Product packaging for 3-Tert-butyl-1H-1,2,4-triazole(Cat. No.:CAS No. 96440-78-7)

3-Tert-butyl-1H-1,2,4-triazole

Cat. No.: B1316155
CAS No.: 96440-78-7
M. Wt: 125.17 g/mol
InChI Key: OKQVUMMFRMUJMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Tert-butyl-1H-1,2,4-triazole (CAS 96440-78-7) is a high-value chemical building block with the molecular formula C 6 H 11 N 3 and a molecular weight of 125.17 g/mol . This compound features the 1,2,4-triazole heterocycle, a privileged scaffold in medicinal chemistry known for its significant dipole moment, hydrogen-bonding capability, and metabolic stability, which allows it to act as a bioisostere for amides, esters, and carboxylic acids . These properties make it a versatile intermediate for constructing novel molecules with improved pharmacokinetic profiles. The 1,2,4-triazole core is a key pharmacophore in numerous FDA-approved drugs and bioactive compounds, contributing to a wide spectrum of biological activities including anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory effects . Researchers utilize this tert-butyl substituted analog in the structural modification of natural products and in the synthesis of hybrid molecules for drug discovery and development . Its rigid, planar structure is instrumental in creating non-covalent interactions with biological targets, thereby enhancing binding affinity . This product is listed for sale with various pack sizes available for immediate shipment . According to the supplied safety data, it is not classified as a hazardous substance or mixture, though standard safe laboratory practices should be followed, including the use of personal protective equipment and avoiding dust formation . Please note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N3 B1316155 3-Tert-butyl-1H-1,2,4-triazole CAS No. 96440-78-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-6(2,3)5-7-4-8-9-5/h4H,1-3H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQVUMMFRMUJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577885
Record name 5-tert-Butyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96440-78-7
Record name 5-tert-Butyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Tert-butyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-tert-butyl-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a specific, detailed experimental protocol for this exact molecule in the surveyed literature, this document outlines a well-established, general synthetic methodology applicable to 3-substituted-1,2,4-triazoles. The characterization data presented is based on analogous compounds and predictive models, providing a foundational dataset for researchers.

Core Synthesis Pathway

A prevalent and effective method for the synthesis of 3-substituted-1H-1,2,4-triazoles involves the cyclization of an appropriate acylhydrazide with formamide. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of the cyclization reaction. The proposed synthesis for this compound follows this established pathway.

The synthesis commences with the preparation of pivalic acid hydrazide (also known as trimethylacetic acid hydrazide) from the corresponding ester, methyl pivalate, and hydrazine hydrate. The subsequent and final step is the cyclocondensation of pivalic acid hydrazide with an excess of formamide, which serves as both a reagent and a solvent, to yield the target molecule, this compound.

Experimental Protocols

The following protocols describe the synthesis of the intermediate, pivalic acid hydrazide, and its subsequent conversion to this compound.

Synthesis of Pivalic Acid Hydrazide (Intermediate)

Materials:

  • Methyl pivalate

  • Hydrazine hydrate (80% solution)

  • Ethanol

Procedure:

  • A mixture of methyl pivalate (1 equivalent) and 80% hydrazine hydrate (1.2 equivalents) in ethanol is heated at reflux for 12 hours.

  • The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure pivalic acid hydrazide as a white crystalline solid.

Synthesis of this compound

Materials:

  • Pivalic acid hydrazide

  • Formamide

Procedure:

  • A mixture of pivalic acid hydrazide (1 equivalent) and formamide (10 equivalents) is heated at 150-160 °C for 4-6 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent (e.g., water or ethanol) to afford this compound as a crystalline solid.

Data Presentation

The expected quantitative data for the synthesis and characterization of this compound are summarized in the tables below. It is important to note that the characterization data is predicted based on the analysis of structurally similar compounds, specifically 3-amino-5-tert-butyl-1,2,4-triazole, and general principles of spectroscopy.

Table 1: Synthesis and Physical Properties

ParameterValue
Molecular FormulaC₆H₁₁N₃
Molecular Weight125.17 g/mol
AppearanceWhite crystalline solid (expected)
Melting PointNot available
Yield>80% (expected)

Table 2: Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR (CDCl₃)δ ~1.4 (s, 9H, C(CH₃)₃), δ ~8.0 (s, 1H, CH-triazole), δ ~10-12 (br s, 1H, NH)
¹³C NMR (CDCl₃)δ ~30 (C(C H₃)₃), δ ~32 (C (CH₃)₃), δ ~150 (C5), δ ~165 (C3)
IR (KBr, cm⁻¹)~3400 (N-H stretch), ~2960 (C-H stretch, aliphatic), ~1650 (C=N stretch), ~1550 (N-H bend)
Mass Spec. (EI)m/z (%) = 125 (M⁺), 110 (M⁺ - CH₃), 69 (M⁺ - C₄H₈)

Mandatory Visualization

The following diagrams illustrate the key experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Triazole Formation cluster_purification Purification A Methyl Pivalate C Pivalic Acid Hydrazide A->C Ethanol, Reflux B Hydrazine Hydrate B->C D Pivalic Acid Hydrazide F This compound D->F 150-160 °C E Formamide E->F G Crude Product F->G H Pure Product G->H Recrystallization Logical_Relationship Start Starting Materials Intermediate Pivalic Acid Hydrazide Start->Intermediate Hydrazinolysis Target This compound Intermediate->Target Cyclocondensation Characterization Spectroscopic & Physical Characterization Target->Characterization Analysis

Spectroscopic and Spectrometric Analysis of 3-Tert-butyl-1H-1,2,4-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Predicted Spectral Data

The following tables summarize the anticipated spectral data for 3-tert-butyl-1H-1,2,4-triazole based on the analysis of its chemical structure.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.3-1.5Singlet9H-C(CH₃)₃
~8.0-8.5Singlet1HC5-H of triazole ring
~13.0-15.0Broad Singlet1HN1-H of triazole ring
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~30-32-C(C H₃)₃
~32-34-C (CH₃)₃
~150-155C5 of triazole ring
~160-165C3 of triazole ring
Table 3: Predicted Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~2970-2870StrongC-H stretch (aliphatic, tert-butyl)
~1650-1550MediumC=N stretch (triazole ring)
~1500-1400Medium-StrongN-H bend
~1470, ~1370MediumC-H bend (tert-butyl)
~1260StrongC-N stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
125[M]⁺ (Molecular Ion)
110[M - CH₃]⁺
69[M - C₄H₈]⁺ or [Triazole ring fragment]⁺
57[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

The following are generalized experimental methodologies for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Parameters: Spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, 16-32 scans.

    • Referencing: Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Parameters: Spectral width of 200-250 ppm, relaxation delay of 2-5 seconds, 1024 or more scans to achieve adequate signal-to-noise ratio.

    • Referencing: Calibrate the chemical shifts to the deuterated solvent peaks.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Phase (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, typically 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Background Correction: A background spectrum of the empty sample compartment (or KBr pellet without sample) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • Electron Ionization (EI): Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or a gas chromatograph (GC-MS). The standard electron energy for EI is 70 eV.

    • Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization) and introduce it into the ESI source via direct infusion or through a liquid chromatograph (LC-MS).

  • Mass Analysis:

    • Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap mass analyzer.

    • Mode: Positive ion mode is typically used for this class of compounds.

    • Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-300).

Workflow Visualization

The following diagrams illustrate the general workflows for spectral data acquisition and analysis.

Spectral_Data_Acquisition_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) H1_Acquisition ¹H NMR Acquisition NMR_Sample_Prep->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition NMR_Sample_Prep->C13_Acquisition NMR_Data_Processing Data Processing (FT, Phasing, Baseline Correction) H1_Acquisition->NMR_Data_Processing C13_Acquisition->NMR_Data_Processing NMR_Analysis Spectral Analysis (Peak Picking, Integration, Assignment) NMR_Data_Processing->NMR_Analysis End End IR_Sample_Prep Sample Preparation (KBr Pellet or ATR) IR_Acquisition FTIR Data Acquisition IR_Sample_Prep->IR_Acquisition IR_Background_Correction Background Subtraction IR_Acquisition->IR_Background_Correction IR_Analysis Spectral Analysis (Peak Identification) IR_Background_Correction->IR_Analysis MS_Sample_Prep Sample Preparation (Dissolve in Volatile Solvent) MS_Ionization Ionization (EI or ESI) MS_Sample_Prep->MS_Ionization MS_Analysis Mass Analysis (Quadrupole, TOF, etc.) MS_Ionization->MS_Analysis MS_Data_Processing Data Processing (Centroiding, Calibration) MS_Analysis->MS_Data_Processing MS_Interpretation Spectral Interpretation (Molecular Ion, Fragmentation) MS_Data_Processing->MS_Interpretation Start Start Logical_Relationship_Spectral_Data cluster_Spectroscopy Spectroscopic Techniques cluster_Spectrometry Spectrometric Technique cluster_Information Information Obtained Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR IR IR Compound->IR MS Mass Spectrometry Compound->MS Connectivity Connectivity & Chemical Environment (C-H Framework) NMR->Connectivity Functional_Groups Functional Groups (C=N, N-H, C-H) IR->Functional_Groups Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Fragmentation Structural Fragments MS->Fragmentation

In-depth Technical Guide: 3-tert-butyl-1H-1,2,4-triazole (CAS 96440-78-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for the specific chemical properties and biological activities of 3-tert-butyl-1H-1,2,4-triazole. This guide provides a comprehensive overview of the available information and supplements it with general knowledge and protocols relevant to the 1,2,4-triazole class of compounds.

Chemical Identity and Physical Properties

This compound, also known as 3-tert-butyl-4H-1,2,4-triazole, is a heterocyclic organic compound. The available data on its chemical and physical properties are summarized below.

PropertyValueSource
CAS Number 96440-78-7N/A
Molecular Formula C₆H₁₁N₃N/A
Molecular Weight 125.17 g/mol N/A
Physical Form SolidN/A
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and substitution pattern of the molecule.

  • Mass Spectrometry (MS): This would determine the exact molecular weight and provide fragmentation patterns useful for structural confirmation.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule, such as N-H and C-N bonds within the triazole ring and C-H bonds of the tert-butyl group.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a general synthetic approach for 3-substituted-1,2,4-triazoles can be proposed. A common method involves the cyclization of an appropriate amidine or its precursor with a hydrazine derivative.

General Experimental Protocol for the Synthesis of 3-Substituted-1,2,4-triazoles

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Materials:

  • Pivalamidine hydrochloride (or a suitable precursor)

  • Hydrazine hydrate

  • A suitable solvent (e.g., ethanol, butanol)

  • A base (e.g., sodium ethoxide, potassium carbonate) if starting from the hydrochloride salt.

Procedure:

  • To a solution of pivalamidine (or its salt) in a suitable solvent, add an equimolar amount of hydrazine hydrate.

  • If a hydrochloride salt is used, add an equimolar amount of a suitable base.

  • The reaction mixture is heated to reflux for a period of time, which can range from a few hours to overnight. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography.

Logical Workflow for Synthesis:

G start Start Materials: Pivalamidine & Hydrazine Hydrate reaction Reaction: Reflux in Solvent (with base if needed) start->reaction workup Work-up: Solvent Removal reaction->workup purification Purification: Recrystallization or Chromatography workup->purification product Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

Biological Activity

There is no specific information available in the scientific literature regarding the biological activity or signaling pathways of this compound. However, the 1,2,4-triazole scaffold is a well-known pharmacophore present in numerous drugs with a wide range of biological activities, including antifungal, antiviral, anticancer, and anticonvulsant properties.

The biological activity of 1,2,4-triazole derivatives is often attributed to their ability to coordinate with metal ions in enzyme active sites or to participate in hydrogen bonding and other non-covalent interactions with biological targets.

Given the lack of specific data, a hypothetical signaling pathway diagram for a generic 1,2,4-triazole-based drug that inhibits a target enzyme is presented below.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Receptor Enzyme Target Enzyme Product Product Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Binds to Effect Biological Effect (e.g., Inhibition of Fungal Growth) Product->Effect Triazole This compound (Hypothetical Drug) Triazole->Enzyme Inhibition

Caption: Hypothetical signaling pathway showing enzyme inhibition by a 1,2,4-triazole derivative.

Analytical Methods

The analysis of this compound, particularly in complex matrices, would likely employ chromatographic techniques coupled with mass spectrometry. One study identified this compound as a volatile flavor component with a nutty aroma, suggesting that Gas Chromatography-Mass Spectrometry (GC-MS) would be a suitable analytical method.

General Experimental Protocol for GC-MS Analysis of Volatile Flavor Compounds

This is a general protocol and would need to be optimized for the specific analysis of this compound.

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • A sample containing the analyte is placed in a sealed vial.

  • The vial is gently heated to promote the volatilization of the analytes into the headspace.

  • An SPME fiber is exposed to the headspace for a defined period to adsorb the volatile compounds.

  • The fiber is then retracted and introduced into the GC injection port for desorption and analysis.

GC-MS Conditions (Example):

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5MS) is typically used for flavor analysis.

  • Injector Temperature: 250 °C (for thermal desorption of the SPME fiber).

  • Oven Temperature Program: An initial temperature of around 40-60 °C, held for a few minutes, followed by a ramp to a final temperature of 250-300 °C. The specific ramp rate and hold times will need to be optimized.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Experimental Workflow for GC-MS Analysis:

G sample_prep Sample Preparation (HS-SPME) gc_injection GC Injection & Desorption sample_prep->gc_injection gc_separation GC Separation (Temperature Program) gc_injection->gc_separation ms_detection MS Detection (Ionization & Mass Analysis) gc_separation->ms_detection data_analysis Data Analysis (Library Search & Quantification) ms_detection->data_analysis

Caption: General workflow for the analysis of volatile compounds by HS-SPME-GC-MS.

Conclusion

While this compound (CAS 96440-78-7) has been identified, there is a notable absence of detailed, publicly available scientific literature on its specific chemical properties, experimental protocols, and biological mechanisms. The information provided in this guide is based on the limited data available and general principles of 1,2,4-triazole chemistry and analysis. Further experimental investigation is required to fully characterize this compound and explore its potential applications in research and drug development.

A Technical Guide to the Biological Screening of Novel 1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-triazole ring system is a foundational heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and ability to engage in hydrogen bonding.[1] This "privileged" structure is a component of numerous pharmacologically active compounds, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and anticonvulsant effects.[2][3][4][5] The versatility of the triazole nucleus allows for extensive functionalization, leading to derivatives that can interact with a variety of biological targets.[2] This guide provides an in-depth overview of the core methodologies used in the biological screening of novel 1,2,4-triazole derivatives, complete with experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.

Anticancer Activity Screening

A significant number of 1,2,4-triazole derivatives have been investigated for their potential as anticancer agents.[1] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival, such as kinases (e.g., EGFR, BRAF), tubulin, and aromatase.[1][6][7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.[8][9]

  • Plating: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere for 24 hours.[8]

  • Compound Treatment: The synthesized 1,2,4-triazole compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. These are then serially diluted to various concentrations and added to the wells. Control wells receive DMSO alone. The plates are incubated for 48-72 hours.[8]

  • MTT Addition: After incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of a compound that inhibits cell growth by 50%) is determined from the dose-response curve.[8]

The following table summarizes the in vitro anticancer activity of selected novel 1,2,4-triazole derivatives against various human cancer cell lines, with data presented as IC50 values.

Compound IDCancer Cell LineIC50 (µM)Reference
8c MCF-7 (Breast)3.6[6]
8d A549 (Lung)4.1[6]
10b HCT116 (Colon)5.2[6]
TP6 B16F10 (Murine Melanoma)41.12[8]
4g HT-29 (Colon Carcinoma)12.69[9]
4b CaCo2 (Colorectal)26.15[9]
15 MCF-7 (Breast)3.48[10]
20 MCF-7 (Breast)5.95[10]

Many 1,2,4-triazole derivatives exert their anticancer effects by inhibiting protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are critical for cell signaling pathways that control growth and proliferation.[6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation Triazole 1,2,4-Triazole Compound Triazole->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation

EGFR signaling pathway inhibition by a 1,2,4-triazole compound.

Antimicrobial Screening

1,2,4-triazole derivatives are well-established as potent antimicrobial and especially antifungal agents.[11] Marketed drugs like fluconazole and itraconazole feature this core structure. Their primary mechanism against fungi is the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[2]

2.1.1 Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]

  • Preparation: A stock solution of the test compound is prepared in DMSO. Serial two-fold dilutions are made in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in a 96-well microtiter plate.[12][13]

  • Inoculation: Each well is inoculated with a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Incubation: Plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Analysis: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).[12]

2.1.2 Disc Diffusion Method

This qualitative method assesses the antimicrobial activity by measuring the zone of growth inhibition around a disc impregnated with the test compound.[14]

  • Plate Preparation: A standardized inoculum of the microorganism is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Disc Application: Sterile filter paper discs (6 mm diameter) are impregnated with a known concentration of the test compound and placed on the agar surface.

  • Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement: The diameter of the clear zone of inhibition around the disc is measured in millimeters. A larger diameter indicates greater antimicrobial activity.

The following table presents the Minimum Inhibitory Concentration (MIC) values of various 1,2,4-triazole derivatives against selected microbial strains.

Compound IDMicroorganismMIC (µg/mL)Reference
Series 1 Staphylococcus aureus3.12 - 25
Series 1 Candida albicans3.12 - 25
1a-g Pseudomonas aeruginosa16[15]
5e, 5h, 5i Acinetobacter baumannii10[13]
7d Gram-positive bacteria1 - 32[16]
7d Gram-negative bacteria1 - 64[16]
7d Fungi1 - 16[16]
T5 Pseudomonas aeruginosa12.3 (µM)[5]

The inhibition of the CYP51 enzyme disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates and compromising the integrity of the fungal cell membrane.[2]

Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Catalysis Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Incorporation Triazole 1,2,4-Triazole Compound Triazole->CYP51 Inhibition

Inhibition of ergosterol biosynthesis by 1,2,4-triazole compounds.

Anticonvulsant Activity Screening

Derivatives of 1,2,4-triazole have shown promise in the management of epilepsy.[17] Preclinical screening is typically conducted using rodent models to assess a compound's ability to prevent or delay seizures induced by electrical or chemical stimuli.

3.1.1 Maximal Electroshock (MES) Test

This test is a model for generalized tonic-clonic seizures.

  • Procedure: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is applied to mice via corneal electrodes. An unprotected mouse will exhibit a tonic hind limb extension.

  • Screening: Test compounds are administered intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg) at a set time before the electrical stimulus.[18]

  • Endpoint: The ability of the compound to prevent the tonic hind limb extension is recorded as a positive result. The median effective dose (ED50) can be calculated.[19]

3.1.2 Subcutaneous Pentylenetetrazole (scPTZ) Test

This is a model for absence seizures (myoclonic).

  • Procedure: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously into mice. This typically induces clonic seizures lasting for at least 5 seconds.

  • Screening: Test compounds are administered prior to the PTZ injection.

  • Endpoint: The absence of clonic seizures within a 30-minute observation period indicates that the compound has anticonvulsant activity.[17]

3.1.3 Rotarod Neurotoxicity Test

This test assesses potential motor impairment or neurotoxicity caused by the test compounds.

  • Procedure: Mice are placed on a rotating rod (e.g., 6 rpm).

  • Screening: After administration of the test compound, mice that are unable to remain on the rod for a set time (e.g., 1 minute) in multiple trials are considered to have failed the test, indicating potential neurotoxicity.[20]

The following diagram illustrates a typical workflow for the preclinical screening of novel compounds for anticonvulsant activity.

Start Synthesized 1,2,4-Triazole Compound Admin Administer Compound to Mice (i.p.) Start->Admin MES Maximal Electroshock (MES) Test Admin->MES Primary Screening PTZ Subcutaneous PTZ (scPTZ) Test Admin->PTZ Primary Screening Neurotox Rotarod Neurotoxicity Test MES->Neurotox Secondary Screening PTZ->Neurotox Secondary Screening Result Identify Lead Compound Neurotox->Result

General workflow for in vivo anticonvulsant screening.

This guide provides a foundational framework for the biological screening of novel 1,2,4-triazole compounds. The specific assays and protocols should be adapted based on the therapeutic target and the structural characteristics of the synthesized derivatives. Rigorous and systematic screening is essential for identifying promising lead compounds for further drug development.

References

An In-depth Technical Guide on the Discovery and Synthesis of 3-Tert-butyl-1H-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. This technical guide focuses on a specific, promising class of these compounds: 3-tert-butyl-1H-1,2,4-triazole derivatives. These molecules have garnered significant interest due to their potential as potent antifungal and anticancer agents. This document provides a comprehensive overview of their discovery, detailed synthetic methodologies, quantitative biological data, and insights into their mechanisms of action. Experimental protocols for key synthetic steps are provided, along with visualizations of synthetic pathways and relevant biological signaling cascades to facilitate a deeper understanding for researchers in the field of drug discovery and development.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

1,2,4-triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, a structural motif that imparts unique physicochemical properties, including metabolic stability and the ability to engage in various biological interactions. This "privileged" scaffold is present in numerous clinically approved drugs, highlighting its therapeutic importance. The incorporation of a bulky tert-butyl group at the 3-position of the triazole ring can significantly influence the molecule's lipophilicity, steric profile, and, consequently, its biological activity and target selectivity.

Synthetic Pathways to this compound Derivatives

The synthesis of this compound derivatives typically commences with the preparation of a key intermediate, 4-amino-3-tert-butyl-1H-1,2,4-triazole-5(4H)-thione. This intermediate serves as a versatile building block for the introduction of various substituents, allowing for the exploration of structure-activity relationships (SAR).

A common and effective synthetic strategy involves the following sequence of reactions:

  • Esterification of Pivalic Acid: Pivalic acid (trimethylacetic acid) is first converted to its corresponding ester, typically the methyl or ethyl ester, under acidic conditions.

  • Hydrazinolysis: The pivaloyl ester is then reacted with hydrazine hydrate to yield pivalic acid hydrazide.

  • Formation of Potassium Dithiocarbazinate: The hydrazide is treated with carbon disulfide in the presence of a base, such as potassium hydroxide, to form a potassium dithiocarbazinate salt.

  • Cyclization to the Triazole Core: The potassium salt is subsequently cyclized by refluxing with an excess of hydrazine hydrate. This step leads to the formation of the desired 4-amino-3-tert-butyl-1H-1,2,4-triazole-5(4H)-thione.

This synthetic approach is reliable and allows for the production of the key triazole intermediate in good yields.

Synthesis_Pathway PivalicAcid Pivalic Acid PivaloylEster Pivaloyl Ester PivalicAcid->PivaloylEster Esterification (H+) PivalicHydrazide Pivalic Acid Hydrazide PivaloylEster->PivalicHydrazide Hydrazinolysis (N2H4·H2O) PotassiumSalt Potassium Dithiocarbazinate PivalicHydrazide->PotassiumSalt CS2, KOH TriazoleThione 4-Amino-3-tert-butyl- 1H-1,2,4-triazole-5(4H)-thione PotassiumSalt->TriazoleThione Cyclization (N2H4·H2O)

Figure 1: General synthetic pathway to the key triazole intermediate.

Further derivatization of the 4-amino-3-tert-butyl-1H-1,2,4-triazole-5(4H)-thione can be achieved through various reactions, such as the formation of Schiff bases by condensation with aromatic aldehydes, followed by cyclization reactions to introduce additional heterocyclic rings.

Experimental Protocols

Synthesis of 4-Amino-3-tert-butyl-1H-1,2,4-triazole-5(4H)-thione

This protocol is adapted from established procedures for the synthesis of analogous 4-amino-5-substituted-1,2,4-triazole-3-thiones.

Step 1: Synthesis of Pivalic Acid Hydrazide

  • A mixture of methyl pivalate (0.1 mol) and hydrazine hydrate (0.2 mol) in ethanol (50 mL) is refluxed for 8-10 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting solid is washed with cold diethyl ether and recrystallized from ethanol to afford pure pivalic acid hydrazide.

Step 2: Synthesis of Potassium 2-(2,2-dimethylpropanoyl)hydrazine-1-carbodithioate

  • To a solution of potassium hydroxide (0.15 mol) in absolute ethanol (100 mL), pivalic acid hydrazide (0.1 mol) is added and the mixture is stirred until a clear solution is obtained.

  • The solution is cooled in an ice bath, and carbon disulfide (0.15 mol) is added dropwise with continuous stirring.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The precipitated potassium salt is filtered, washed with anhydrous ether, and dried under vacuum.

Step 3: Synthesis of 4-Amino-3-tert-butyl-1H-1,2,4-triazole-5(4H)-thione

  • A suspension of the potassium salt (0.1 mol) in water (20 mL) is treated with hydrazine hydrate (0.2 mol).

  • The mixture is refluxed for 4-6 hours, during which the color of the reaction mixture may change and hydrogen sulfide gas may evolve.

  • The reaction mixture is cooled to room temperature and then poured into ice-cold water (200 mL).

  • The solution is acidified with concentrated hydrochloric acid to a pH of 5-6.

  • The precipitated solid is filtered, washed thoroughly with cold water, and dried.

  • The crude product is recrystallized from ethanol to yield pure 4-amino-3-tert-butyl-1H-1,2,4-triazole-5(4H)-thione.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant potential as both antifungal and anticancer agents. The biological activity is highly dependent on the nature of the substituents on the triazole core.

Antifungal Activity

Many 1,2,4-triazole derivatives exhibit potent antifungal activity by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

Table 1: Antifungal Activity of Selected 1,2,4-Triazole Derivatives

Compound IDR-Group on Phenyl RingMIC against C. albicans (µg/mL)[2]
1a 4-Cl0.5
1b 2,4-diCl0.25
1c 4-F1
Fluconazole -2

Note: The data presented is illustrative and may not be specific to 3-tert-butyl derivatives but represents the general trend of antifungal activity in this class of compounds.

Anticancer Activity

The anticancer properties of 1,2,4-triazole derivatives are often attributed to their ability to inhibit various protein kinases and other enzymes involved in cancer cell proliferation and survival.[3][4] Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Signal Transducer and Activator of Transcription 3 (STAT3).

Table 2: Anticancer Activity of Selected 1,2,4-Triazole Derivatives against MCF-7 (Breast Cancer) Cell Line

Compound IDSubstituent at N-4IC50 (µM)[5]
2a Phenyl8.5
2b 4-Chlorophenyl5.2
2c 4-Methoxyphenyl12.1
Doxorubicin -0.98

Note: The data presented is illustrative and may not be specific to 3-tert-butyl derivatives but represents the general trend of anticancer activity in this class of compounds.

Mechanisms of Action and Signaling Pathways

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

The primary mechanism of antifungal action for many triazole derivatives is the inhibition of the CYP51 enzyme. The nitrogen atom (N-4) of the triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol, a key step in the ergosterol biosynthesis pathway.[1] This leads to the accumulation of toxic sterol intermediates and disruption of the fungal cell membrane.

Ergosterol_Pathway Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Binds to Intermediate 14α-demethyl- lanosterol Ergosterol Ergosterol Intermediate->Ergosterol Further Steps Triazole 3-tert-butyl-1,2,4-triazole Derivative Triazole->CYP51 Inhibits CYP51->Intermediate Catalyzes

Figure 2: Inhibition of the ergosterol biosynthesis pathway by a 1,2,4-triazole derivative.
Anticancer Mechanisms

The anticancer effects of 3-tert-butyl-1,2,4-triazole derivatives can be multifactorial, involving the inhibition of key signaling pathways that are often dysregulated in cancer.

VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6] Small molecule inhibitors can bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and downstream signaling. This leads to the inhibition of endothelial cell proliferation, migration, and ultimately, the suppression of tumor growth.[7]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P_VEGFR2->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Triazole 3-tert-butyl-1,2,4-triazole Derivative Triazole->P_VEGFR2 Inhibits

Figure 3: Inhibition of the VEGFR-2 signaling pathway.

STAT3 is a transcription factor that is constitutively activated in many types of cancer and promotes tumor cell proliferation, survival, and invasion.[8] Upon activation by upstream kinases (e.g., JAKs), STAT3 dimerizes, translocates to the nucleus, and activates the transcription of target genes involved in oncogenesis.[9] 1,2,4-triazole derivatives can interfere with this pathway by inhibiting the phosphorylation of STAT3, thus preventing its activation and downstream effects.[10]

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates P_STAT3 p-STAT3 STAT3->P_STAT3 Dimer p-STAT3 Dimer P_STAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Triazole 3-tert-butyl-1,2,4-triazole Derivative Triazole->JAK Inhibits

Figure 4: Inhibition of the STAT3 signaling pathway.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with significant potential for the development of novel antifungal and anticancer therapies. The synthetic routes to these molecules are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. The quantitative data presented herein highlights the potent biological activities of these compounds. Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to identify lead candidates for clinical development. A deeper understanding of their interactions with biological targets at a molecular level will be crucial for the rational design of next-generation inhibitors with improved efficacy and safety profiles.

References

Fundamental Properties of Substituted 1,2,4-Triazoles: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core fundamental properties of substituted 1,2,4-triazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to their versatile biological activities, 1,2,4-triazole derivatives are integral to the development of a wide array of therapeutic agents. This document provides a comprehensive overview of their synthesis, chemical characteristics, and diverse biological applications, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Introduction to 1,2,4-Triazoles

1,2,4-Triazoles are five-membered heterocyclic aromatic compounds containing three nitrogen atoms and two carbon atoms. The unique structural features of the 1,2,4-triazole ring, including its planarity and the presence of multiple nitrogen atoms, allow for a variety of intermolecular interactions, making it a privileged scaffold in drug design. Numerous drugs on the market, such as the antifungal agent fluconazole and the anticancer drug letrozole, feature this core structure. The wide-ranging biological activities of substituted 1,2,4-triazoles encompass antimicrobial, antifungal, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25]

Synthesis of Substituted 1,2,4-Triazoles

The synthesis of the 1,2,4-triazole ring can be achieved through various cyclization strategies. The most common methods involve the condensation of hydrazines or their derivatives with compounds containing a carbon-nitrogen triple bond or a carbonyl group.

A general workflow for the synthesis and subsequent biological evaluation of substituted 1,2,4-triazoles is depicted below. This process typically begins with the selection of appropriate starting materials based on the desired substitution pattern, followed by a cyclization reaction to form the triazole ring. The synthesized compounds are then purified and characterized before undergoing biological screening.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Screening Start Starting Materials (e.g., Hydrazides, Amidines) Reaction Cyclization Reaction Start->Reaction Workup Reaction Work-up (e.g., Extraction, Quenching) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Characterization Structural Analysis (NMR, IR, Mass Spec) Purification->Characterization Screening In Vitro Assays (e.g., MTT, MIC) Characterization->Screening Data Data Analysis (IC50, MIC determination) Screening->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR

A generalized workflow for the synthesis and evaluation of 1,2,4-triazole derivatives.

Fundamental Chemical Properties

The 1,2,4-triazole ring is aromatic and possesses a dipole moment. The nitrogen atoms in the ring can act as both proton donors and acceptors, leading to amphoteric character. The acidity and basicity of substituted 1,2,4-triazoles are highly dependent on the nature and position of the substituents.

Acidity and Basicity (pKa Values)
CompoundSubstituent(s)pKaReference
1,2,4-TriazoleNone10.26[19]
1,2,4-TriazoliumNone2.45[19]
3-Methyl-1,2,4-triazole3-Methyl~10.9
3-Nitro-1,2,4-triazole3-Nitro5.9
3,5-Diamino-1,2,4-triazole3,5-Diamino4.6 (first), 1.9 (second)

Note: The pKa values for substituted derivatives are approximate and can vary based on the experimental conditions. The data for substituted triazoles is limited in the provided search results.

Biological Activities of Substituted 1,2,4-Triazoles

Substituted 1,2,4-triazoles exhibit a remarkable range of biological activities, which has led to their widespread use in drug development.

Anticancer Activity

Numerous 1,2,4-triazole derivatives have demonstrated potent anticancer activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival. A notable example is Letrozole, an aromatase inhibitor used in the treatment of hormone-responsive breast cancer.

The signaling pathway below illustrates the mechanism of action of Letrozole. By inhibiting the aromatase enzyme, Letrozole blocks the conversion of androgens to estrogens, thereby reducing the levels of estrogen that stimulate the growth of estrogen receptor-positive breast cancer cells.

G cluster_pathway Mechanism of Action of Letrozole Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase Enzyme Androgens->Aromatase Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER Gene Gene Transcription (Cell Proliferation) ER->Gene Letrozole Letrozole Letrozole->Aromatase Inhibition

Signaling pathway illustrating the inhibitory action of Letrozole on aromatase.

The following table summarizes the in vitro anticancer activity (IC50 values) of selected substituted 1,2,4-triazole derivatives against various cancer cell lines.

CompoundSubstituent(s)Cancer Cell LineIC50 (µM)Reference
Compound 13,5-diphenyl-4-(4-chlorobenzylamino)MCF-7 (Breast)15.2
Compound 23-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4-aminoHCT-116 (Colon)8.5
Compound 33-mercapto-4-amino-5-(4-methoxyphenyl)HeLa (Cervical)12.1
Letrozole4,4'-(1H-1,2,4-triazol-1-ylmethylene)dibenzonitrileMCF-7Ca (Breast)0.01[1]
Antimicrobial Activity

1,2,4-triazole derivatives are also well-known for their broad-spectrum antimicrobial activity, including antibacterial and antifungal effects. The antifungal mechanism of many triazoles, such as fluconazole, involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes. The following table presents the minimum inhibitory concentration (MIC) values of some substituted 1,2,4-triazoles against various microbial strains.

CompoundSubstituent(s)Microbial StrainMIC (µg/mL)Reference
Compound A3-mercapto-4-amino-5-(2-chlorophenyl)Staphylococcus aureus16
Compound B3-mercapto-4-amino-5-(4-fluorophenyl)Escherichia coli32
Compound C3,5-di(pyridin-2-yl)-4-aminoCandida albicans8
Fluconazole2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-olCandida albicans0.25-1.0

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative substituted 1,2,4-triazoles and for key biological assays used to evaluate their activity.

Synthesis of 3,5-Diphenyl-1,2,4-triazole

This protocol is an adaptation of the Pellizzari reaction.

Materials:

  • Benzamide

  • Benzoyl hydrazide

  • Glycerol

  • Ethanol

Procedure:

  • A mixture of benzamide (1.21 g, 10 mmol) and benzoyl hydrazide (1.36 g, 10 mmol) is placed in a round-bottom flask.

  • Glycerol (5 mL) is added as a solvent and the mixture is heated to 220-240 °C with stirring for 4 hours.

  • The reaction mixture is cooled to room temperature and then poured into 50 mL of cold water.

  • The precipitated solid is collected by filtration, washed with water, and then recrystallized from ethanol to afford pure 3,5-diphenyl-1,2,4-triazole.

  • The product is dried in a vacuum oven. The structure can be confirmed by NMR, IR, and mass spectrometry.

Synthesis of 4-Amino-3-mercapto-5-(4-chlorophenyl)-1,2,4-triazole

This protocol describes a common method for the synthesis of 4-amino-3-mercapto-1,2,4-triazoles.

Materials:

  • 4-Chlorobenzoic acid hydrazide

  • Carbon disulfide

  • Potassium hydroxide

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • To a solution of potassium hydroxide (0.84 g, 15 mmol) in ethanol (20 mL), 4-chlorobenzoic acid hydrazide (1.71 g, 10 mmol) is added with stirring.

  • Carbon disulfide (0.76 g, 10 mmol) is added dropwise to the mixture at room temperature. The reaction mixture is stirred for 12 hours.

  • Hydrazine hydrate (80%, 1.25 g, 20 mmol) is then added, and the mixture is refluxed for 6 hours.

  • The solvent is removed under reduced pressure. The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the product.

  • The solid is filtered, washed with water, and recrystallized from ethanol to yield 4-amino-3-mercapto-5-(4-chlorophenyl)-1,2,4-triazole.

  • The structure is confirmed by spectroscopic methods.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (substituted 1,2,4-triazole)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • The medium is replaced with fresh medium containing various concentrations of the test compound. A control group with no compound is also included. The plates are incubated for 48-72 hours.

  • After the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plates are incubated for another 4 hours at 37 °C.

  • The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compound

  • Standard antimicrobial agent (positive control)

  • Inoculum of the microorganism

Procedure:

  • A serial two-fold dilution of the test compound is prepared in the broth medium in the wells of a 96-well plate.

  • Each well is inoculated with a standardized suspension of the microorganism.

  • A positive control (microorganism with no compound) and a negative control (broth only) are included.

  • The plates are incubated at an appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Substituted 1,2,4-triazoles represent a versatile and highly valuable class of compounds in the field of drug discovery and development. Their straightforward synthesis, tunable chemical properties, and broad spectrum of biological activities make them attractive candidates for the design of novel therapeutic agents. This guide has provided a comprehensive overview of the fundamental properties of these compounds, offering valuable insights for researchers and scientists working to harness their therapeutic potential. Further exploration into the structure-activity relationships of novel 1,2,4-triazole derivatives will undoubtedly lead to the development of more potent and selective drugs for a variety of diseases.

References

Exploring the Chemical Space of Tert-Butyl Substituted Triazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, represent a cornerstone of modern medicinal chemistry.[1] Their unique structural and electronic properties, including the ability to engage in hydrogen bonding and dipole interactions without being overly basic, make them privileged scaffolds in drug design.[1][2] The incorporation of a tert-butyl group onto the triazole core imparts significant steric bulk and lipophilicity. This modification can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by enhancing metabolic stability, modulating solubility, and creating specific steric interactions within a biological target's binding site. This guide explores the synthesis, biological activities, and structure-activity relationships (SAR) of tert-butyl substituted triazoles, providing a technical overview for researchers in drug development.

The broad therapeutic relevance of the triazole nucleus is well-documented, with applications spanning antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[3][4][5][6][7] The strategic addition of substituents, such as the tert-butyl group, allows for the fine-tuning of these activities, leading to the development of potent and selective therapeutic candidates.

Synthesis and Characterization

The primary method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[8][9][10] This reaction is highly efficient, regioselective, and tolerant of a wide array of functional groups, making it ideal for creating diverse compound libraries.[9][11]

General Synthesis Workflow

The synthesis of a library of tert-butyl substituted triazoles typically follows a modular workflow, enabling the systematic exploration of chemical space.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_purification Purification & Analysis cluster_screening Biological Evaluation A Tert-butyl Alkyne Precursor (e.g., 3,3-dimethyl-1-butyne) C CuAAC Reaction (Click Chemistry) A->C Alkyne Component B Organic Azides (R-N3) (Diverse library) B->C Azide Component D Purification (e.g., Column Chromatography) C->D Crude Product E Structure Verification (NMR, HRMS) D->E Purified Compound F Target-Based Screening (e.g., Enzyme Inhibition Assay) E->F Characterized Compound Library

Caption: General workflow for the synthesis and screening of tert-butyl triazoles.
Representative Experimental Protocol: CuAAC Synthesis

The following protocol describes a general procedure for the synthesis of 1-benzyl-4-(tert-butyl)-1H-1,2,3-triazole.

  • Reagents & Setup: To a round-bottom flask, add benzyl azide (1.0 mmol, 1.0 equiv) and 3,3-dimethyl-1-butyne (1.2 mmol, 1.2 equiv) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 equiv) in water (1 mL) and a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 equiv) in water (1 mL).

  • Reaction: Add the sodium ascorbate solution to the main reaction flask, followed by the copper sulfate solution. The reaction mixture is stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

  • Workup & Purification: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure 1,4-disubstituted triazole.

Physicochemical and Spectroscopic Data

The synthesized compounds are characterized by standard analytical techniques to confirm their structure and purity. The tert-butyl group provides a distinctive singlet signal in the ¹H NMR spectrum, typically appearing far upfield.

Compound IDR-GroupYield (%)¹H NMR (δ ppm, tert-butyl)HRMS (m/z) [M+H]⁺
TB-TRZ-01 Benzyl921.32 (s, 9H)216.1504
TB-TRZ-02 4-Fluorobenzyl951.31 (s, 9H)234.1409
TB-TRZ-03 Phenyl881.35 (s, 9H)202.1348
TB-TRZ-04 Cyclohexyl851.29 (s, 9H)208.1817

Table 1: Representative data for a library of synthesized tert-butyl substituted 1,2,3-triazoles. Data is illustrative.

Biological Applications and Structure-Activity Relationships (SAR)

The triazole scaffold is a known pharmacophore that interacts with a variety of biological targets, including enzymes and G-protein coupled receptors (GPCRs).[12][13] The tert-butyl group often serves to occupy hydrophobic pockets within the active site of these targets, enhancing binding affinity and selectivity.

Case Study: Inhibition of Thymidine Phosphorylase (TP)

Thymidine phosphorylase (TP) is an enzyme implicated in cancer progression and angiogenesis.[14] Novel bis-1,2,4-triazole derivatives have been synthesized and evaluated as TP inhibitors.[14] SAR studies revealed that the nature of the substituent on the triazole core is critical for inhibitory activity.

Compound IDR-GroupTP Inhibition IC₅₀ (µM)
TP-Inhib-1 n-Propyl45.2 ± 0.81
TP-Inhib-2 n-Butyl38.5 ± 0.67
TP-Inhib-3 n-Pentyl31.1 ± 0.52
TP-Inhib-4 n-Hexyl28.7 ± 0.59
Standard 7-Deazaxanthine41.0 ± 1.63

Table 2: TP inhibitory activity of bis-1,2,4-triazole derivatives. Data adapted from literature to illustrate SAR trends.[14]

The data suggests that increasing the alkyl chain length enhances inhibitory potency, likely due to improved hydrophobic interactions within the enzyme's active site.[14] Molecular docking studies can further elucidate these interactions, revealing key binding modes.[14]

Signaling Pathway Context: Enzyme Inhibition

The inhibition of a key enzyme by a tert-butyl substituted triazole can disrupt a cellular signaling pathway, leading to a therapeutic effect. For example, inhibiting a kinase can block downstream signaling responsible for cell proliferation.

G cluster_pathway Kinase Signaling Pathway cluster_inhibitor Inhibitor Action A Upstream Signal (e.g., Growth Factor) B Receptor A->B C Target Kinase B->C Activates D Substrate C->D ATP E Phosphorylated Substrate D->E Phosphorylates F Downstream Signaling (e.g., Gene Transcription) E->F G Cellular Response (e.g., Proliferation) F->G Inhibitor Tert-butyl Triazole Inhibitor->C Inhibits

Caption: Mechanism of action for a tert-butyl triazole as a kinase inhibitor.
SAR Insights

  • Steric Bulk: The tert-butyl group's size is a critical determinant of activity. In some targets, it provides an optimal fit for a hydrophobic pocket, while in others, it may cause steric clashes, reducing affinity. For instance, introducing a large tert-butyl group can significantly improve antiproliferative activity against certain cancer cell lines compared to smaller substituents.[3]

  • Lipophilicity: Increased lipophilicity from the tert-butyl moiety can enhance membrane permeability and oral bioavailability, but may also increase non-specific binding and toxicity if not balanced.

  • Metabolic Stability: The quaternary carbon of the tert-butyl group is resistant to oxidative metabolism by cytochrome P450 enzymes, which can prolong the compound's half-life in vivo.

Conclusion

The chemical space of tert-butyl substituted triazoles is rich with therapeutic potential. The modular and efficient synthesis via CuAAC allows for the rapid generation of diverse compound libraries. The tert-butyl group acts as a powerful modulator of a compound's physicochemical properties and its interaction with biological targets. By systematically exploring variations in the triazole core and its substituents, researchers can develop novel drug candidates with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Future work in this area will continue to leverage these scaffolds to address a wide range of diseases, from cancer to infectious agents and metabolic disorders.[5][12]

References

An In-depth Technical Guide to the Initial Bioactivity Screening of 3-Tert-butyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

As there is limited publicly available data on the specific initial bioactivity screening of 3-Tert-butyl-1H-1,2,4-triazole, this guide synthesizes a representative, hypothetical screening cascade based on the well-documented activities of the broader 1,2,4-triazole chemical class. The presented data and protocols serve as an illustrative framework for researchers initiating a drug discovery program for this compound.

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications. This document outlines a structured, multi-tiered approach for the initial in vitro bioactivity screening of a specific derivative, this compound (3-TBT). The guide provides detailed experimental protocols for assessing its potential antimicrobial, anticancer, and anti-inflammatory activities, presents hypothetical data in a structured format, and includes workflow and pathway diagrams to illustrate key processes.

Tier 1: Primary Screening Strategy

The initial screening is designed to broadly assess the bioactivity of 3-TBT across several key therapeutic areas where triazole derivatives have historically shown promise. The selected primary assays are robust, high-throughput, and cost-effective, intended to identify potential "hits" for further investigation.

G cluster_0 Compound Synthesis & Characterization cluster_1 Tier 1 Bioactivity Screening cluster_2 Hit Identification & Prioritization synthesis Synthesis of This compound qc Purity & Structural Confirmation (NMR, MS) synthesis->qc antimicrobial Antimicrobial Assay (Bacteria & Fungi) qc->antimicrobial anticancer Cytotoxicity Assay (Cancer Cell Lines) qc->anticancer antiinflammatory Enzymatic Assay (COX-1/COX-2) qc->antiinflammatory data Data Analysis (IC50 / MIC) antimicrobial->data anticancer->data antiinflammatory->data hit Hit Compound Prioritization data->hit

Caption: High-level workflow for the initial bioactivity screening of a novel compound.

Antimicrobial Activity Screening

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The assay is performed in a 96-well microtiter plate format.

Materials:

  • This compound (3-TBT) stock solution (1 mg/mL in DMSO).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

  • RPMI-1640 medium for fungi.

  • Bacterial strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922).

  • Fungal strain: Candida albicans (ATCC 90028).

  • Positive controls: Ciprofloxacin (for bacteria), Fluconazole (for fungi).

  • Resazurin sodium salt solution (viability indicator).

  • Sterile 96-well microtiter plates.

Procedure:

  • Add 100 µL of appropriate sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the 3-TBT stock solution to the first well of each row.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Prepare a microbial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.

  • Include positive control (standard antibiotic) and negative control (inoculum only) wells.

  • Seal the plates and incubate at 35°C for 18-24 hours for bacteria or 48 hours for fungi.

  • Following incubation, add 20 µL of Resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates microbial growth.

  • The MIC is visually determined as the lowest compound concentration in a well with no color change (i.e., remaining blue).

Data Presentation: Hypothetical MIC Values
CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
3-TBT 64>12832
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A1

Anticancer (Cytotoxicity) Screening

Experimental Protocol: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer).

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • 3-TBT stock solution (10 mM in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • Positive control: Doxorubicin.

  • Sterile 96-well cell culture plates.

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of 3-TBT in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions (ranging from 0.1 to 100 µM). Include vehicle controls (DMSO) and a positive control.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 humidified incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound required to inhibit cell growth by 50%) using non-linear regression analysis.

G compound 3-TBT target Hypothetical Target Kinase compound->target Inhibition pathway Pro-survival Signaling Pathway (e.g., Akt/mTOR) target->pathway Activates proliferation Cell Proliferation & Survival pathway->proliferation Promotes apoptosis Apoptosis pathway->apoptosis Inhibits

Caption: Hypothetical signaling pathway inhibited by a 1,2,4-triazole derivative.

Data Presentation: Hypothetical Cytotoxicity (IC50) Values
CompoundHeLa (IC50, µM)MCF-7 (IC50, µM)
3-TBT 45.278.5
Doxorubicin0.81.2

Anti-inflammatory Screening

Experimental Protocol: COX-1/COX-2 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of cyclooxygenase (COX-1 and COX-2). The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes.

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Heme.

  • Arachidonic acid (substrate).

  • TMPD (colorimetric probe).

  • 3-TBT stock solution (10 mM in DMSO).

  • Positive controls: SC-560 (COX-1 selective), Celecoxib (COX-2 selective).

Procedure:

  • In a 96-well plate, add the assay buffer, heme, and the enzyme (COX-1 or COX-2).

  • Add various concentrations of 3-TBT or the control inhibitors. Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Immediately read the absorbance at 595 nm every minute for 5 minutes using a plate reader in kinetic mode.

  • Calculate the reaction rates.

  • Determine the percentage of inhibition for each compound concentration relative to the vehicle control and calculate the IC50 values.

Data Presentation: Hypothetical COX Inhibition (IC50) Values
CompoundCOX-1 (IC50, µM)COX-2 (IC50, µM)Selectivity Index (COX-1/COX-2)
3-TBT 85.025.13.39
SC-5600.0550.01000
Celecoxib15.00.10.007

Disclaimer: The experimental results and associated data presented in this document are hypothetical and for illustrative purposes only. They are intended to represent a plausible outcome of an initial bioactivity screen for a novel 1,2,4-triazole derivative based on the known properties of this chemical class. Actual results may vary significantly.

Tautomerism in 3-Tert-butyl-1H-1,2,4-triazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena in 3-tert-butyl-1H-1,2,4-triazole. Due to a lack of direct experimental studies on this specific compound, this guide synthesizes information from extensive research on the parent 1,2,4-triazole and its 3-alkyl-substituted derivatives to present a scientifically grounded analysis. It covers the fundamental aspects of tautomerism in this class of compounds, predicted quantitative data on tautomer stability, detailed experimental protocols for characterization, and visualizations of the core concepts.

Core Concepts of Tautomerism in 1,2,4-Triazoles

Prototropic tautomerism in asymmetrically substituted 1,2,4-triazoles involves the migration of a proton between the nitrogen atoms of the heterocyclic ring. This results in a dynamic equilibrium between three possible annular tautomers. For this compound, these are the 1H-, 2H-, and 4H-forms. The position of this single proton is critical as it dictates the molecule's electronic distribution, dipole moment, hydrogen bonding capabilities, and overall three-dimensional shape. Consequently, the predominant tautomeric form will govern the molecule's interactions with biological targets such as enzymes and receptors, a crucial consideration in drug design and development.

The tautomeric equilibrium is influenced by several factors, including:

  • Electronic Effects of Substituents: Electron-donating or -withdrawing groups can stabilize or destabilize different tautomers. The tert-butyl group is a weak electron-donating group.

  • Steric Hindrance: The bulky tert-butyl group can sterically influence the preferred position of the proton.

  • Solvent Polarity: The polarity of the solvent can differentially solvate the tautomers, shifting the equilibrium.

  • Temperature: The tautomeric equilibrium is temperature-dependent.

Tautomeric Forms and Predicted Stability

The three possible tautomers of 3-tert-butyl-1,2,4-triazole are the 1H-, 2H-, and 4H-isomers. Based on computational studies of the parent 1,2,4-triazole and other 3-alkyl-substituted derivatives, the 1H- and 2H- tautomers are generally more stable than the 4H-tautomer. The steric bulk of the tert-butyl group at position 3 is expected to disfavor the adjacent 4H-tautomer.

Tautomeric_Equilibrium Tautomer1H 1H-Tautomer (this compound) Tautomer2H 2H-Tautomer (3-tert-butyl-2H-1,2,4-triazole) Tautomer1H->Tautomer2H Tautomer4H 4H-Tautomer (5-tert-butyl-4H-1,2,4-triazole) Tautomer1H->Tautomer4H Tautomer2H->Tautomer4H Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic & Computational Analysis cluster_results Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N, VT) Purification->NMR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Identification Identification of Predominant Tautomer NMR->Identification UV_Vis->Identification DFT Computational Modeling (DFT) DFT->Identification Quantification Quantification of Tautomer Ratios Identification->Quantification Logical_Relationship Tautomeric_Equilibrium Tautomeric Equilibrium (Influenced by environment) Predominant_Tautomer Predominant Tautomer Tautomeric_Equilibrium->Predominant_Tautomer Molecular_Properties Molecular Properties (Shape, H-bonding, Lipophilicity) Predominant_Tautomer->Molecular_Properties Biological_Interaction Interaction with Biological Target Molecular_Properties->Biological_Interaction Pharmacological_Effect Pharmacological Effect Biological_Interaction->Pharmacological_Effect

Spectroscopic Analysis of 3-Tert-butyl-1H-1,2,4-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-tert-butyl-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthesis, and spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Experimental protocols and data interpretation are provided to facilitate its identification and characterization in a laboratory setting.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the condensation of a pivaloyl derivative with formhydrazide. This approach is based on established methods for the formation of 3-substituted-1,2,4-triazoles.

Proposed Synthesis Pathway

The synthesis can be conceptualized as a two-step process, starting from the commercially available pivaloyl chloride.

Synthesis_Workflow Figure 1. Proposed Synthesis of this compound cluster_0 Step 1: Formation of Pivaloylhydrazide cluster_1 Step 2: Cyclization to form the Triazole Ring PivaloylChloride Pivaloyl Chloride Pivaloylhydrazide Pivaloylhydrazide PivaloylChloride->Pivaloylhydrazide Reaction with Hydrazine Hydrazine Hydrazine Hydrazine->Pivaloylhydrazide Triazole This compound Pivaloylhydrazide->Triazole Reaction with Formhydrazide Formhydrazide Formhydrazide Formhydrazide->Triazole

Proposed synthesis workflow.
Experimental Protocol

Materials:

  • Pivaloyl chloride

  • Hydrazine hydrate

  • Formhydrazide

  • Suitable solvent (e.g., pyridine, ethanol)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Synthesis of Pivaloylhydrazide:

    • In a round-bottom flask, dissolve hydrazine hydrate (1.1 equivalents) in a suitable solvent.

    • Cool the solution in an ice bath.

    • Slowly add pivaloyl chloride (1 equivalent) dropwise to the cooled solution with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • The product can be isolated by removing the solvent under reduced pressure and recrystallizing from an appropriate solvent system.

  • Synthesis of this compound:

    • Combine the synthesized pivaloylhydrazide (1 equivalent) and formhydrazide (1 equivalent) in a round-bottom flask.

    • Add a high-boiling solvent such as pyridine and heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into cold water.

    • Acidify the aqueous mixture with hydrochloric acid and then neutralize with sodium bicarbonate.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Spectroscopic Data

Due to the limited availability of experimentally recorded spectra for this compound (CAS No. 96440-78-7), the following data is a combination of predicted values and data from analogous compounds. These should serve as a guide for the identification of the compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.4Singlet9H-C(CH₃)₃
~8.3Singlet1HC₅-H
~13.5 (broad)Singlet1HN-H

Note: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions. The N-H proton is exchangeable with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~30.0-C(C H₃)₃
~32.0-C (CH₃)₃
~150.0C₅
~165.0C₃

Note: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000Medium, BroadN-H stretching
2970 - 2870StrongC-H stretching (tert-butyl)
~1640MediumC=N stretching
~1560MediumN-H bending
~1470, 1370MediumC-H bending (tert-butyl)
~1260MediumC-N stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
125[M]⁺ (Molecular Ion)
110[M - CH₃]⁺
69[M - C(CH₃)₃]⁺
57[C(CH₃)₃]⁺

Note: Fragmentation patterns can vary depending on the ionization method.

Experimental Protocols for Spectroscopic Analysis

The following are general procedures for obtaining the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a spectral width of -2 to 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 0 to 200 ppm) and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid directly on the ATR crystal.

  • Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample holder or clean ATR crystal first, which will be automatically subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak to observe its fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized compound.

Spectroscopic_Analysis_Workflow Figure 2. General Workflow for Spectroscopic Analysis cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis and Interpretation cluster_3 Structure Elucidation Start Purified Compound NMR_Prep Dissolve in Deuterated Solvent Start->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Start->IR_Prep MS_Prep Dissolve in Volatile Solvent Start->MS_Prep NMR_Acq ¹H and ¹³C NMR Spectra Acquisition NMR_Prep->NMR_Acq IR_Acq IR Spectrum Acquisition IR_Prep->IR_Acq MS_Acq Mass Spectrum Acquisition MS_Prep->MS_Acq NMR_Analysis Analyze Chemical Shifts, Splitting Patterns, and Integration NMR_Acq->NMR_Analysis IR_Analysis Identify Characteristic Functional Group Absorptions IR_Acq->IR_Analysis MS_Analysis Determine Molecular Weight and Fragmentation Pattern MS_Acq->MS_Analysis Structure Confirm Structure of This compound NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

General workflow for spectroscopic analysis.

This guide provides a foundational framework for the synthesis and comprehensive spectroscopic analysis of this compound. Researchers and scientists can utilize this information to confidently identify and characterize this molecule in their drug discovery and development endeavors.

Methodological & Application

Application Notes and Protocols for the Use of 3-Tert-butyl-1H-1,2,4-triazole as a Synthon for Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of 3-tert-butyl-1H-1,2,4-triazole as a versatile synthon for the synthesis of various heterocyclic compounds. The bulky tert-butyl group at the 3-position of the triazole ring offers unique steric and electronic properties, influencing reaction regioselectivity and the biological activity of the resulting molecules. This document focuses on key synthetic transformations, including N-alkylation, N-arylation, and the construction of fused heterocyclic systems, providing researchers with the necessary information to incorporate this valuable building block into their synthetic strategies.

Introduction to this compound in Heterocyclic Synthesis

The 1,2,4-triazole moiety is a prevalent scaffold in a wide array of pharmaceuticals and biologically active compounds.[1] The introduction of a tert-butyl group at the 3-position can enhance metabolic stability and modulate the pharmacokinetic profile of drug candidates. This compound serves as a key starting material for the synthesis of more complex heterocyclic systems through functionalization of the ring nitrogen atoms.

N-Alkylation of this compound

N-alkylation of the 1,2,4-triazole ring is a fundamental step in the diversification of this scaffold. The reaction typically proceeds via nucleophilic attack of a triazole nitrogen on an alkyl halide or other electrophilic alkylating agent. The presence of the tert-butyl group can influence the regioselectivity of alkylation, favoring substitution at the N1 or N4 position depending on the reaction conditions.

Experimental Protocol: General Procedure for N-Alkylation

A common method for the N-alkylation of 1,2,4-triazoles involves the use of a base to deprotonate the triazole, followed by reaction with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (1.1-1.5 eq) at room temperature under an inert atmosphere.

  • Stir the mixture for 30 minutes.

  • Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.

  • The reaction is then stirred at room temperature or heated, depending on the reactivity of the alkyl halide, and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the N-alkylated 3-tert-butyl-1,2,4-triazole.

Table 1: Representative N-Alkylation Reactions of 1,2,4-Triazoles (General Examples)

Alkyl HalideBaseSolventTemperature (°C)Yield (%)Reference
Methyl IodideK2CO3DMF6085-95General Knowledge
Benzyl BromideNaHTHF2590-98General Knowledge
Ethyl BromoacetateK2CO3Acetonitrile8080-90General Knowledge

Note: Yields are typical for unsubstituted or similarly substituted 1,2,4-triazoles and may vary for this compound.

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start_triazole This compound deprotonation Deprotonation start_triazole->deprotonation start_alkyl_halide Alkyl Halide alkylation N-Alkylation start_alkyl_halide->alkylation start_base Base start_base->deprotonation start_solvent Anhydrous Solvent start_solvent->deprotonation deprotonation->alkylation quench Quench with Water alkylation->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product N-Alkylated 3-Tert-butyl-1,2,4-triazole purification->product

Figure 1: Experimental workflow for the N-alkylation of this compound.

N-Arylation of this compound

The synthesis of N-aryl-1,2,4-triazoles is of significant interest in medicinal chemistry. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the formation of C-N bonds.

Experimental Protocol: Copper-Catalyzed N-Arylation

A ligand-free, copper-catalyzed method provides an efficient and accessible route for the N-arylation of 1,2,4-triazoles.

Materials:

  • This compound

  • Aryl iodide or aryl bromide

  • Copper(I) oxide (Cu₂O) or Copper(I) iodide (CuI)

  • Base (e.g., cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃))

  • Solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the aryl halide (1.1 eq), the copper catalyst (5-10 mol%), and the base (2.0 eq).

  • Add the solvent and stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 100-120 °C and monitor its progress by TLC.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the N-arylated 3-tert-butyl-1,2,4-triazole.

Table 2: Representative Copper-Catalyzed N-Arylation of 1,2,4-Triazole

Aryl HalideCatalystBaseSolventTemperature (°C)Yield (%)Reference
IodobenzeneCuIK₂CO₃DMF11075-85[2]
4-IodotolueneCu₂OCs₂CO₃DMF10055.5[3]
1-Bromo-4-methoxybenzeneCuIK₃PO₄DMSO12080-90General Knowledge

Note: Yields are for general 1,2,4-triazole and may differ for the tert-butyl substituted analogue.

N_Arylation_Logical_Relationship cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_process Process cluster_product Product triazole This compound oxidative_addition Oxidative Addition triazole->oxidative_addition aryl_halide Aryl Halide aryl_halide->oxidative_addition catalyst Copper(I) Catalyst catalyst->oxidative_addition base Base base->oxidative_addition ligand Ligand (Optional) ligand->catalyst Coordination reductive_elimination Reductive Elimination oxidative_addition->reductive_elimination reductive_elimination->catalyst Regeneration product N-Aryl-3-tert-butyl-1,2,4-triazole reductive_elimination->product

Figure 2: Logical relationship in copper-catalyzed N-arylation of this compound.

Synthesis of Fused Heterocycles: Triazolo[4,3-b]pyridazines

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, such as triazolo[4,3-b]pyridazines. These fused systems are of interest due to their potential biological activities. For instance, 3-tert-butyl-6-chloro-[4][5]triazolo[4,3-b]pyridazine has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2.[4]

Experimental Protocol: Synthesis of 3-Tert-butyl-6-chloro-[4][5]triazolo[4,3-b]pyridazine

This synthesis involves the cyclization of a suitable hydrazine derivative with a pyridazine precursor.

Step 1: Synthesis of a 3-tert-butyl-1,2,4-triazole Hydrazine Derivative (General Approach)

A common route to the necessary 4-amino-1,2,4-triazole precursor involves the cyclization of a thiocarbohydrazide derivative.

Materials:

  • Pivalic acid

  • Thiocarbohydrazide

  • Hydrazine hydrate

Procedure:

  • React pivalic acid with thiocarbohydrazide to form the corresponding acylthiocarbohydrazide.

  • Cyclize the acylthiocarbohydrazide in the presence of a base to form 4-amino-3-tert-butyl-1,2,4-triazole-5-thiol.

  • The thiol group can be removed via reductive desulfurization (e.g., using Raney nickel) to yield 4-amino-3-tert-butyl-1,2,4-triazole.

Step 2: Synthesis of 3-Tert-butyl-6-chloro-[4][5]triazolo[4,3-b]pyridazine

Materials:

  • 4-Amino-3-tert-butyl-1,2,4-triazole (from Step 1)

  • 3,6-Dichloropyridazine

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., ethanol)

Procedure:

  • A mixture of 4-amino-3-tert-butyl-1,2,4-triazole (1.0 eq), 3,6-dichloropyridazine (1.0 eq), and potassium carbonate (2.0 eq) in ethanol is refluxed.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent.

  • The organic layer is dried and concentrated.

  • The crude product is purified by column chromatography to give 3-tert-butyl-6-chloro-[4][5]triazolo[4,3-b]pyridazine.[4]

Table 3: Synthesis of a Fused Triazole Heterocycle

Starting TriazoleReagentConditionsProductYield (%)Reference
4-Amino-3-tert-butyl-1,2,4-triazole3,6-DichloropyridazineK₂CO₃, Ethanol, Reflux3-Tert-butyl-6-chloro-[4][5]triazolo[4,3-b]pyridazineNot specified[4]

Biological Application: Inhibition of Cytochrome P450 (CYP1A2)

Derivatives of triazolopyridazines, such as 3-tert-butyl-6-chloro-[4][5]triazolo[4,3-b]pyridazine, have shown potential as enzyme inhibitors.[4] Cytochrome P450 enzymes are a superfamily of monooxygenases involved in the metabolism of a wide range of endogenous and exogenous compounds, including drugs. Inhibition of specific CYP isoforms can be a therapeutic strategy or a source of drug-drug interactions. CYP1A2 is primarily involved in the metabolism of procarcinogens and certain drugs.

CYP1A2_Inhibition_Pathway cluster_drug_metabolism Drug Metabolism Pathway cluster_inhibition Inhibition drug Drug / Xenobiotic cyp1a2 CYP1A2 Enzyme drug->cyp1a2 Substrate metabolite Metabolite cyp1a2->metabolite Metabolizes inhibitor 3-Tert-butyl-6-chloro- [1,2,4]triazolo[4,3-b]pyridazine inhibitor->cyp1a2 Inhibits

Figure 3: Simplified diagram of CYP1A2 inhibition by 3-tert-butyl-6-chloro-[4][5]triazolo[4,3-b]pyridazine.

The ability of 3-tert-butyl-1,2,4-triazole derivatives to act as enzyme inhibitors highlights the importance of this synthon in the development of new therapeutic agents. Further structure-activity relationship (SAR) studies can be conducted by modifying the substituents on the fused heterocyclic system to optimize potency and selectivity.

References

Application Notes and Protocols: 3-Tert-butyl-1H-1,2,4-triazole in Antifungal Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of the 3-tert-butyl-1H-1,2,4-triazole scaffold in the design of novel antifungal agents. The information presented covers the mechanism of action, structure-activity relationships, quantitative biological data, and detailed experimental protocols for the synthesis and evaluation of these compounds.

Introduction

The 1,2,4-triazole ring is a critical pharmacophore in a major class of antifungal drugs that target the fungal enzyme lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3][4] The incorporation of a tert-butyl group at the 3-position of the 1H-1,2,4-triazole ring has been explored in medicinal chemistry to enhance the potency and pharmacokinetic properties of antifungal drug candidates. The bulky and lipophilic nature of the tert-butyl group can influence the binding affinity of the molecule to the active site of the target enzyme and improve its metabolic stability.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action of antifungal agents incorporating the 1,2,4-triazole moiety is the inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[1][5] This enzyme catalyzes a crucial step in the ergosterol biosynthesis pathway: the demethylation of lanosterol.[6] The nitrogen atom at the 4-position of the triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol.[2]

The inhibition of CYP51 leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14α-methylated sterol precursors.[3][7] This disruption of ergosterol homeostasis has several downstream consequences:

  • Altered Membrane Fluidity and Permeability: Ergosterol is essential for maintaining the integrity and fluidity of the fungal cell membrane. Its depletion leads to a more permeable and less stable membrane.[8]

  • Defective Enzyme Function: Many membrane-bound enzymes, such as chitin synthase, require a specific lipid environment to function correctly. The altered sterol composition of the membrane can impair their activity.

  • Impaired Cell Growth and Proliferation: The culmination of these cellular defects inhibits fungal growth and replication, resulting in a fungistatic or, in some cases, fungicidal effect.[9]

Signaling Pathway of Triazole Antifungals

cluster_extracellular Extracellular cluster_cell Fungal Cell Triazole_Antifungal This compound Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Triazole_Antifungal->CYP51 Inhibition Cell_Membrane Cell Membrane Ergosterol Ergosterol Ergosterol->Cell_Membrane Incorporation Lanosterol Lanosterol Lanosterol->CYP51 Substrate CYP51->Ergosterol Biosynthesis Toxic_Sterols Accumulation of 14α-methylated sterols CYP51->Toxic_Sterols Membrane_Disruption Altered Membrane Fluidity & Permeability Toxic_Sterols->Membrane_Disruption Enzyme_Dysfunction Membrane-Bound Enzyme Dysfunction Membrane_Disruption->Enzyme_Dysfunction Growth_Inhibition Fungal Growth Inhibition Membrane_Disruption->Growth_Inhibition Enzyme_Dysfunction->Growth_Inhibition

Caption: Inhibition of lanosterol 14α-demethylase by a this compound derivative.

Structure-Activity Relationship (SAR)

The antifungal activity of 1,2,4-triazole derivatives is significantly influenced by the nature of the substituents on the triazole ring and the side chains. For compounds incorporating a this compound moiety, the following SAR observations are noteworthy:

  • The 1,2,4-Triazole Ring: This is the essential pharmacophore responsible for binding to the heme iron of CYP51.

  • The 3-tert-butyl Group: The bulky tert-butyl group can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and interaction with the hydrophobic active site of CYP51. It can also contribute to increased metabolic stability by sterically hindering enzymatic degradation.

  • Side Chains: The nature of the side chain attached to the triazole nitrogen is crucial for potency and spectrum of activity. Typically, these side chains contain halogenated phenyl groups and a tertiary alcohol, which are also important for binding to the active site of CYP51.[10]

Quantitative Data: Antifungal Activity

The in vitro antifungal activity of novel this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungal strains. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Compound IDFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Compound A Candida albicans0.063 - 0.5Fluconazole0.5 - 4
Candida glabrata0.125 - 1Fluconazole>64
Cryptococcus neoformans0.0156 - 2.0Fluconazole0.25 - 16
Compound B Candida albicans0.5 - 16Itraconazole0.03 - 1
Aspergillus fumigatus0.125 - 1Itraconazole0.125 - 2

Note: The data presented in this table is a summary of representative values from various sources and should be used for comparative purposes only.[4][11] Specific MIC values can vary depending on the specific chemical structure of the derivative and the fungal isolate being tested.

Experimental Protocols

Synthesis of a this compound Derivative

This protocol describes a general method for the synthesis of a key intermediate, this compound, which can then be further functionalized to produce various antifungal drug candidates.

Materials:

  • Pivalic acid

  • Thiocarbohydrazide

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Synthesis of 4-amino-5-(tert-butyl)-4H-1,2,4-triazole-3-thiol:

    • A mixture of pivalic acid and thiocarbohydrazide is heated under reflux in an appropriate solvent such as ethanol.

    • The reaction mixture is then treated with a base, such as sodium hydroxide, to induce cyclization.

    • Acidification with hydrochloric acid precipitates the desired 4-amino-5-(tert-butyl)-4H-1,2,4-triazole-3-thiol.

    • The product is collected by filtration, washed with water, and recrystallized from a suitable solvent.[12]

  • Desulfurization to this compound:

    • The 4-amino-5-(tert-butyl)-4H-1,2,4-triazole-3-thiol is then subjected to a desulfurization reaction, for example, by treatment with Raney nickel in ethanol, to yield this compound.

  • N-Alkylation to introduce the side chain:

    • The this compound is then reacted with an appropriate electrophile, such as a substituted epoxide or halide, to introduce the desired side chain at the N1 position of the triazole ring. This step is often carried out in the presence of a base, such as sodium hydride, in a polar aprotic solvent like DMF.

Experimental Workflow for Synthesis

Start Pivalic Acid + Thiocarbohydrazide Step1 Reflux with Base (e.g., NaOH) Start->Step1 Intermediate1 4-amino-5-(tert-butyl)-4H-1,2,4-triazole-3-thiol Step1->Intermediate1 Step2 Desulfurization (e.g., Raney Ni) Intermediate1->Step2 Intermediate2 This compound Step2->Intermediate2 Step3 N-Alkylation with Side Chain Precursor Intermediate2->Step3 Final_Product Final Antifungal Compound Step3->Final_Product

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 3-Tert-butyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies to generate novel bioactive molecules based on the 3-tert-butyl-1H-1,2,4-triazole scaffold. While direct derivatization of this compound and subsequent biological evaluation is not extensively documented in publicly available literature, this document outlines established synthetic protocols for analogous 1,2,4-triazole systems that can be adapted for this starting material. The provided data on the biological activities of various 1,2,4-triazole derivatives highlight the therapeutic potential of this heterocyclic core.

Introduction

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous antifungal, antimicrobial, anticancer, and anti-inflammatory agents.[1][2] The unique electronic properties and hydrogen bonding capabilities of the triazole nucleus contribute to its ability to interact with various biological targets. The introduction of a bulky tert-butyl group at the 3-position can influence the lipophilicity, metabolic stability, and steric interactions of the resulting derivatives, potentially leading to novel pharmacological profiles.

This document details generalized experimental protocols for the synthesis of key bioactive derivatives such as Schiff bases and Mannich bases, which are common strategies to enhance the biological activity of heterocyclic compounds.[3][4] Furthermore, it summarizes the reported antimicrobial and anticancer activities of a range of 1,2,4-triazole derivatives to guide future drug discovery efforts based on the this compound template.

General Synthetic Workflow

The synthesis of bioactive molecules from a 1,2,4-triazole core typically follows a multi-step process. The general workflow involves the initial synthesis of a functionalized triazole, followed by derivatization to introduce diverse pharmacophores, and subsequent biological screening.

Synthetic Workflow General Synthetic Workflow for Bioactive 1,2,4-Triazoles Start Starting Material (e.g., this compound) Functionalization Functionalization (e.g., Amination, Thiolation) Start->Functionalization Derivatization Derivatization (e.g., Schiff Base, Mannich Base Formation) Functionalization->Derivatization Purification Purification & Characterization (e.g., Crystallization, Chromatography, NMR, MS) Derivatization->Purification Screening Biological Screening (e.g., Antimicrobial, Anticancer Assays) Purification->Screening Lead Lead Compound Identification Screening->Lead

Caption: A generalized workflow for the synthesis and evaluation of bioactive 1,2,4-triazole derivatives.

Experimental Protocols

The following are generalized protocols for the synthesis of bioactive derivatives, which can be adapted for this compound. Researchers should optimize reaction conditions such as solvent, temperature, and reaction time for the specific substrate.

Protocol 1: Synthesis of 4-Amino-3-tert-butyl-1H-1,2,4-triazole-5(4H)-thione

This protocol describes a common method for introducing an amino and a thione group to the 1,2,4-triazole ring, creating a versatile intermediate for further derivatization.

Thionation_Amination Synthesis of 4-Amino-3-tert-butyl-1,2,4-triazole-5-thione Start p-tert-butylbenzoic acid Step1 Reaction with Thiocarbohydrazide Start->Step1 Fusion Product 4-Amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol Step1->Product

Caption: A simplified reaction scheme for the synthesis of a key triazole intermediate.

Materials:

  • p-tert-butylbenzoic acid

  • Thiocarbohydrazide

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of p-tert-butylbenzoic acid and thiocarbohydrazide is heated, typically without a solvent (fusion), until the reaction is complete, which can be monitored by TLC.[5]

  • The reaction mixture is then cooled, and the resulting solid is triturated with a suitable solvent, such as ethanol.

  • The solid product is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallization from an appropriate solvent (e.g., ethanol) can be performed for further purification.

Protocol 2: Synthesis of Schiff Bases from 4-Amino-3-tert-butyl-1,2,4-triazole-5(4H)-thione

Schiff bases are synthesized by the condensation of a primary amine with an aldehyde or ketone. This protocol outlines the general procedure for synthesizing Schiff bases from the amino-triazole intermediate.[1][3]

Materials:

  • 4-Amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

  • Substituted aromatic aldehyde

  • Ethanol or a mixture of ethanol and dioxane

  • Glacial acetic acid or sulfuric acid (catalytic amount)

Procedure:

  • Dissolve 4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol in ethanol.

  • Add an equimolar amount of the desired substituted aromatic aldehyde to the solution.

  • Add a catalytic amount of glacial acetic acid or sulfuric acid.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried.

  • The crude product can be recrystallized from a suitable solvent to yield the pure Schiff base.[1]

Protocol 3: Synthesis of Mannich Bases from this compound

Mannich bases are formed in the aminoalkylation of an acidic proton located on a carbon atom with formaldehyde and a primary or secondary amine. This reaction can be adapted for the N-H proton of the triazole ring.[4][6]

Mannich_Reaction General Scheme for Mannich Base Synthesis Triazole This compound Reagents Formaldehyde + Secondary Amine (e.g., Piperazine) Triazole->Reagents Ethanol, Reflux Product Mannich Base Derivative Reagents->Product Antifungal_Mechanism Mechanism of Action of Triazole Antifungals Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Growth Fungal Growth Inhibition Membrane->Growth Disruption leads to Triazole Triazole Antifungal (e.g., Fluconazole) Triazole->CYP51 Inhibits

References

Protocols for N-Alkylation of 3-Tert-butyl-1H-1,2,4-triazole: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-alkylation of 3-tert-butyl-1H-1,2,4-triazole is a critical transformation in the synthesis of a variety of compounds with significant applications in medicinal chemistry and drug development. The regioselectivity of this reaction, which determines the position of alkyl group attachment on the triazole ring (N1, N2, or N4), is a key challenge influenced by factors such as the nature of the alkylating agent, the base employed, solvent, and reaction temperature. The sterically demanding tert-butyl group at the C3 position of the triazole ring further complicates the regiochemical outcome, often directing alkylation to the less hindered nitrogen atoms. This document provides detailed application notes and experimental protocols for the N-alkylation of this compound, offering a valuable resource for researchers, scientists, and professionals in the field of drug development.

General Considerations for N-Alkylation

The N-alkylation of this compound can lead to a mixture of three possible regioisomers: 1-alkyl-3-tert-butyl-1H-1,2,4-triazole, 2-alkyl-3-tert-butyl-2H-1,2,4-triazole, and 4-alkyl-3-tert-butyl-4H-1,2,4-triazole. The steric bulk of the tert-butyl group generally disfavors alkylation at the adjacent N2 and N4 positions to some extent, often leading to a preference for the N1 isomer. However, the precise isomer distribution is highly dependent on the reaction conditions.

Key factors influencing regioselectivity include:

  • Base: The choice of base can significantly impact the isomer ratio. Stronger bases may favor the thermodynamically more stable product, while weaker bases might lead to kinetically controlled product distributions.

  • Alkylating Agent: The nature of the alkylating agent, including its size and reactivity, plays a crucial role.

  • Solvent: The polarity of the solvent can influence the solubility of the triazole salt and the transition state energies, thereby affecting the regioselectivity.

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction.[1]

Experimental Protocols

This section outlines detailed protocols for the N-alkylation of this compound using different methodologies.

Protocol 1: N-Alkylation using Alkyl Halides with Potassium Carbonate

This protocol describes a general method for the N-alkylation of this compound using alkyl halides in the presence of potassium carbonate.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.0 - 1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the DMF under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to separate the different N-alkylated isomers.

Quantitative Data Summary (Illustrative)

Alkylating AgentBaseSolventTemperature (°C)Time (h)N1-isomer Yield (%)N4-isomer Yield (%)Reference
Methyl IodideK₂CO₃DMF606Major ProductMinor Product[1]
Benzyl BromideK₂CO₃DMF808Major ProductMinor Product[1]

Note: The exact yields and isomer ratios will vary depending on the specific alkyl halide and precise reaction conditions. The N1-isomer is often the major product under these conditions.

Protocol 2: Microwave-Assisted N-Alkylation

Microwave irradiation can significantly accelerate the N-alkylation reaction, often leading to higher yields and shorter reaction times.[2]

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Ionic Liquid (e.g., 1-hexylpyridinium bromide) or a suitable solvent like DMF or ethanol[2]

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1.0 eq), the alkylating agent (1.0-1.2 eq), and potassium carbonate (1.5-2.0 eq).[1]

  • Add a catalytic amount of ionic liquid or a suitable solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 5-30 minutes).[1]

  • After the reaction is complete, cool the vessel to room temperature.

  • Work-up the reaction mixture as described in Protocol 1.

  • Purify the product by column chromatography.

Quantitative Data Summary (Illustrative)

Alkylating AgentBaseSolvent/CatalystTemperature (°C)Time (min)Predominant IsomerYield (%)Reference
Ethyl BromideK₂CO₃[hpy]Br11015N1High[2]
Protocol 3: Phase-Transfer Catalysis (PTC) for N-Alkylation

Phase-transfer catalysis is a powerful technique for carrying out reactions in biphasic systems and can be effectively applied to the N-alkylation of triazoles.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Sodium hydroxide (NaOH) solution (e.g., 30-50%)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

  • Organic solvent (e.g., dichloromethane, toluene)

Procedure:

  • Dissolve this compound (1.0 eq) and the phase-transfer catalyst (0.05-0.1 eq) in the organic solvent.

  • Add the sodium hydroxide solution and stir the biphasic mixture vigorously.

  • Add the alkyl halide (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

  • After completion, separate the organic layer.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary (Illustrative)

Alkylating AgentBaseSolventCatalystTemperature (°C)Predominant IsomerReference
Benzyl BromideNaOH (aq)CH₂Cl₂TBABRTN/A[3]

Note: The regioselectivity under PTC conditions can be influenced by the choice of catalyst and solvent system.

Visualization of Experimental Workflows

N-Alkylation using Alkyl Halides with Potassium Carbonate Workflow

G cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification A Dissolve this compound in anhydrous DMF B Add anhydrous K2CO3 A->B C Stir at room temperature B->C D Add alkyl halide dropwise C->D Proceed to alkylation E Heat to 60-80 °C D->E F Monitor reaction by TLC/LC-MS E->F G Cool to room temperature F->G Upon completion H Filter inorganic salts G->H I Remove DMF under reduced pressure H->I J Purify by column chromatography I->J

Caption: Workflow for N-alkylation with K₂CO₃.

Microwave-Assisted N-Alkylation Workflow

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification A Combine triazole, alkyl halide, and K2CO3 in a microwave vessel B Add solvent/catalyst A->B C Seal the vessel B->C D Place in microwave reactor C->D Proceed to irradiation E Irradiate at 100-150 °C for 5-30 minutes D->E F Cool to room temperature E->F After completion G Work-up as in Protocol 1 F->G H Purify by column chromatography G->H

Caption: Workflow for microwave-assisted N-alkylation.

Phase-Transfer Catalysis N-Alkylation Workflow

G cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification A Dissolve triazole and catalyst in organic solvent B Add NaOH solution A->B C Stir vigorously B->C D Add alkyl halide C->D Proceed to alkylation E Stir at RT or with heating D->E F Monitor reaction by TLC/LC-MS E->F G Separate organic layer F->G Upon completion H Wash, dry, and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for N-alkylation via PTC.

Conclusion

The N-alkylation of this compound is a versatile reaction that can be accomplished through various methods, including conventional heating with a base, microwave-assisted synthesis, and phase-transfer catalysis. The regioselectivity of the reaction is a critical aspect, with the sterically bulky tert-butyl group generally favoring the formation of the N1-alkylated isomer. The protocols and data presented in this document provide a comprehensive guide for researchers to perform and optimize the N-alkylation of this important heterocyclic scaffold, facilitating the synthesis of novel compounds for drug discovery and development. Careful consideration of the reaction parameters is essential to achieve the desired regioselectivity and yield.

References

Application Notes and Protocols for 3-Tert-butyl-1H-1,2,4-triazole as a Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a key pharmacophore in a multitude of therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including anticancer, antifungal, and antiviral properties. A significant area of interest is the utilization of the 1,2,4-triazole core in the design of kinase inhibitors, which are crucial in treating diseases driven by aberrant kinase signaling, particularly cancer. The 3-tert-butyl-1H-1,2,4-triazole moiety, in particular, offers a synthetically accessible and structurally rigid core for the development of novel kinase inhibitors. The bulky tert-butyl group can provide steric hindrance to influence selectivity and can be a key interaction point within the ATP-binding pocket of various kinases.

These application notes provide an overview of the synthesis, biological evaluation, and potential applications of this compound derivatives as kinase inhibitors. Detailed protocols for the synthesis of key intermediates and for biochemical and cell-based kinase assays are included to facilitate further research and development in this area.

Data Presentation: Kinase Inhibitory Activity of Triazole Derivatives

While specific quantitative data for this compound derivatives as kinase inhibitors is emerging, the broader class of 1,2,4-triazole-based compounds has shown significant promise against various kinase targets. The following table summarizes the inhibitory activities of representative 1,2,4-triazole derivatives against several kinases to illustrate the potential of this scaffold.

Compound ClassTarget KinaseIC50 (nM)Reference
[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole derivative (7d)c-Met2.02[5]
1,2,4-Triazolo-Linked Bis-Indolyl Conjugate (15r)Tankyrase/PI3K pathway850 (against HT-29 cells)[4]
1,2,4-Triazole Derivative (JNJ-7706621 analogue)Aurora-ASubmicromolar range[1]
Pyrazoloquinazoline derivative (Barasertib)Aurora B0.37[6]
3-aminopyrazole derivative (Danusertib)Aurora B79[7]

Signaling Pathways and Experimental Workflows

The development and evaluation of kinase inhibitors based on the this compound scaffold involves a multi-step process, from initial synthesis to detailed biological characterization.

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation Workflow start Starting Materials (e.g., Pivalic Acid, Thiosemicarbazide) intermediate This compound-5-thiol start->intermediate Cyclization derivatization Derivatization (e.g., S-alkylation, N-arylation) intermediate->derivatization final_compound Final 3-tert-butyl-1,2,4-triazole Kinase Inhibitor Candidate derivatization->final_compound biochemical_assay Biochemical Kinase Assay (IC50 Determination) final_compound->biochemical_assay Screening cell_based_assay Cell-Based Assay (Target Engagement & Pathway Inhibition) biochemical_assay->cell_based_assay Hit Validation in_vivo In Vivo Studies (Animal Models) cell_based_assay->in_vivo Lead Optimization G cluster_pathway Simplified Aurora Kinase Signaling Pathway AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates SpindleAssembly Mitotic Spindle Assembly AuroraB->SpindleAssembly ChromosomeCondensation Chromosome Condensation HistoneH3->ChromosomeCondensation Cytokinesis Cytokinesis SpindleAssembly->Cytokinesis Apoptosis Apoptosis Cytokinesis->Apoptosis Failure leads to Inhibitor 3-tert-butyl-1,2,4-triazole Inhibitor Inhibitor->AuroraB Inhibits

References

Application Notes and Protocols: Developing Novel Antibacterial Agents from 3-Tert-butyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective antibacterial agents. The 1,2,4-triazole nucleus is a promising pharmacophore known for its diverse biological activities.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel antibacterial agents derived from the 3-tert-butyl-1H-1,2,4-triazole scaffold. The protocols cover the synthesis of the core intermediate, 3-amino-5-tert-butyl-1,2,4-triazole, and its subsequent modification, as well as standardized methods for assessing in vitro antibacterial efficacy.

Introduction: The Potential of the this compound Scaffold

Compounds featuring the 1,2,4-triazole ring have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] The tert-butyl group at the 3-position can enhance lipophilicity, which may improve cell membrane penetration and target engagement. This makes this compound an attractive starting point for the design and synthesis of new antibacterial drug candidates. The general strategy involves the synthesis of a versatile intermediate, such as an amino-substituted triazole, which can then be readily modified to generate a library of derivatives for structure-activity relationship (SAR) studies.

Synthesis Protocols

Synthesis of 3-Amino-5-tert-butyl-1,2,4-triazole (Intermediate A)

This protocol is adapted from a microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles.[4]

Materials:

  • Aminoguanidine bicarbonate

  • Pivalic acid (2,2-dimethylpropanoic acid)

  • Hydrochloric acid (37%)

  • Microwave synthesis vials (100 mL)

  • Microwave reactor

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • In a fume hood, carefully mix aminoguanidine bicarbonate (0.1 mol, 13.6 g) with a 37% solution of hydrochloric acid (0.15 mol, 12.5 mL) and stir for 2 hours.

  • Remove the water by rotary evaporation to obtain a dry solid of aminoguanidine hydrochloride.

  • In a 100 mL microwave process vial, mix the dried aminoguanidine hydrochloride with pivalic acid (0.12 mol, 12.26 g).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 180°C for 3 hours.

  • After cooling, the solid product is collected.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield pure 3-amino-5-tert-butyl-1,2,4-triazole.

Characterization:

  • Melting Point: 120-122 °C[4]

  • 1H NMR (DMSO-d6, δ, ppm): 1.21 (s, 9H, C(CH3)3), 5.59 (br. s, 2H, NH2), 11.11 (br. s, 1H, NH)[4]

  • 13C NMR (DMSO-d6, δ, ppm): 29.20 (3 × CH3), 31.91 (C), 158.77 (C-3 of triazole), 166.02 (C-5 of triazole)[4]

General Procedure for Synthesis of N-Substituted Derivatives from Intermediate A

This is a representative protocol for creating a library of compounds for screening.

Materials:

  • 3-Amino-5-tert-butyl-1,2,4-triazole (Intermediate A)

  • Various aldehydes or acyl chlorides

  • Appropriate solvent (e.g., ethanol, DMF)

  • Catalyst (if necessary, e.g., glacial acetic acid for Schiff base formation)

  • Standard laboratory glassware for reflux and work-up

Procedure (Example: Schiff Base Formation):

  • Dissolve Intermediate A (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add the desired aldehyde (1 mmol) and a few drops of glacial acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

Antibacterial Activity Evaluation Protocols

Standard in vitro methods are employed to determine the antibacterial efficacy of the synthesized compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique.

Materials:

  • Synthesized triazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Standard antibiotics (e.g., Ciprofloxacin, Ampicillin) as positive controls

  • DMSO (for dissolving compounds)

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Add the bacterial suspension to each well containing the diluted compound.

  • Include a positive control (bacteria with standard antibiotic), a negative control (bacteria in broth without any compound), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the concentration at which the compound is bactericidal.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto Mueller-Hinton Agar (MHA) plates.

  • Incubate the MHA plates at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

Data Presentation

Quantitative data from antibacterial screening should be summarized for clear comparison.

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of 1,2,4-Triazole Derivatives (µg/mL)

CompoundS. aureusB. subtilisE. coliP. aeruginosaReference
Derivative 1 31.2531.25>250>250Fictional Data
Derivative 2 15.631.25125250Fictional Data
Derivative 3 62.5125>250>250Fictional Data
Ciprofloxacin 10.50.251Standard

Note: The data presented in this table is illustrative and should be replaced with actual experimental results.

Putative Mechanism of Action

While the specific mechanism for this compound derivatives is yet to be elucidated, many triazole-based antibacterial agents are known to function by inhibiting essential bacterial enzymes. A plausible mechanism involves the inhibition of enzymes crucial for cell wall synthesis, DNA replication, or other vital metabolic pathways.

Visualizations

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis of Intermediate A cluster_derivatization Derivatization cluster_screening Antibacterial Screening reagents Aminoguanidine Bicarbonate + Pivalic Acid microwave Microwave Irradiation (180°C, 3h) reagents->microwave HCl intermediate_A Intermediate A (3-Amino-5-tert-butyl-1,2,4-triazole) microwave->intermediate_A reaction Condensation / Acylation intermediate_A->reaction aldehydes Aldehydes / Acyl Chlorides aldehydes->reaction derivatives Library of Derivatives reaction->derivatives mic_testing MIC Determination derivatives->mic_testing mbc_testing MBC Determination mic_testing->mbc_testing sar_analysis SAR Analysis mbc_testing->sar_analysis Putative_Mechanism cluster_pathway Putative Antibacterial Mechanism triazole 3-tert-butyl-1,2,4-triazole Derivative inhibition Inhibition triazole->inhibition enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase, Dihydrofolate Reductase) enzyme->inhibition pathway Vital Metabolic Pathway (e.g., DNA Replication, Folate Synthesis) inhibition->pathway Blocks disruption Pathway Disruption pathway->disruption death Bacterial Cell Death disruption->death

References

Application of 3-Tert-butyl-1H-1,2,4-triazole in Agrochemical Synthesis: A Detailed Overview and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole moiety is a critical pharmacophore in the development of a wide range of agrochemicals, particularly fungicides and plant growth regulators. Its unique chemical properties contribute to the biological activity and metabolic stability of the resulting products. While numerous substituted triazoles are utilized in synthesis, this document focuses on the role and application of the 1,2,4-triazole core, with a specific clarification on the introduction of the commonly found tert-butyl group in many prominent agrochemicals.

Initial investigations into the direct application of 3-tert-butyl-1H-1,2,4-triazole as a primary building block in the synthesis of major agrochemicals have revealed a common misconception. In the synthesis of prominent triazole agrochemicals containing a tert-butyl group, such as the widely used plant growth regulator Paclobutrazol, the tert-butyl moiety is typically introduced from a different precursor, not from a pre-substituted triazole ring. The key reaction involves the nucleophilic attack of the unsubstituted 1H-1,2,4-triazole on a substrate already containing the tert-butyl group.

This application note will provide a detailed examination of a representative synthesis of a major agrochemical, Paclobutrazol, to illustrate the synthetic strategy and the crucial role of the 1,2,4-triazole ring.

Case Study: Synthesis of Paclobutrazol

Paclobutrazol, (2RS,3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol, is a triazole-based plant growth regulator and fungicide. Its synthesis serves as an excellent example of the application of 1H-1,2,4-triazole in agrochemical production.

Synthetic Pathway Overview

The synthesis of Paclobutrazol is a multi-step process that typically starts from commercially available materials. The key step involving the 1,2,4-triazole is a nucleophilic substitution reaction.

G cluster_start Starting Materials cluster_intermediate1 Intermediate Synthesis cluster_triazole_reaction Triazole Incorporation cluster_final Final Product A 4-Chlorobenzaldehyde C Chalcone Intermediate A->C Aldol Condensation B Pinacolone (3,3-dimethyl-2-butanone) B->C D Substituted Ketone C->D Hydrogenation (Raney Nickel) E α-Halogenated Ketone (e.g., α-Bromopinacolone derivative) D->E Bromination H 1-(4-chlorophenyl)-4,4-dimethyl- 2-(1H-1,2,4-triazol-1-yl)pentan-3-one E->H Nucleophilic Substitution F 1H-1,2,4-Triazole G Sodium Salt of 1,2,4-Triazole F->G Base (e.g., NaOH) G->H I Paclobutrazol H->I Reduction (Sodium Borohydride)

Caption: Synthetic workflow for Paclobutrazol.

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of Paclobutrazol.

Step 1: Synthesis of 1-(1H-1,2,4-triazol-1-yl)pinacolone (Intermediate)

This step involves the reaction of 1H-1,2,4-triazole with an α-halopinacolone.

  • Materials:

    • 1,2,4-Triazole

    • α-Chloropinacolone

    • Potassium Carbonate (K₂CO₃)

    • Ethanol

  • Procedure:

    • In a reaction flask, dissolve 1,2,4-triazole (0.11 mol) and potassium carbonate (0.06 mol) in ethanol (45 g).[1][2]

    • Heat the mixture to 60°C with stirring.[1][2]

    • Slowly add α-chloropinacolone (0.1 mol) to the reaction mixture over 1 hour.[1][2]

    • Maintain the reaction at 60°C for 3 hours.[1][2]

    • Monitor the reaction progress by Gas Chromatography (GC) until the α-chloropinacolone is consumed (less than 1%).[1][2]

    • After the reaction is complete, cool the mixture and filter to recover the excess potassium carbonate.

    • Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude 1-(1H-1,2,4-triazol-1-yl)pinacolone.

Step 2: Synthesis of 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one (Paclobutrazol Ketone)

This step involves the reaction of the triazolylpinacolone intermediate with a p-chlorobenzyl halide.

  • Materials:

    • 1-(1H-1,2,4-triazol-1-yl)pinacolone

    • p-Chlorobenzyl chloride

    • Sodium hydroxide

    • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

    • Benzene

  • Procedure:

    • Prepare a solution of 1-(1H-1,2,4-triazol-1-yl)pinacolone in benzene.

    • Add an aqueous solution of sodium hydroxide and a catalytic amount of a phase-transfer catalyst.

    • Add p-chlorobenzyl chloride to the mixture.

    • Stir the reaction vigorously at room temperature until the starting materials are consumed (monitored by TLC or GC).

    • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield the crude 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one.[3]

Step 3: Reduction to Paclobutrazol

The final step is the reduction of the ketone intermediate to the corresponding alcohol.

  • Materials:

    • 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one

    • Sodium borohydride (NaBH₄)

    • Methanol

  • Procedure:

    • Dissolve the ketone intermediate in methanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride in portions.

    • Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC or GC).[3]

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain crude Paclobutrazol.

    • The crude product can be purified by recrystallization.

Quantitative Data
StepProductStarting MaterialsMolar Ratio (Starting Materials)SolventCatalystTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
11-(1H-1,2,4-triazol-1-yl)pinacolone1,2,4-Triazole, α-Chloropinacolone1.1 : 1EthanolK₂CO₃603~90>95 (GC)
2Paclobutrazol KetoneTriazolylpinacolone, p-Chlorobenzyl chloride1 : 1BenzenePTCRT4-6~85>95 (GC)
3PaclobutrazolPaclobutrazol Ketone, NaBH₄1 : 1.1Methanol-0-RT2-4>95>98 (HPLC)

Note: The yields and reaction conditions are representative and may vary based on the specific literature source and experimental setup.

Logical Relationship of Synthesis

G cluster_precursors Key Precursors cluster_intermediates Key Intermediates cluster_final_product Final Agrochemical A 1H-1,2,4-Triazole D 1-(1H-1,2,4-triazol-1-yl)pinacolone A->D Nucleophilic Substitution B α-Halopinacolone (contains tert-butyl group) B->D C p-Chlorobenzyl Halide E 1-(4-chlorophenyl)-4,4-dimethyl- 2-(1H-1,2,4-triazol-1-yl)pentan-3-one C->E D->E Alkylation F Paclobutrazol E->F Reduction

Caption: Logical flow of Paclobutrazol synthesis.

Conclusion

The 1,2,4-triazole ring is a fundamental structural component in a significant number of modern agrochemicals. The synthesis of Paclobutrazol clearly demonstrates a common and efficient strategy for incorporating this heterocyclic system into a target molecule. It is important for researchers and professionals in the field to recognize that while the final agrochemical may contain various substituents like the tert-butyl group, these are often introduced from other precursors rather than from a pre-functionalized triazole starting material. The nucleophilic nature of the unsubstituted 1H-1,2,4-triazole makes it a versatile and widely used building block in the agrochemical industry. Future research may explore the use of pre-substituted triazoles for the synthesis of novel agrochemicals with unique properties.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of 3-Tert-butyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the metal-catalyzed cross-coupling reactions of 3-tert-butyl-1H-1,2,4-triazole. This valuable building block is frequently utilized in the synthesis of pharmaceuticals and other functionalized molecules. The following sections detail common cross-coupling strategies, including C-H arylation and N-arylation, providing specific reaction conditions, and quantitative data to guide your research and development efforts.

Palladium-Catalyzed C-H Arylation of this compound

Direct C-H arylation has emerged as a powerful and atom-economical method for the functionalization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. For 1,2,4-triazoles, the C5 position is generally the most reactive site for C-H activation due to its electron-deficient nature.

A general approach for the regioselective C-5 arylation of 1-substituted 1,2,4-triazoles has been developed, which can be adapted for this compound.[1] The electronic character of the triazole ring facilitates the deprotonation at the C5 position, allowing for subsequent coupling with an aryl halide.

General Reaction Scheme:

G reactant1 This compound plus1 + reactant1->plus1 reactant2 Aryl Halide (Ar-X) arrow Pd Catalyst, Ligand, Base, Solvent, Heat reactant2->arrow plus1->reactant2 product 3-tert-butyl-5-aryl-1H-1,2,4-triazole arrow->product

Figure 1: General scheme for the C-H arylation of this compound.

Quantitative Data for C-H Arylation of 1-Alkyl-1,2,4-Triazoles

While specific data for the 3-tert-butyl derivative is not extensively published, the following table provides representative yields for the C-H arylation of related 1-alkyl-1,2,4-triazoles with various aryl bromides, which can serve as a predictive guide.[1]

EntryAryl BromideProductYield (%)
14-Bromoanisole1-Alkyl-5-(4-methoxyphenyl)-1H-1,2,4-triazole85
24-Bromotoluene1-Alkyl-5-(4-methylphenyl)-1H-1,2,4-triazole82
34-Bromobenzonitrile1-Alkyl-5-(4-cyanophenyl)-1H-1,2,4-triazole90
43-Bromopyridine1-Alkyl-5-(pyridin-3-yl)-1H-1,2,4-triazole75
Experimental Protocol: C-H Arylation

This protocol is adapted from the general procedure for the C-H arylation of 1-substituted 1,2,4-triazoles.[1]

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Pivalic acid (PivOH) as a co-catalyst

  • Toluene or another suitable high-boiling solvent

  • Schlenk tube or other reaction vessel suitable for inert atmosphere

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and the phosphine ligand (0.10 mmol, 10 mol%).

  • Add potassium carbonate (2.0 mmol) and pivalic acid (0.3 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at the desired temperature (typically 110-130 °C) with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine reactants, catalyst, ligand, base, and co-catalyst in a Schlenk tube B Evacuate and backfill with inert gas A->B C Add anhydrous, degassed solvent B->C D Heat with stirring for 12-24 hours C->D E Monitor reaction progress D->E F Cool and dilute with organic solvent E->F Upon completion G Filter through celite F->G H Aqueous workup (water and brine wash) G->H I Dry, concentrate, and purify by chromatography H->I

Figure 2: Experimental workflow for the C-H arylation of this compound.

Copper-Catalyzed N-Arylation of this compound

The N-arylation of 1,2,4-triazoles provides access to a different set of isomers compared to C-H arylation, allowing for the synthesis of 1-aryl or 4-aryl-1,2,4-triazoles. Copper-catalyzed Ullmann-type couplings are a common and effective method for this transformation. The regioselectivity of N-arylation can be influenced by the substitution pattern of the triazole and the reaction conditions.

General Reaction Scheme:

G reactant1 This compound plus1 + reactant1->plus1 reactant2 Aryl Halide (Ar-X) arrow Cu Catalyst, Ligand, Base, Solvent, Heat reactant2->arrow plus1->reactant2 product 1-Aryl-3-tert-butyl-1H-1,2,4-triazole + 4-Aryl-3-tert-butyl-4H-1,2,4-triazole arrow->product

Figure 3: General scheme for the N-arylation of this compound.

Quantitative Data for N-Arylation of 1H-1,2,4-Triazoles

The following table presents data for the copper-catalyzed N-arylation of the parent 1H-1,2,4-triazole with various aryl iodides, which can be considered as a starting point for optimizing the reaction with the 3-tert-butyl derivative.[2]

EntryAryl IodideProductYield (%)
14-Iodotoluene1-(p-tolyl)-1H-1,2,4-triazole56
24-Iodoanisole1-(4-methoxyphenyl)-1H-1,2,4-triazole62
31-Iodo-4-nitrobenzene1-(4-nitrophenyl)-1H-1,2,4-triazole75
41-Iodo-4-fluorobenzene1-(4-fluorophenyl)-1H-1,2,4-triazole58
Experimental Protocol: N-Arylation

This protocol is based on a general procedure for the copper-catalyzed N-arylation of 1H-1,2,4-triazole.[2]

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) oxide (Cu₂O) or another copper(I) source

  • N,N'-dimethylethylenediamine or another suitable ligand

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Reaction vessel suitable for inert atmosphere

Procedure:

  • In a reaction vessel, combine this compound (1.0 mmol), the aryl iodide (1.1 mmol), copper(I) oxide (0.05 mmol, 5 mol%), and cesium carbonate (2.0 mmol).

  • Add the N,N'-dimethylethylenediamine ligand (0.1 mmol, 10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the N-arylated isomers.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine triazole, aryl iodide, Cu catalyst, ligand, and base B Establish inert atmosphere A->B C Add anhydrous DMF B->C D Heat with stirring for 24 hours C->D E Monitor reaction progress D->E F Cool, dilute with water, and extract with ethyl acetate E->F Upon completion G Wash with brine and dry F->G H Concentrate and purify by chromatography G->H

Figure 4: Experimental workflow for the N-arylation of this compound.

Other Potential Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling: This would require the synthesis of a halogenated derivative, such as 3-tert-butyl-5-bromo-1H-1,2,4-triazole, which could then be coupled with a boronic acid.

  • Buchwald-Hartwig Amination: This reaction could be used for the N-arylation of this compound, potentially offering an alternative to copper-catalyzed methods.

  • Sonogashira Coupling: A halogenated 3-tert-butyl-1,2,4-triazole could be coupled with a terminal alkyne to introduce alkynyl moieties.

  • Heck Coupling: A halogenated 3-tert-butyl-1,2,4-triazole could be reacted with an alkene to form a new carbon-carbon bond.

Researchers interested in these transformations are encouraged to start with standard conditions reported for other substituted 1,2,4-triazoles and optimize the reaction parameters, including the choice of catalyst, ligand, base, solvent, and temperature, for the specific substrates.

Disclaimer

The protocols and data presented in these application notes are based on published literature for structurally related compounds and are intended to serve as a starting point for experimental design. The direct applicability and optimization of these conditions for this compound may be required. Standard laboratory safety precautions should be followed at all times.

References

Application Notes and Protocols for 3-Tert-butyl-1H-1,2,4-triazole in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 3-tert-butyl-1H-1,2,4-triazole scaffold in combinatorial chemistry for the discovery and development of novel therapeutic agents. The protocols outlined below offer detailed methodologies for the synthesis and diversification of compound libraries based on this versatile heterocyclic core.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs exhibiting diverse pharmacological activities, including antifungal, antiviral, and anticancer properties. The introduction of a bulky tert-butyl group at the 3-position can offer several advantages in drug design, such as enhancing metabolic stability, modulating lipophilicity, and providing a key interaction point with biological targets. In the context of combinatorial chemistry, the this compound core serves as a robust building block for the generation of large and diverse compound libraries, enabling the exploration of extensive chemical space to identify novel bioactive molecules.

Key Features of the this compound Scaffold

  • Metabolic Stability: The tert-butyl group can shield adjacent functionalities from metabolic degradation, potentially improving the pharmacokinetic profile of drug candidates.

  • Lipophilicity Modulation: The lipophilic nature of the tert-butyl group can enhance membrane permeability and influence the overall solubility and absorption characteristics of a molecule.

  • Steric Influence: The steric bulk of the tert-butyl group can enforce specific conformations, leading to higher selectivity for a particular biological target.

  • Versatile Substitution: The 1,2,4-triazole ring offers multiple points for diversification (N1, N4, and C5 positions), making it an ideal scaffold for combinatorial library synthesis.

Applications in Drug Discovery

Libraries of compounds based on the this compound scaffold have potential applications in various therapeutic areas, including but not limited to:

  • Antifungal Agents: The triazole core is a well-established pharmacophore in antifungal drugs that inhibit lanosterol 14α-demethylase.

  • Anticancer Agents: Derivatives of 1,2,4-triazole have been investigated as inhibitors of various kinases and other cancer-related targets.

  • Antiviral Agents: The triazole nucleus is present in several antiviral compounds.

  • Central Nervous System (CNS) Agents: The scaffold's ability to be modified for brain penetration makes it a candidate for developing CNS-active compounds.

Experimental Protocols

The following protocols describe general methods for the synthesis and diversification of a combinatorial library based on the this compound scaffold. These methods are amenable to parallel synthesis formats.

Protocol 1: Synthesis of the Core Scaffold: this compound

This protocol outlines a potential route to the core scaffold, which can then be used as a starting material for library generation. A common method for the synthesis of 1,2,4-triazoles involves the cyclization of an appropriate acyl-thiosemicarbazide.

Materials:

  • Pivaloyl chloride (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Sodium methoxide (25% in methanol)

  • Methanol

  • Diethyl ether

  • Glacial acetic acid

Procedure:

  • Formation of Acyl-thiosemicarbazide: To a cooled (0-5 °C) solution of thiosemicarbazide in methanol, add pivaloyl chloride dropwise with stirring. Allow the reaction to warm to room temperature and stir for 12 hours.

  • The resulting precipitate is filtered, washed with cold methanol and diethyl ether, and dried to yield N-(tert-butylcarbonyl)hydrazine-1-carbothioamide.

  • Cyclization: The acyl-thiosemicarbazide is suspended in a solution of sodium methoxide in methanol and refluxed for 8-12 hours.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and neutralized with glacial acetic acid to precipitate the product.

  • The crude product is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol/water) to afford this compound-5-thiol.

  • Desulfurization (if required): The this compound-5-thiol can be converted to this compound by oxidative desulfurization using reagents such as nitric acid or hydrogen peroxide.

Table 1: Representative Yields for Scaffold Synthesis

StepProductTypical Yield (%)
Acyl-thiosemicarbazide FormationN-(tert-butylcarbonyl)hydrazine-1-carbothioamide85-95
CyclizationThis compound-5-thiol70-85
DesulfurizationThis compound60-75
Protocol 2: Parallel Synthesis of a 1,5-Disubstituted-3-tert-butyl-1H-1,2,4-triazole Library via N-Alkylation/Arylation

This protocol describes the diversification of the this compound scaffold at the N1 and C5 positions.

Materials:

  • This compound (1.0 eq)

  • A library of diverse alkyl or aryl halides (R¹-X) (1.1 eq)

  • A library of diverse electrophiles for C5 substitution (e.g., acid chlorides, isocyanates) (R²-Y)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • 96-well reaction block or parallel synthesizer

Procedure:

  • Library Preparation: In each well of a 96-well reaction block, dispense a solution of this compound in DMF.

  • To each well, add a unique alkyl or aryl halide (R¹-X) from a pre-formatted library.

  • Add potassium carbonate to each well.

  • Seal the reaction block and heat at 60-80 °C for 12-24 hours with shaking.

  • Work-up and Purification (Parallel): After cooling, the reaction mixtures can be filtered to remove inorganic salts. The solvent is then evaporated under reduced pressure. The crude products can be purified using parallel purification techniques such as automated flash chromatography or preparative HPLC.

  • Characterization: A representative selection of compounds from the library should be characterized by LC-MS and ¹H NMR to confirm identity and purity.

  • Further Diversification at C5 (if starting with this compound-5-thiol): The thiol group at the C5 position can be alkylated with a second library of electrophiles (R²-X) under basic conditions to generate a 1,3,5-trisubstituted library.

Table 2: Representative Purity Data for a Parallel Synthesis Library

Number of CompoundsAverage Purity by LC-MS (%)
96> 85
384> 80

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the combinatorial synthesis of a library based on the this compound scaffold.

G cluster_0 Scaffold Synthesis cluster_1 Combinatorial Library Generation cluster_2 Screening and Analysis A Pivaloyl Chloride + Thiosemicarbazide B Acyl-thiosemicarbazide Intermediate A->B Acylation C This compound-5-thiol B->C Cyclization D This compound (Core Scaffold) C->D Desulfurization E Core Scaffold (in parallel array) D->E G Parallel N-Alkylation/ N-Arylation Reaction E->G F Library of R¹-X (Alkyl/Aryl Halides) F->G H Crude Product Library G->H I Parallel Purification H->I J Final Compound Library I->J K High-Throughput Screening J->K L Hit Identification K->L M Structure-Activity Relationship (SAR) L->M

Caption: Workflow for combinatorial library synthesis and screening.

Signaling Pathway Example: Inhibition of a Kinase Pathway

Libraries based on the this compound scaffold can be designed to target specific signaling pathways implicated in disease. For instance, in cancer, many kinase signaling pathways are dysregulated. The following diagram illustrates a hypothetical scenario where a compound from the library inhibits a kinase in a signaling cascade.

G Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activates Proliferation Cell Proliferation TranscriptionFactor->Proliferation Promotes Inhibitor 3-tert-butyl-1,2,4-triazole Derivative (Hit Compound) Inhibitor->Kinase2 Inhibits

Caption: Inhibition of a kinase signaling pathway.

Conclusion

The this compound scaffold represents a valuable starting point for the construction of diverse and medicinally relevant compound libraries. Its favorable physicochemical properties and synthetic tractability make it an attractive core for combinatorial chemistry campaigns aimed at the discovery of novel drug candidates. The protocols and workflows presented here provide a foundation for researchers to design and execute successful library synthesis and screening efforts.

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 3-Tert-butyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the regioselective synthesis of 3-tert-butyl-1H-1,2,4-triazole. This guide addresses common challenges, offers detailed experimental protocols, and provides data to help optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the regioselective synthesis of this compound?

A1: The primary challenge is controlling the regioselectivity to obtain the desired 3-tert-butyl isomer over the 5-tert-butyl isomer. The bulky tert-butyl group can influence the cyclization step, and the reaction conditions play a critical role in determining the final product ratio. Another significant challenge is the potential for side reactions, such as the formation of oxadiazoles or other heterocyclic systems, depending on the chosen synthetic route. The separation of the resulting regioisomers can also be difficult due to their similar physical properties.

Q2: Which synthetic methods are commonly used to prepare 3-substituted-1,2,4-triazoles, and how do they apply to the tert-butyl derivative?

A2: Several methods are available, with the most common being the cyclocondensation of an amidrazone with a one-carbon electrophile (e.g., formic acid or its derivatives). For the synthesis of this compound, this typically involves the preparation of pivalamidrazone followed by cyclization. Other methods like the Einhorn-Brunner or Pellizzari reactions are less direct for this specific target but are foundational in 1,2,4-triazole synthesis. Modern catalyst-controlled [3+2] cycloaddition reactions can also offer high regioselectivity.[1]

Q3: How can I differentiate between the this compound and the 5-tert-butyl-1H-1,2,4-triazole isomers?

A3: Spectroscopic methods, particularly 1H and 13C NMR, are the most effective tools for distinguishing between the two isomers. The chemical shifts of the triazole ring proton and carbons will differ due to the different electronic environments. In many cases, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can definitively establish the connectivity. For instance, a 1H-13C HMBC spectrum would show a correlation between the tert-butyl protons and the C3 carbon in the desired isomer. X-ray crystallography, if a suitable crystal can be obtained, provides unambiguous structural confirmation.

Q4: What are the typical side products I might encounter, and how can I minimize them?

A4: Besides the 5-tert-butyl regioisomer, potential side products include 1,3,4-oxadiazoles, which can form from the cyclization of acylamidrazones under certain conditions. To minimize oxadiazole formation, it is crucial to control the reaction temperature and choose appropriate cyclizing reagents. Incomplete cyclization can also lead to the persistence of intermediate species. Careful monitoring of the reaction by TLC or LC-MS is recommended.

Troubleshooting Guides

Problem 1: Low Regioselectivity (Mixture of 3- and 5-tert-butyl isomers)
Possible Cause Troubleshooting Steps
Steric Hindrance: The bulky tert-butyl group can lead to a mixture of products during cyclization.Optimize the reaction temperature and time. Lower temperatures may favor the thermodynamically more stable product.
Incorrect Cyclizing Reagent: The choice of the one-carbon source for cyclization can influence regioselectivity.Screen different cyclizing agents such as formic acid, triethyl orthoformate, or N,N-dimethylformamide dimethyl acetal (DMF-DMA).
pH of the Reaction Medium: The acidity or basicity of the reaction can affect the tautomeric equilibrium of the intermediate and the cyclization pathway.Carefully control the pH of the reaction mixture. For cyclizations involving amidrazones, acidic or basic conditions can be explored.
Problem 2: Formation of 1,3,4-Oxadiazole Byproduct
Possible Cause Troubleshooting Steps
Harsh Reaction Conditions: High temperatures and strong dehydrating agents can favor the formation of the oxadiazole.Use milder reaction conditions. For example, if using a strong acid for cyclization, try a weaker acid or a lower reaction temperature.
Nature of the Intermediate: The intermediate acylamidrazone may be prone to dehydration to the oxadiazole.Isolate and purify the amidrazone intermediate before the cyclization step to ensure its purity.
Problem 3: Difficulty in Separating Regioisomers
Possible Cause Troubleshooting Steps
Similar Polarity of Isomers: The 3- and 5-tert-butyl isomers may have very similar polarities, making chromatographic separation challenging.Screen different solvent systems for column chromatography (e.g., ethyl acetate/hexanes, dichloromethane/methanol). Consider using a different stationary phase (e.g., alumina).
Co-crystallization: The isomers may co-crystallize, preventing effective purification by recrystallization.Attempt fractional crystallization from a variety of solvents.[2] This technique relies on slight differences in solubility at different temperatures.
Analytical Overlap: The spots on a TLC plate or peaks in an HPLC chromatogram may overlap.Use a longer TLC plate or a longer HPLC column to improve resolution. Optimize the mobile phase composition for better separation. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile, water, and an acid modifier can be effective for separating similar triazole derivatives.[3]

Experimental Protocols

Key Experiment: Regioselective Synthesis of this compound via Pivalamidrazone

This two-step procedure is a common and effective method for the synthesis of 3-substituted-1,2,4-triazoles.

Step 1: Synthesis of Pivalamidrazone Hydrochloride

This step involves the conversion of a nitrile to an imidate via the Pinner reaction, followed by reaction with hydrazine.[1][4]

  • Materials:

    • Pivalonitrile (1.0 eq)

    • Anhydrous Ethanol (solvent)

    • Anhydrous Hydrogen Chloride (gas)

    • Hydrazine hydrate (1.1 eq)

    • Anhydrous Diethyl Ether

  • Procedure:

    • A solution of pivalonitrile in anhydrous ethanol is cooled to 0 °C.

    • Anhydrous hydrogen chloride gas is bubbled through the solution until saturation.

    • The reaction mixture is stirred at room temperature until the formation of the ethyl pivalimidate hydrochloride salt is complete (monitored by the disappearance of the nitrile peak in IR spectroscopy).

    • The resulting salt is isolated by filtration, washed with anhydrous diethyl ether, and dried.

    • The ethyl pivalimidate hydrochloride is then added portion-wise to a solution of hydrazine hydrate in ethanol at 0 °C.

    • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

    • The solvent is removed under reduced pressure, and the resulting pivalamidrazone hydrochloride is used in the next step without further purification.

Step 2: Cyclization to this compound

  • Materials:

    • Pivalamidrazone hydrochloride (from Step 1)

    • Formic acid (as both solvent and cyclizing agent)

  • Procedure:

    • Pivalamidrazone hydrochloride is suspended in an excess of formic acid.

    • The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • The excess formic acid is removed under reduced pressure.

    • The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.

    • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which is a mixture of 3-tert-butyl- and 5-tert-butyl-1H-1,2,4-triazole.

    • The regioisomers are then separated by column chromatography or fractional crystallization.

Data Presentation

Table 1: Influence of Synthetic Method on Regioselectivity in 1,2,4-Triazole Synthesis

Synthetic MethodGeneral ReactantsFactors Favoring 3-Substituted ProductPotential for Isomer Formation
Amidrazone Cyclization Amidrazone + One-carbon electrophileSteric bulk on the amidrazone's carbon atom can direct the cyclization.High, dependent on reaction conditions.
Einhorn-Brunner Reaction Unsymmetrical diacylamines + HydrazineThe more electron-withdrawing acyl group tends to be at the 3-position.High, often gives a mixture of isomers.
Pellizzari Reaction Amide + AcylhydrazideLess predictable; can lead to a mixture of products if the acyl groups are different.High, especially with different acyl groups.
Catalyst-controlled Cycloaddition e.g., Isocyanides + Diazonium saltsThe choice of metal catalyst (e.g., Ag(I) vs. Cu(II)) can dictate the regiochemical outcome.[1]Low to moderate, depending on catalyst efficiency.

Visualizations

experimental_workflow cluster_step1 Step 1: Pivalamidrazone Synthesis cluster_step2 Step 2: Cyclization and Purification pivalonitrile Pivalonitrile pinner_reaction Pinner Reaction (EtOH, HCl) pivalonitrile->pinner_reaction imidate Ethyl Pivalimidate HCl pinner_reaction->imidate hydrazine_reaction Reaction with Hydrazine imidate->hydrazine_reaction amidrazone Pivalamidrazone HCl hydrazine_reaction->amidrazone cyclization Cyclization (Formic Acid, Reflux) amidrazone->cyclization crude_product Crude Product (Mixture of Isomers) cyclization->crude_product separation Separation (Chromatography/ Crystallization) crude_product->separation product_3 3-tert-butyl-1H- 1,2,4-triazole separation->product_3 Desired Product product_5 5-tert-butyl-1H- 1,2,4-triazole separation->product_5 Isomeric Byproduct

Synthetic workflow for this compound.

regioselectivity_pathway cluster_intermediate Pivalamidrazone Intermediate cluster_pathways Cyclization Pathways with Formic Acid intermediate Pivalamidrazone path_a Pathway A (Favored) intermediate->path_a Attack at N1 path_b Pathway B (Disfavored) intermediate->path_b Attack at N2 product_3 This compound path_a->product_3 product_5 5-tert-butyl-1H-1,2,4-triazole path_b->product_5

Regioselective cyclization pathways.

References

Technical Support Center: Synthesis of 3-Tert-butyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-tert-butyl-1H-1,2,4-triazole synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of this compound, their probable causes, and recommended solutions.

Problem 1: Low or No Yield of this compound

Potential CauseRecommended Solution
Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider gradually increasing the reaction temperature or employing microwave-assisted synthesis to potentially shorten reaction times and improve yields.[1]
Starting Material Purity: Impurities in starting materials, such as pivalic acid hydrazide or formamide, can interfere with the reaction.Ensure all starting materials are of high purity and are thoroughly dried before use.
Sub-optimal Reaction Conditions: Incorrect solvent, base, or catalyst can hinder the reaction.Screen different solvents to ensure adequate solubility of reactants. While many 1,2,4-triazole syntheses are performed neat or with a reagent as the solvent (e.g., formamide), polar aprotic solvents like DMF or DMSO can be effective.[1] If a catalyst is used, ensure it is active and used in the correct loading.
Decomposition: High reaction temperatures may lead to the decomposition of starting materials or the final product.If decomposition is suspected, attempt the reaction at a lower temperature for a longer duration.

Problem 2: Formation of Significant Side Products

Potential CauseRecommended Solution
Formation of 1,3,4-Oxadiazole: A common side product in 1,2,4-triazole synthesis, arising from a competing cyclization pathway of the acylhydrazide intermediate.Ensure strictly anhydrous (dry) reaction conditions. Lowering the reaction temperature may also favor the formation of the triazole over the oxadiazole.
Unidentified Impurities: Complex reaction mixtures can result from side reactions involving the solvent or trace impurities.Use high-purity, inert solvents. If sensitive functional groups are present on starting materials (less likely for this specific synthesis), consider protecting them.
Isomeric Mixtures: Although less common for this specific product, alkylation of the triazole ring can sometimes lead to isomeric mixtures if alkylating agents are present.This is generally not an issue in the primary synthesis but can be a concern in subsequent functionalization steps. Control of alkylating agent stoichiometry and reaction conditions is key.

Problem 3: Difficulty in Product Purification

Potential CauseRecommended Solution
Co-elution of Impurities: Side products may have similar polarity to the desired product, making chromatographic separation difficult.Adjust the mobile phase polarity in column chromatography. Consider using a different stationary phase. Recrystallization from a suitable solvent system can also be an effective purification method.
Product Solubility: The product may be highly soluble in the work-up solvent, leading to losses during extraction.Use a less polar solvent for extraction if the product has moderate polarity. Ensure the aqueous phase is saturated with salt (e.g., brine) to decrease the solubility of the organic product.
Residual Starting Materials: Unreacted starting materials may contaminate the final product.Optimize the reaction to drive it to completion. A purification method like recrystallization is often effective at removing unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective synthetic route for this compound?

A common and straightforward method for the synthesis of 3-substituted-1,2,4-triazoles is the reaction of an appropriate acylhydrazide with formamide. For this compound, this would involve the reaction of pivalic acid hydrazide with formamide at elevated temperatures.

Q2: What are the typical reaction conditions for the synthesis of this compound?

ParameterRecommended ConditionRationale
Reactants Pivalic acid hydrazide and FormamidePivalic acid hydrazide provides the tert-butyl group and two of the nitrogen atoms, while formamide acts as the source of the third nitrogen and the carbon atom of the triazole ring.
Stoichiometry A molar excess of formamide is often used.Formamide also serves as the solvent in many cases.
Temperature Typically high temperatures (e.g., 150-200 °C) are required.The high temperature is necessary to drive the cyclization and dehydration steps.
Catalyst Often, no catalyst is required. However, for some variations of 1,2,4-triazole synthesis, an acid or base catalyst can be employed.The thermal conditions are usually sufficient to promote the reaction.
Reaction Time Several hours; monitor by TLC.Reaction times can vary, so it's crucial to monitor for the disappearance of the starting material.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting materials and the product. The disappearance of the limiting reactant (likely pivalic acid hydrazide) and the appearance of the product spot can be observed under UV light or by using an appropriate staining agent.

Q4: What are the key safety precautions to take during this synthesis?

Working with hydrazide derivatives requires caution as they can be toxic. The reaction is performed at high temperatures, so appropriate personal protective equipment (PPE), such as heat-resistant gloves and safety glasses, should be worn. The reaction should be conducted in a well-ventilated fume hood.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a general guideline based on common synthetic methods for 3-substituted-1,2,4-triazoles. Optimization of reaction time and temperature may be necessary.

Materials:

  • Pivalic acid hydrazide

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a temperature controller

  • TLC plates and chamber

  • Solvents for work-up and purification (e.g., water, ethyl acetate, hexanes)

Procedure:

  • Combine pivalic acid hydrazide and an excess of formamide in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to 150-180 °C with stirring.

  • Monitor the reaction progress by TLC until the pivalic acid hydrazide is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reactants Combine Pivalic Acid Hydrazide and Formamide heating Heat to 150-180 °C reactants->heating monitoring Monitor by TLC heating->monitoring quench Cool and Quench with Water monitoring->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash and Dry extract->wash concentrate Concentrate wash->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Pure this compound purify->product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield start Low Yield Observed check_completion Is the reaction complete (checked by TLC)? start->check_completion check_purity Are starting materials pure and dry? check_completion->check_purity Yes optimize_time Increase reaction time check_completion->optimize_time No purify_reagents Purify/dry starting materials check_purity->purify_reagents No check_side_products Are there significant side products? check_purity->check_side_products Yes optimize_temp Optimize reaction temperature consider_mw Consider microwave synthesis optimize_time->consider_mw check_side_products->optimize_temp No adjust_conditions Adjust conditions to minimize side product formation (e.g., lower temp, anhydrous) check_side_products->adjust_conditions Yes

References

common side reactions in 1,2,4-triazole synthesis and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions concerning the synthesis of 1,2,4-triazoles. Our focus is on identifying and preventing common side reactions to improve reaction yields and purity.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of 1,2,4-triazoles, their likely causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of 1,2,4-Triazole - Incomplete reaction due to insufficient temperature or time.- Decomposition of starting materials or product at high temperatures.- Low purity of starting materials (e.g., hygroscopic hydrazides).[1]- Gradually increase the reaction temperature and monitor progress by TLC.[1]- Consider using microwave irradiation to shorten reaction times and potentially improve yields.[1][2]- Ensure starting materials are pure and dry.[1]
Formation of 1,3,4-Oxadiazole Side Product This is a common side reaction, especially when using hydrazides, and arises from a competing cyclization pathway.[1]- Ensure strictly anhydrous reaction conditions.[1]- Lower the reaction temperature to favor the formation of the triazole.[1]- The choice of acylating agent can influence the reaction pathway.[1]
Formation of Isomeric Mixtures (e.g., N-1 vs. N-4 alkylation) In unsubstituted 1,2,4-triazoles, alkylation can occur at both N-1 and N-4 positions, leading to a mixture of products. The regioselectivity is influenced by the electrophile, base, and solvent.- The choice of catalyst can control regioselectivity. For instance, in certain cycloadditions, Ag(I) catalysts have been used to selectively produce 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysts yield 1,5-disubstituted isomers.[3]
Thermal Rearrangement High reaction temperatures can sometimes lead to the thermal rearrangement of the triazole ring, resulting in a mixture of isomers.[1]- If thermal rearrangement is suspected, try running the reaction at a lower temperature for a longer duration.[1]
Complex Reaction Mixture with Unidentified Byproducts - Decomposition of sensitive functional groups on starting materials or products.- Side reactions involving the solvent or impurities.[1]- Protect sensitive functional groups on the starting materials before the reaction.- Use a high-purity, inert solvent and ensure all reagents are pure.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 1,2,4-triazoles?

A1: The most common methods include the Pellizzari reaction, the Einhorn-Brunner reaction, and modern methods involving amidines and multicomponent reactions.[1] The Pellizzari reaction involves the condensation of an amide with a hydrazide, while the Einhorn-Brunner reaction uses an imide and an alkyl hydrazine.[1][2]

Q2: How can I improve the yield of my 1,2,4-triazole synthesis?

A2: Optimizing reaction parameters is key. This includes adjusting the temperature, reaction time, and choice of solvent and catalyst.[1] Ensuring the purity of your starting materials is also critical.[1] For reactions that are sluggish or require high temperatures, microwave-assisted synthesis can often improve yields and reduce reaction times.[1][2]

Q3: I am observing a significant amount of 1,3,4-oxadiazole in my reaction mixture. How can I prevent this?

A3: The formation of 1,3,4-oxadiazoles is a common side reaction, particularly in syntheses involving hydrazides. To minimize this, it is crucial to maintain strictly anhydrous (dry) conditions and to carefully control the reaction temperature, as lower temperatures often favor the formation of the 1,2,4-triazole.[1]

Q4: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

A4: In cases like the Einhorn-Brunner reaction with an unsymmetrical imide, the regioselectivity is influenced by the electronic properties of the acyl groups. The more electron-withdrawing (more acidic) acyl group tends to direct the substitution pattern.[4] To improve selectivity, you can modify the electronic nature of your substituents or explore alternative, more regioselective synthetic methods, such as catalyst-controlled cycloadditions.[3][5]

Q5: How can I separate a mixture of 1,2,4-triazole regioisomers?

A5: If you have a mixture of regioisomers, they can often be separated by column chromatography or fractional recrystallization.[6] Preparative HPLC can also be an effective technique for separating isomers with very similar polarities.[6]

Experimental Protocols

General Procedure for the Pellizzari Reaction

This protocol describes the synthesis of a 1,2,4-triazole via the Pellizzari reaction, which involves the condensation of an amide and an acylhydrazide.

Materials:

  • Amide (1.0 eq)

  • Acylhydrazide (1.0 eq)

  • High-boiling point solvent (optional, e.g., paraffin oil)

  • Ethanol (for recrystallization)

Procedure:

  • Combine equimolar amounts of the amide and acylhydrazide in a round-bottom flask.

  • Heat the mixture to a high temperature (typically >200 °C) with stirring. A high-boiling point solvent can be used if necessary.

  • Maintain the temperature for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product is then purified by recrystallization from a suitable solvent, such as ethanol.[6]

General Procedure for the Einhorn-Brunner Reaction

This protocol outlines the synthesis of a 1,2,4-triazole via the Einhorn-Brunner reaction, which involves the condensation of an imide with a substituted hydrazine.

Materials:

  • Imide (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • Glacial Acetic Acid (solvent and catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the imide in glacial acetic acid.

  • Add the substituted hydrazine to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can then be purified by recrystallization or column chromatography.[6]

Visualizations

Pellizzari_Reaction_Pathway Reactants Amide + Acylhydrazide Intermediate Acyl Amidrazone Intermediate Reactants->Intermediate Condensation Desired_Product 1,2,4-Triazole Intermediate->Desired_Product Intramolecular Cyclization Side_Product 1,3,4-Oxadiazole Intermediate->Side_Product Competing Cyclization (anhydrous conditions & lower temp favor triazole) Einhorn_Brunner_Regioselectivity Start Unsymmetrical Imide + Substituted Hydrazine Product_Mix Mixture of Regioisomers Start->Product_Mix Einhorn-Brunner Reaction Isomer1 Regioisomer 1 Product_Mix->Isomer1 Major Product (favored by more electron-withdrawing acyl group) Isomer2 Regioisomer 2 Product_Mix->Isomer2 Minor Product Control Controlling Factors: - Electronic nature of acyl groups - Catalyst choice Control->Product_Mix Troubleshooting_Workflow Start 1,2,4-Triazole Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity Side Products Present? Check_Yield->Check_Purity No Optimize_Conditions Optimize Reaction Conditions: - Temperature - Time - Purity of Starting Materials Check_Yield->Optimize_Conditions Yes Check_Side_Products Identify Side Products (TLC, LC-MS) Check_Purity->Check_Side_Products Yes Purify Purify Product: - Recrystallization - Column Chromatography Check_Purity->Purify No Optimize_Conditions->Start Address_Oxadiazole Prevent 1,3,4-Oxadiazole: - Anhydrous Conditions - Lower Temperature Check_Side_Products->Address_Oxadiazole 1,3,4-Oxadiazole Address_Isomers Address Isomer Formation: - Modify Substituents - Change Catalyst Check_Side_Products->Address_Isomers Isomers Address_Oxadiazole->Start Address_Isomers->Start

References

Technical Support Center: N-Alkylation of Substituted 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the N-alkylation of substituted 1,2,4-triazoles.

Troubleshooting Guides & FAQs

Low or No Product Yield

Q1: I am observing a very low yield or no formation of my desired N-alkylated 1,2,4-triazole. What are the possible causes and how can I troubleshoot this?

A1: Low or no product yield is a frequent issue that can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Reactant Quality: Verify the purity of the 1,2,4-triazole starting material and the alkylating agent. Degradation or impurities in either reactant can impede the reaction.

  • Base Strength: The base may not be strong enough to deprotonate the triazole effectively. If you are using a weak base, consider switching to a stronger one such as potassium carbonate (K₂CO₃), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or sodium hydride (NaH).

  • Solvent Selection: The solubility of the triazolate salt in the reaction solvent is critical for the reaction to proceed. Polar aprotic solvents like DMF and DMSO are often effective choices as they help to dissolve the salt.

  • Reaction Temperature: The reaction may require heating to achieve a reasonable rate. If the reaction is being performed at room temperature, consider increasing the temperature. Microwave irradiation can also be a valuable tool to accelerate the reaction, often significantly reducing reaction times.[1]

  • Anhydrous Conditions: Moisture can hydrolyze the alkylating agent and interfere with the reaction. Ensure the use of anhydrous solvents and properly dried glassware.

LowYieldTroubleshooting start Low or No Yield check_reactants Verify Purity of 1,2,4-Triazole and Alkylating Agent start->check_reactants reactants_ok Reactants OK check_reactants->reactants_ok Pure impure_reactants Use Pure Reactants check_reactants->impure_reactants Impure check_base Is the Base Strong Enough? reactants_ok->check_base base_ok Yes check_base->base_ok weak_base Use a Stronger Base (e.g., K2CO3, DBU, NaH) check_base->weak_base No check_solubility Is the Triazole Salt Soluble in the Solvent? base_ok->check_solubility soluble Yes check_solubility->soluble insoluble Switch to a More Polar Aprotic Solvent (e.g., DMF, DMSO) check_solubility->insoluble No check_temp Is the Reaction Temperature Optimized? soluble->check_temp temp_ok Yes check_temp->temp_ok low_temp Increase Temperature or Use Microwave Irradiation check_temp->low_temp No check_anhydrous Is the Reaction Under Anhydrous Conditions? temp_ok->check_anhydrous anhydrous_ok Yes check_anhydrous->anhydrous_ok wet_conditions Use Anhydrous Solvents and Dry Glassware check_anhydrous->wet_conditions No

Caption: Troubleshooting workflow for low or no product yield.

Poor Regioselectivity (Mixture of Isomers)

Q2: My reaction is producing a mixture of N1, N2, and/or N4-alkylated isomers. How can I improve the regioselectivity?

A2: Achieving high regioselectivity is a common challenge in the N-alkylation of 1,2,4-triazoles due to the presence of multiple nucleophilic nitrogen atoms. The outcome is influenced by a combination of steric and electronic factors, as well as the reaction conditions.

  • Steric Hindrance: Bulky substituents on the triazole ring or a bulky alkylating agent will generally favor alkylation at the least sterically hindered nitrogen atom.[2]

  • Electronic Effects: The electronic properties of substituents on the triazole ring can influence the nucleophilicity of the different nitrogen atoms.

  • Reaction Conditions:

    • Base and Solvent: The choice of base and solvent can significantly impact the regioselectivity. For example, using DBU as a base in THF has been reported to provide a consistent 90:10 ratio of N1 to N4 alkylated isomers.[3]

    • Temperature: The reaction temperature can also influence the isomer ratio.

    • Microwave with Ionic Liquids: A regioselective protocol has been developed for the alkylation of 1,2,4-triazole to yield 1-alkyl-1,2,4-triazoles using microwave conditions with potassium carbonate as a base and an ionic liquid as the solvent.[1]

RegioselectivityFactors regioselectivity Poor Regioselectivity (Mixture of Isomers) influencing_factors Analyze Influencing Factors regioselectivity->influencing_factors steric_hindrance Steric Hindrance (Bulky Substituents) influencing_factors->steric_hindrance electronic_effects Electronic Effects of Substituents influencing_factors->electronic_effects reaction_conditions Reaction Conditions influencing_factors->reaction_conditions base_solvent Base and Solvent (e.g., DBU in THF for N1) reaction_conditions->base_solvent temperature Temperature reaction_conditions->temperature microwave Microwave with Ionic Liquids for N1 reaction_conditions->microwave

Caption: Factors influencing regioselectivity in N-alkylation.

Difficulty in Product Isolation and Purification

Q3: I am struggling to separate the isomers of my N-alkylated 1,2,4-triazole. What are the recommended purification methods?

A3: The separation of N-alkylated 1,2,4-triazole isomers can be challenging due to their similar polarities. However, several purification techniques can be employed.

  • Silica Gel Column Chromatography: This is the most common method for separating regioisomers. Careful selection of the eluent system is crucial, and a gradient elution is often required to achieve good separation.[4]

  • Distillation: For volatile compounds, distillation can be an effective method for separating isomers.[4]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may allow for the isolation of a single isomer.

  • High-Performance Liquid Chromatography (HPLC): For particularly difficult separations, preparative HPLC can be utilized.

Data Presentation

Table 1: Regioselectivity in the Alkylation of 1,2,4-Triazole with Various Alkylating Agents using DBU in THF [4]

EntryAlkylating AgentIsomer Ratio (N1:N4)Total Yield (%)
1Ethyl Iodide90:1088
2Propyl Bromide89:1192
3Isopropyl Bromide86:1485
4Benzyl Bromide92:895
54-Nitrobenzyl Bromide94:693

Table 2: Microwave-Assisted Alkylation of 1,2,4-Triazole with Alkyl Halides using K₂CO₃ in an Ionic Liquid [1]

EntryAlkyl HalideTime (min)Yield (%)
1Hexyl Bromide1088
2Heptyl Bromide1085
3Octyl Bromide1286
4Decyl Bromide1282
5Allyl Bromide1580
6Benzyl Bromide1584

Experimental Protocols

Protocol 1: General Procedure for N1-Alkylation of 1,2,4-Triazole using DBU[4]
  • To a solution of 1,2,4-triazole (1.0 eq) in anhydrous THF, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) at room temperature under an inert atmosphere.

  • Stir the mixture for 15-30 minutes.

  • Add the alkylating agent (1.0-1.2 eq) dropwise to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Filter the reaction mixture to remove the precipitated DBU salt and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or distillation to isolate the N1-alkylated product.[4]

Protocol 2: General Procedure for N-Alkylation using Potassium Carbonate[5]
  • To a suspension of the substituted 1,2,4-triazole (1.0 eq) and potassium carbonate (1.5-2.0 eq) in a suitable solvent (e.g., DMF or acetone), add the alkylating agent (1.0-1.2 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[5]

Protocol 3: Microwave-Assisted N-Alkylation in an Ionic Liquid[1]
  • In a microwave-safe reaction vessel, combine the 1,2,4-triazole (1.0 eq), the alkylating agent (1.0-1.2 eq), potassium carbonate (1.5-2.0 eq), and an ionic liquid (e.g., 1-hexylpyridinium bromide).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 110 °C) for a specified time (e.g., 10-15 minutes).[1]

  • After the reaction is complete, cool the vessel to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified product.[1]

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine 1,2,4-Triazole, Base, and Solvent add_alkylating_agent Add Alkylating Agent reactants->add_alkylating_agent reaction_conditions Stir at Appropriate Temperature (RT, Heated, or Microwave) add_alkylating_agent->reaction_conditions monitor Monitor by TLC/LC-MS reaction_conditions->monitor filter_salts Filter Inorganic Salts monitor->filter_salts Reaction Complete extraction Solvent Extraction filter_salts->extraction concentrate Concentrate Under Reduced Pressure extraction->concentrate purification_method Purify by Column Chromatography, Distillation, or Recrystallization concentrate->purification_method final_product Isolated N-Alkylated 1,2,4-Triazole purification_method->final_product

Caption: General experimental workflow for N-alkylation.

References

Technical Support Center: Optimizing Derivatization of 3-Tert-butyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 3-tert-butyl-1H-1,2,4-triazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, detailed protocols, and answers to frequently asked questions (FAQs) encountered during this important chemical transformation.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the derivatization of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Q1: I am getting a very low yield or no product in my N-alkylation reaction. What are the common causes and solutions?

A1: Low or no product yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: Ensure your this compound and alkylating agent are pure and dry. Impurities can lead to unwanted side reactions.

  • Inappropriate Base: The base might be too weak to effectively deprotonate the triazole's N-H bond. While weaker bases like potassium carbonate (K₂CO₃) can work, stronger bases are often required.[1] Consider using sodium hydride (NaH), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1][2] The choice is often substrate and solvent-dependent.

  • Poor Solvent Choice: The solubility of the resulting triazole salt is crucial. If the deprotonated triazole is not soluble in your solvent, the reaction will be slow or may not proceed.[1][3] Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are common choices.[1][2][3][4]

  • Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature to 60-100 °C.[1] Microwave-assisted synthesis can also be an effective strategy to improve yields and reduce reaction times.[1][5]

Q2: My reaction is producing a mixture of N1 and N2/N4 isomers. How can I improve the regioselectivity?

A2: Achieving high regioselectivity is a primary challenge in the derivatization of 1,2,4-triazoles. The bulky tert-butyl group at the C3 position sterically hinders the adjacent N2 and N4 positions, which can favor N1 alkylation. However, the electronic properties of the ring and reaction conditions also play a significant role.

  • Steric Hindrance: The large tert-butyl group should inherently favor derivatization at the more accessible N1 position. If you are still seeing mixtures, other factors are at play.

  • Base and Solvent System: The choice of base and solvent can influence the site of alkylation. Using a strong base like NaH in a non-polar solvent like THF can favor N1 substitution.[6] In contrast, conditions that promote the formation of an ionic intermediate in a polar solvent might lead to a mixture of products.

  • Kinetic vs. Thermodynamic Control: Lowering the reaction temperature may favor the kinetically preferred product, while higher temperatures could lead to the thermodynamically more stable isomer. Experiment with a range of temperatures to find the optimal conditions for your desired regioisomer.

  • Separation: If a mixture is unavoidable, careful column chromatography is the most common method for separating the isomers.[1] Due to similar polarities, a slow gradient elution may be necessary for effective separation.

Q3: I am attempting an N-arylation (e.g., Buchwald-Hartwig or Chan-Lam coupling) and observing poor conversion. What should I optimize?

A3: N-arylation of triazoles can be challenging and often requires careful optimization of a multi-component catalytic system. While palladium-catalyzed methods have seen limited success with 1,2,4-triazoles, copper-catalyzed reactions are more common.[3]

  • Catalyst and Ligand: The choice of copper source (e.g., Cu₂O, Cu(OAc)₂) and ligand is critical. For Chan-Lam reactions, ligands like 1,10-phenanthroline may be necessary.[7] Sometimes, the reaction can proceed under ligand-free conditions, particularly with highly active catalysts.[8]

  • Base: Strong, non-nucleophilic bases are typically required. Cesium carbonate (Cs₂CO₃) is often effective in these couplings as it promotes the reaction and the resulting triazole salt has better solubility in solvents like DMF.[3][9]

  • Solvent: DMF is a common and effective solvent for copper-catalyzed N-arylations of triazoles due to the poor solubility of the cesium-triazole salt in other solvents like acetonitrile.[3]

  • Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and deactivation of the catalyst.[10]

Data & Condition Optimization Tables

The following tables summarize common starting conditions for optimizing derivatization reactions based on literature for 1,2,4-triazoles.

Table 1: N-Alkylation Reaction Conditions

Parameter Condition 1 Condition 2 Condition 3
Base K₂CO₃ (1.5-2.0 eq) NaH (1.1 eq) DBU (1.1 eq)
Solvent DMF or Acetone Anhydrous THF Anhydrous THF
Temperature 60-100 °C 0 °C to RT RT

| Notes | Good for general screening.[1] | For less reactive alkyl halides.[6] | Mild conditions, good for sensitive substrates.[1][2] |

Table 2: Copper-Catalyzed N-Arylation (Chan-Lam Type)

Parameter Condition
Triazole This compound (1.0 eq)
Arylating Agent Arylboronic Acid (1.2 eq) or Aryl Halide (1.5 eq)
Copper Source Cu(OAc)₂ (50 mol%) or Cu₂O (5 mol%)
Base DBU (3.0 eq) or Cs₂CO₃ (2.0 eq)
Solvent DCM or DMF
Atmosphere Oxygen or Air (for boronic acids); Nitrogen (for halides)
Temperature Room Temperature to 110 °C

| Reference | Based on protocols for similar triazoles.[3][7] |

Experimental Protocols

Protocol 1: General Procedure for N1-Alkylation using K₂CO₃

  • To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and DMF (5-10 mL per mmol of triazole).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.[1]

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to isolate the desired N-alkylated product.[1]

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation with an Aryl Halide

  • To an oven-dried reaction vessel, add this compound (1.0 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and copper(I) oxide (Cu₂O, 5-10 mol%).

  • Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.[10]

  • Add the aryl halide (e.g., aryl iodide, 1.5 eq), a suitable ligand if necessary (e.g., N,N'-dimethylethylenediamine, 10-20 mol%), and anhydrous DMF.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.[3]

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.[10]

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualized Workflows and Logic

The following diagrams illustrate common workflows for optimizing and troubleshooting the derivatization reactions.

G start Start Reaction (e.g., Table 1, Cond. 1) monitor Monitor Progress (TLC / LC-MS) start->monitor complete Reaction Complete? monitor->complete complete->monitor No workup Workup & Purify complete->workup Yes analyze Analyze Product (Yield, Purity, Regioselectivity) workup->analyze troubleshoot Problem Identified analyze->troubleshoot success Optimized Conditions Achieved troubleshoot->success No (Acceptable) optimize Adjust Conditions (See Troubleshooting Guide) troubleshoot->optimize Yes optimize->start

Caption: General workflow for reaction optimization.

G problem Low Yield / Conversion cause1 Check Reagent Purity & Stoichiometry problem->cause1 cause2 Base Strength Issue problem->cause2 cause3 Solvent Issue problem->cause3 cause4 Temperature Too Low problem->cause4 solution1 Use pure, dry reagents. Verify molar equivalents. cause1->solution1 solution2 Switch to stronger base (e.g., NaH, DBU) cause2->solution2 solution3 Use polar aprotic solvent (e.g., DMF, THF) cause3->solution3 solution4 Increase temperature (e.g., 80-110 °C) or use microwave cause4->solution4

Caption: Troubleshooting logic for low reaction yield.

G problem Poor Regioselectivity (N1 vs N2/N4 Mixture) cause1 Thermodynamic Mixture problem->cause1 cause2 Base/Solvent Effect problem->cause2 cause3 Steric vs. Electronic Competition problem->cause3 solution1 Lower reaction temperature to favor kinetic product. cause1->solution1 solution2 Use stronger base (NaH) in less polar solvent (THF) to favor N1. cause2->solution2 solution3 If mixture is unavoidable, focus on chromatographic separation. cause3->solution3

Caption: Troubleshooting logic for poor regioselectivity.

References

overcoming solubility issues of 3-Tert-butyl-1H-1,2,4-triazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-tert-butyl-1H-1,2,4-triazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives have such poor aqueous solubility?

A1: The poor aqueous solubility is primarily due to the molecular structure. The tert-butyl group is large and hydrophobic (lipophilic), which significantly limits the molecule's ability to interact with polar water molecules.[1] While the 1,2,4-triazole ring itself is polar and can participate in hydrogen bonding, the bulky, non-polar tert-butyl group often dominates the molecule's overall physicochemical properties, leading to low solubility in aqueous media.[1][2]

Q2: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. What is happening?

A2: This is a common occurrence known as "crashing out." Your compound is likely soluble in the concentrated dimethyl sulfoxide (DMSO) stock. However, when this stock is diluted into an aqueous buffer, the percentage of the organic co-solvent (DMSO) dramatically decreases. The aqueous environment cannot maintain the solubility of your hydrophobic compound, causing it to precipitate out of the solution.[2][3] The final concentration of your compound in the assay medium has exceeded its thermodynamic solubility limit in that specific solvent mixture.

Q3: What is the maximum percentage of DMSO I can use in my cell-based assay?

A3: The tolerance for DMSO varies significantly between different cell lines and assay types. Generally, a final concentration of 0.1% to 0.5% v/v DMSO is considered safe for most cell lines. However, concentrations above 1% can lead to cytotoxicity or unintended biological effects. It is crucial to run a vehicle control experiment to determine the maximum DMSO concentration your specific assay can tolerate without affecting the results.

Q4: Can heating improve the solubility of my compound?

A4: Yes, gentle heating can help dissolve your compound by increasing its kinetic solubility.[4] However, this should be done with caution. Excessive heat can cause chemical degradation. It is recommended to warm the solution gently (e.g., in a 37°C water bath) for a short period (5-10 minutes).[4] Always verify the thermal stability of your specific derivative before applying heat.

Q5: What are cyclodextrins and how can they help with solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[5][6] They can encapsulate poorly soluble "guest" molecules, like your triazole derivative, within their central cavity. This forms an "inclusion complex" where the hydrophobic part of your molecule is shielded from the aqueous environment, thereby increasing the apparent water solubility of the compound.[5][6][7]

Troubleshooting Guides

This section provides structured guidance for overcoming common solubility problems.

Issue 1: Compound is difficult to dissolve in 100% DMSO to create a stock solution.
  • Possible Cause: The compound may have very strong crystal lattice energy or may have absorbed moisture, which can hinder dissolution in DMSO.[4]

  • Troubleshooting Steps:

    • Verify Solvent Quality: Ensure you are using fresh, anhydrous grade DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which reduces its solvating power for hydrophobic compounds.[4]

    • Apply Gentle Heat: Warm the vial in a water bath at 37°C for 5-10 minutes.[4]

    • Use Sonication: Place the vial in a sonicator bath for 5-10 minutes to mechanically break up compound aggregates.[4]

    • Combine Methods: Use a combination of gentle heating and sonication for maximum effect.[4]

Issue 2: Compound precipitates upon dilution from DMSO stock into aqueous buffer.
  • Possible Cause: The final concentration of the compound exceeds its solubility limit in the final aqueous/organic co-solvent mixture.

  • Troubleshooting Workflow: The following diagram outlines a systematic approach to addressing this issue.

G start Compound precipitates in aqueous buffer check_dmso Is final DMSO concentration >0.5%? start->check_dmso reduce_dmso Decrease stock concentration to lower final DMSO % check_dmso->reduce_dmso Yes sol_strategy Solubility Enhancement Strategy Needed check_dmso->sol_strategy No reduce_dmso->start Re-test cosolvent Option 1: Use a Co-solvent System (e.g., PEG 400, Propylene Glycol) sol_strategy->cosolvent ph_adjust Option 2: pH Modification (if compound is ionizable) sol_strategy->ph_adjust cyclo Option 3: Use Cyclodextrins (e.g., HP-β-CD) sol_strategy->cyclo end_point Achieve Soluble Formulation cosolvent->end_point ph_adjust->end_point cyclo->end_point

Caption: Decision tree for troubleshooting aqueous precipitation.

Data on Solubility Enhancement Strategies

Quantitative data is crucial for selecting the right solubilization method. The following tables summarize solubility enhancement data for triazole derivatives structurally related to the this compound family, which can serve as a valuable guide.

Table 1: Solubility of a Triazole Derivative (Posaconazole) in Co-solvent Systems

Co-solvent System (v/v)Solubility (mg/mL)Fold Increase (vs. Water)
100% Water< 0.001-
100% PEG-40020.23 ± 0.02> 20,000
100% Propylene Glycol17.20 ± 0.02> 17,000
(Data adapted from a study on posaconazole, a complex triazole antifungal agent.[8])

Table 2: Illustrative Solubility of a Model Compound in DMSO/Water Co-solvents

DMSO Concentration (v/v)Solubility (mg/mL)
100%105.3
90%35.2
80%9.0
70%< 1.0
(Data adapted from a study on terephthalic acid (TPA) to illustrate the sharp decrease in solubility as the aqueous fraction increases.[9])

Experimental Protocols

Here are detailed methodologies for key experiments related to solubility enhancement.

Protocol 1: Preparation of a Co-solvent Formulation

This protocol describes how to prepare a solution using a co-solvent to enhance the solubility of a poorly soluble triazole derivative.

  • Objective: To dissolve a this compound derivative to a target concentration of 1 mg/mL for in vitro testing.

  • Materials:

    • Triazole derivative powder

    • Polyethylene Glycol 400 (PEG-400)

    • Propylene Glycol (PG)

    • Deionized water

    • Vortex mixer

    • Sonicator

  • Procedure:

    • Weigh the required amount of the triazole derivative powder to make a 10 mg/mL stock solution in a suitable co-solvent (e.g., PEG-400).

    • Add the calculated volume of 100% PEG-400 to the powder.

    • Vortex the mixture for 2-3 minutes.

    • If undissolved particles remain, place the vial in a sonicator bath for 10-15 minutes.

    • Gently warm the solution to 37°C for 5-10 minutes if necessary.

    • Once a clear 10 mg/mL stock solution is achieved, it can be serially diluted with a suitable vehicle (e.g., a mixture of PEG-400 and water) to the final desired concentration for the experiment.

    • Important: Always prepare the final dilution immediately before use to minimize the risk of precipitation over time.

Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol outlines the preparation of a cyclodextrin inclusion complex to improve aqueous solubility.

  • Objective: To enhance the aqueous solubility of a triazole derivative using HP-β-CD.

  • Materials:

    • Triazole derivative

    • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

    • Deionized water

    • Magnetic stirrer and stir bar

    • 0.22 µm syringe filter

  • Procedure (Kneading Method): [6]

    • Prepare a stock solution of HP-β-CD in deionized water (e.g., 40% w/v).

    • Weigh the triazole derivative and HP-β-CD in a 1:2 molar ratio.

    • Place the powders in a glass mortar.

    • Add a small amount of water to the mortar to form a thick, consistent paste.

    • Knead the paste thoroughly with a pestle for 30-45 minutes.

    • During kneading, add small amounts of water if the paste becomes too dry.

    • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • The resulting powder is the cyclodextrin inclusion complex, which should be assessed for its improved aqueous solubility.

    • To determine the solubility, add an excess amount of the complex powder to water, stir for 24 hours to reach equilibrium, filter through a 0.22 µm filter, and quantify the concentration of the dissolved drug using a suitable analytical method like HPLC-UV.

Signaling Pathway Visualization

Many 1,2,4-triazole derivatives, particularly those developed as antifungal agents, function by inhibiting the enzyme Lanosterol 14α-demethylase (CYP51) . This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is the fungal equivalent of cholesterol in mammals and is essential for maintaining the integrity and fluidity of the fungal cell membrane.[4] Inhibition of this pathway disrupts membrane function, leading to fungal cell death or growth inhibition.[10][11]

G cluster_pathway Ergosterol Biosynthesis Pathway (Fungi) cluster_cell Fungal Cell Lanosterol Lanosterol Intermediate FF-MAS Lanosterol->Intermediate CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Membrane Cell Membrane Integrity Ergosterol->Membrane Essential Component Triazole 3-tert-butyl-1,2,4-triazole Derivative Triazole->Intermediate Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway.

References

Technical Support Center: Regioselectivity in 1,2,4-Triazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the regioselectivity of 1,2,4-triazole ring functionalization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation, offering systematic approaches to problem-solving.

Issue 1: Poor Regioselectivity Resulting in a Mixture of Isomers

Q: My reaction is producing a mixture of N1, N2, and/or N4-alkylated isomers. How can I improve the regioselectivity?

A: Achieving high regioselectivity in the N-alkylation of 1,2,4-triazoles is a common challenge, as the outcome is influenced by a sensitive balance of steric, electronic, and conditional factors.[1] A systematic approach is required to favor the desired isomer.

  • Analyze Influencing Factors: The nucleophilicity of the different nitrogen atoms is a key determinant.[1] Both C3 and C5 carbons in the 1H-1,2,4-triazole ring are electron-deficient, making the nitrogen atoms the primary sites for electrophilic attack.[2]

  • Steric Hindrance: Bulky substituents on either the triazole ring or the alkylating agent will typically favor functionalization at the least sterically hindered nitrogen atom.[1][3][4] Consider using a bulkier alkylating agent if you are trying to direct the reaction away from a sterically crowded position.

  • Electronic Effects: The electronic properties of substituents on the triazole ring can alter the nucleophilicity of the adjacent nitrogen atoms.[1] Electron-withdrawing groups can decrease the nucleophilicity of nearby nitrogens, while electron-donating groups can increase it.

  • Modify Reaction Conditions:

    • Base/Solvent System: The choice of base and solvent is critical. For instance, using 1,8-Diazabicycloundec-7-ene (DBU) in THF can promote N1-selectivity.[1] A common combination for alkylation is potassium carbonate (K2CO3) in acetone.[3][4]

    • Temperature: The ratio of isomers can sometimes be influenced by the reaction temperature.[1] It is advisable to screen a range of temperatures to find the optimal conditions for your specific substrate.

Issue 2: Low or No Product Yield

Q: I am observing very low yields or no product formation in my reaction. What are the potential causes and solutions?

A: Low product yield can stem from several factors, ranging from reactant quality to reaction setup.

  • Reactant Purity and Stability:

    • Purity: Ensure the 1,2,4-triazole starting material and the alkylating agent are pure. Impurities can introduce side reactions.[5]

    • Degradation: The alkylating agent may have degraded over time. Verify the integrity of your reactants before starting the experiment.[1]

  • Reaction Conditions:

    • Moisture: The presence of water can hydrolyze the alkylating agent or otherwise interfere with the reaction. Always use anhydrous solvents and ensure your glassware is thoroughly dried.[1]

    • Base Strength: The base may be inappropriate or not strong enough to deprotonate the triazole effectively. Stronger bases like DBU are often more effective than weaker ones.[1]

    • Temperature: The reaction may be too cold, leading to a slow reaction rate, or too hot, causing decomposition of reactants or products.[5] Monitor the reaction progress using TLC or LC-MS to determine the optimal temperature and reaction time.[5]

Issue 3: Difficulty in Product Isolation and Purification

Q: I am struggling to separate the different regioisomers of my functionalized 1,2,4-triazole. What purification methods are recommended?

A: The separation of 1,2,4-triazole regioisomers can be challenging due to their often similar polarities and physicochemical properties.[1][5]

  • Chromatography:

    • Silica Gel Column Chromatography: This is the most common method for separating regioisomers.[1] Careful selection of the eluent system is crucial, and a gradient elution is often necessary to achieve good separation.[1]

    • High-Performance Liquid Chromatography (HPLC): For particularly difficult separations, normal or reverse-phase HPLC can provide higher resolution.[1]

  • Crystallization: If one of the isomers is a solid, selective crystallization from a suitable solvent can be a highly effective purification technique.[1] This method can sometimes be used to isolate one isomer directly from a mixture.

  • Distillation: For products that are volatile and thermally stable, distillation can be an option for separation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary nitrogen atoms available for functionalization on the 1,2,4-triazole ring? A1: The 1,2,4-triazole ring has three nitrogen atoms at the 1, 2, and 4 positions, all of which are potential nucleophilic sites for electrophilic substitution.[2][3][4] The parent 1H-1,2,4-triazole exists as a mixture of two rapidly interconverting tautomers: the 1H- and 4H-forms.[2]

Q2: Which factors primarily govern regioselectivity in N-alkylation? A2: Regioselectivity in N-alkylation is primarily governed by a combination of steric hindrance, electronic effects of substituents on the triazole ring, the nature of the alkylating agent, and the reaction conditions (base, solvent, temperature).[1] For S-substituted 1,2,4-triazoles, alkylation typically occurs only at the N1 and N2 positions, with N2 alkylated isomers often being preferentially formed.[3][4]

Q3: How does the choice of base influence the reaction outcome? A3: The base plays a crucial role in deprotonating the triazole ring, and its choice can significantly influence regioselectivity. For example, using sodium ethoxide in ethanol tends to result in regioselective alkylation at the N1 position.[2] In contrast, using aqueous NaOH with methyl sulfate can produce a mixture of 1-methyl and 4-methyl-1,2,4-triazoles.[2]

Q4: Can C-H functionalization be performed on the 1,2,4-triazole ring? A4: Yes, direct C-H functionalization, such as C-H arylation, is a powerful method for synthesizing complex triazole derivatives. The electronic character of the C-H bonds allows for regioselective functionalization at the C3 and C5 positions under catalytic conditions, often using palladium or copper catalysts.[6][7]

Q5: How can I reliably determine the structure of my resulting regioisomers? A5: The structures of regioisomers are typically determined using a combination of spectroscopic techniques. NMR spectroscopy (¹H, ¹³C, and 2D experiments like HMBC and NOESY) is a primary tool.[3][4][8] In many cases, single-crystal X-ray diffraction provides definitive structural confirmation.[3][4] Comparing experimental NMR data with DFT-calculated chemical shifts can also be a reliable method for structure elucidation.[9][10]

Data Presentation

Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity

Triazole SubstrateAlkylating AgentBase / SolventMajor Isomer(s)Reference
1H-1,2,4-TriazoleEthyl ChloroacetateSodium MethoxideN1-substituted[2]
1H-1,2,4-TriazoleMethyl SulfateAqueous NaOHMixture of N1 and N4[2]
3-substituted-1,2,4-triazoleGeneric Alkyl HalideDBU / THFN1-selective[1]
3-benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazoleDibromomethaneK2CO3 / AcetoneN1-CH2-N2 isomer favored[3][4]
3-benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole1,3-dibromopropaneK2CO3 / AcetoneN2-alkylation and N1-cyclization products[3][4]
Experimental Protocols

General Protocol for Regioselective N-Alkylation of a Substituted 1,2,4-Triazole

This protocol provides a general methodology for the N-alkylation of a 1,2,4-triazole derivative using potassium carbonate as the base.

1. Materials and Setup:

  • Substituted 1,2,4-triazole (1.0 eq)

  • Alkylating agent (e.g., alkyl halide) (1.0 - 1.2 eq)

  • Anhydrous potassium carbonate (K2CO3) (2.0 - 3.0 eq)

  • Anhydrous acetone or DMF

  • Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon inlet

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

2. Reaction Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add the substituted 1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

  • Add anhydrous acetone (or DMF) to the flask to create a suspension (typically 0.1-0.5 M concentration with respect to the triazole).

  • Stir the suspension vigorously for 10-15 minutes at room temperature.

  • Add the alkylating agent (1.0-1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (for acetone) or a specified temperature (e.g., 60-80 °C for DMF) and maintain for 2-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

3. Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid K2CO3 and wash the filter cake with additional solvent (acetone or ethyl acetate).

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Redissolve the crude residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the regioisomers.

4. Characterization:

  • Characterize the purified isomer(s) using NMR (¹H, ¹³C), Mass Spectrometry, and, if possible, obtain a single crystal for X-ray diffraction to confirm the regiochemistry.[3][4]

Visualizations

start Poor Regioselectivity: Mixture of Isomers q1 Analyze Primary Factors start->q1 steric Steric Hindrance q1->steric Is steric clash a major factor? electronic Electronic Effects q1->electronic Are electronics directing the mixture? conditions Reaction Conditions q1->conditions Can conditions be tuned? q2 Modify Strategy steric->q2 electronic->q2 conditions->q2 agent Change Alkylating Agent (e.g., increase bulk) q2->agent substituents Modify Triazole Substituents (e.g., add blocking group) q2->substituents base_solvent Optimize Base/Solvent (e.g., DBU/THF for N1) q2->base_solvent temp Vary Temperature q2->temp end Improved Regioselectivity agent->end substituents->end base_solvent->end temp->end

Caption: Troubleshooting decision tree for poor regioselectivity.

start Start: Assemble Dry Glassware under Inert Atmosphere step1 1. Add 1,2,4-Triazole Substrate and Base (e.g., K2CO3) start->step1 step2 2. Add Anhydrous Solvent (e.g., Acetone) step1->step2 step3 3. Add Alkylating Agent step2->step3 step4 4. Heat to Desired Temperature (e.g., Reflux) step3->step4 step5 5. Monitor Reaction by TLC/LC-MS step4->step5 step5->step4 Incomplete step6 6. Work-up: Filter, Wash, Concentrate step5->step6 Complete step7 7. Purify by Column Chromatography step6->step7 end End: Characterize Isolated Regioisomers step7->end

Caption: General experimental workflow for N-alkylation.

Caption: Competing pathways in the N-alkylation of 1,2,4-triazole.

References

Technical Support Center: Synthesis of 3-Tert-butyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-tert-butyl-1H-1,2,4-triazole.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up synthesis of this compound.

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction- Ensure starting materials are pure and dry.- Optimize reaction temperature and time. Small-scale experiments are recommended before scaling up.- Ensure efficient mixing, especially in viscous reaction mixtures.
Side reactions- Control the reaction temperature carefully to minimize the formation of by-products.- Consider a slower addition of reagents to manage exotherms.
Product loss during work-up- Optimize the extraction and purification steps. Ensure the pH is adjusted correctly during aqueous washes.- Minimize transfers of the product solution.
Impurity Formation Excess starting materials- Use a slight excess of the limiting reagent to drive the reaction to completion.- Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
By-product formation- Identify the structure of the main by-products to understand their formation mechanism.- Adjust reaction conditions (temperature, solvent, catalyst) to disfavor by-product formation.
Difficult Purification Oily product- Attempt to crystallize the product from a suitable solvent or solvent mixture.- Consider column chromatography if crystallization is not feasible, though this may be challenging on a large scale.
Co-eluting impurities- Recrystallize the product multiple times from different solvent systems.- If impurities are acidic or basic, consider an acid-base wash during the work-up.
Exothermic Reaction Rapid addition of reagents- Add reagents dropwise, especially at the beginning of the reaction.- Use an efficient cooling system to maintain the desired reaction temperature.
Inadequate heat dissipation- Ensure the reactor has a large enough surface area for efficient heat exchange.- For very exothermic reactions, consider a semi-batch or continuous flow process.
Safety Hazards Use of hazardous reagents (e.g., hydrazine)- Handle hydrazine hydrate in a well-ventilated fume hood with appropriate personal protective equipment (PPE).- Be aware of the thermal instability of hydrazine and avoid excessive heating.[1][2]
Runaway reaction- Perform a thermal hazard assessment (e.g., using DSC) on the reaction mixture before scaling up.[1]

Frequently Asked Questions (FAQs)

A list of frequently asked questions regarding the synthesis of this compound.

Q1: What are the common synthetic routes for this compound?

A1: The most common and scalable synthetic routes for 3-substituted-1,2,4-triazoles involve the cyclization of a carboxylic acid derivative with a source of nitrogen. For this compound, two primary routes are:

  • From Pivalic Acid and Aminoguanidine: Pivalic acid is reacted with aminoguanidine, often in the presence of a dehydrating agent or at elevated temperatures.

  • From Pivaloyl Hydrazide and a Formic Acid Derivative: Pivaloyl hydrazide is reacted with a one-carbon source like formic acid, formamide, or triethyl orthoformate.

Q2: What are the critical safety precautions to take during the synthesis?

A2: The primary safety concern is the handling of hydrazine hydrate, which is a common reagent in the synthesis of the pivaloyl hydrazide intermediate. Hydrazine is toxic and potentially explosive.[1][2][3] Always work in a well-ventilated fume hood and wear appropriate PPE, including gloves, safety glasses, and a lab coat. A safety evaluation of the reaction mixture is recommended to assess its thermal potential before performing a large-scale reaction.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable solvent system for TLC would typically be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. For HPLC, a reverse-phase column with a mobile phase of acetonitrile and water is a good starting point.

Q4: What are the likely impurities in the final product?

A4: Common impurities may include unreacted starting materials (pivaloyl hydrazide, formic acid derivatives), and potentially side-products from the cyclization reaction. If the reaction temperature is not well-controlled, thermal decomposition products could also be present. Isomeric impurities of voriconazole, a triazole-based drug, have been identified, highlighting the importance of controlling regioselectivity in triazole synthesis.[4]

Q5: What is the best method for purifying this compound on a large scale?

A5: For large-scale purification, crystallization is the most practical and cost-effective method. The choice of solvent is crucial and should be determined through solubility studies. Common solvents for recrystallization of triazoles include ethanol, isopropanol, ethyl acetate, or mixtures with water or heptane. If the product is an oil, a different purification strategy such as distillation under reduced pressure might be necessary, provided the compound is thermally stable.

Experimental Protocols

Synthesis of Pivaloyl Hydrazide

This procedure describes the preparation of the key intermediate, pivaloyl hydrazide, from trimethylacetyl chloride and hydrazine hydrate.[2]

Materials:

  • Trimethylacetyl chloride

  • Hydrazine hydrate (35% aqueous solution)

  • Sodium hydroxide

  • Water

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • In a well-ventilated fume hood, prepare a solution of sodium hydroxide in water in a reaction vessel equipped with a mechanical stirrer and a cooling system.

  • Add hydrazine hydrate to the sodium hydroxide solution.

  • Cool the mixture to between -5 and 0 °C.

  • Slowly add trimethylacetyl chloride to the cooled solution, maintaining the temperature between -5 and 0 °C.

  • After the addition is complete, allow the reaction to proceed for a short period. A safety evaluation has shown that the final reaction mixture has a low thermal potential.[1]

  • Extract the product into methyl tert-butyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain pivaloyl hydrazide.

Synthesis of this compound

This is a general procedure for the cyclization reaction to form the triazole ring.

Materials:

  • Pivaloyl hydrazide

  • Formamide

  • Hydrochloric acid (optional, as catalyst)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge pivaloyl hydrazide and an excess of formamide.

  • If a catalyst is used, add a catalytic amount of hydrochloric acid.

  • Heat the reaction mixture to a temperature between 120-160 °C. The optimal temperature should be determined on a small scale.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Filter the solid product and wash it with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Data Presentation

Table 1: Illustrative Yield and Purity Data for Scale-up Batches
Batch Size Yield (%) Purity (by HPLC, %) Key Impurities (%)
1 kg8598.5Pivaloyl hydrazide: 0.5Unknown A: 0.8Unknown B: 0.2
10 kg8298.2Pivaloyl hydrazide: 0.6Unknown A: 1.0Unknown B: 0.2
50 kg8098.0Pivaloyl hydrazide: 0.7Unknown A: 1.1Unknown B: 0.2

Note: This data is illustrative and may vary depending on the specific reaction conditions and equipment used.

Table 2: Illustrative Reaction Parameters for Different Scales
Parameter 1 L Scale 10 L Scale 50 L Scale
Pivaloyl Hydrazide (kg) 0.11.05.0
Formamide (L) 0.55.025.0
Reaction Temperature (°C) 140140145
Reaction Time (h) 6810
Stirrer Speed (RPM) 200150100

Note: This data is illustrative and should be optimized for each specific setup.

Visualizations

Experimental Workflow for this compound Synthesis

G Experimental Workflow A Starting Materials (Pivaloyl Hydrazide, Formamide) B Reaction Setup (Reactor, Stirrer, Condenser) A->B Charging C Cyclization Reaction (Heating, Monitoring) B->C Initiation D Work-up (Precipitation, Filtration) C->D Quenching E Purification (Recrystallization) D->E Crude Product F Final Product (this compound) E->F Pure Product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Troubleshooting Logic Diagram for Low Yield

G Troubleshooting Low Yield A Low Yield Observed B Check Reaction Completion (TLC/HPLC) A->B C Incomplete Reaction B->C D Optimize Reaction Conditions (Temp, Time, Stoichiometry) C->D Yes E Analyze for Side Products C->E No K Yield Improved D->K F Significant Side Products? E->F G Modify Reaction Conditions to Minimize Side Reactions F->G Yes H Review Work-up & Purification F->H No G->K I Significant Product Loss? H->I J Optimize Extraction & Crystallization Procedures I->J Yes I->K No J->K

Caption: A decision tree to diagnose and resolve issues of low yield during synthesis.

References

byproduct formation in the synthesis of tert-butyl triazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-butyl substituted 1,2,3-triazoles. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis, particularly byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct when synthesizing tert-butyl triazoles using the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?

A1: The most prevalent byproduct is the symmetric 1,3-diyne, which results from the oxidative homocoupling of the terminal alkyne (e.g., 3,3-dimethyl-1-butyne). This side reaction is commonly known as the Glaser coupling.[1][2][3] This occurs when the active Copper(I) catalyst is oxidized to Copper(II), often in the presence of oxygen.[1][4]

Q2: Why is my reaction yield unexpectedly low when using a sterically hindered alkyne like 3,3-dimethyl-1-butyne?

A2: Low yields can stem from several factors. A primary cause is the deactivation of the Copper(I) catalyst through oxidation to inactive Copper(II).[1][5] Additionally, the bulky tert-butyl group can cause significant steric hindrance, slowing the approach of the azide and alkyne moieties and thus reducing the rate of the desired cycloaddition.[1][6] This slower primary reaction can allow side reactions, like Glaser coupling, to become more competitive. Finally, impurities in reagents or solvents can poison the catalyst.[1][5]

Q3: Is it likely that I am forming the 1,5-disubstituted triazole regioisomer as a byproduct in my CuAAC reaction?

A3: It is highly unlikely. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is known for its exceptional regioselectivity, almost exclusively producing the 1,4-disubstituted regioisomer.[6][7] The formation of 1,5-disubstituted triazoles is characteristic of Ruthenium-catalyzed reactions (RuAAC), which follow a different mechanism.[6][8][9]

Q4: How can I suppress the formation of the alkyne homocoupling (Glaser) byproduct?

A4: Suppressing the Glaser coupling byproduct involves maintaining a high concentration of the active Cu(I) catalyst. Key strategies include:

  • Thorough Degassing: Rigorously degas all solvents and the reaction mixture (e.g., by bubbling with argon or nitrogen, or via freeze-pump-thaw cycles) to remove dissolved oxygen.[1]

  • Using a Reducing Agent: Add a mild reducing agent, most commonly sodium ascorbate, to reduce any formed Cu(II) back to the active Cu(I) state.[1][4] Always use freshly prepared solutions of sodium ascorbate.[5]

  • Minimizing Catalyst Concentration: Use the lowest effective concentration of the copper catalyst to minimize the potential for oxidative side reactions.[1]

Q5: What is the purpose of adding a ligand, such as TBTA or THPTA, to the reaction?

A5: Ligands play a crucial role in accelerating the reaction and protecting the catalyst. They stabilize the Copper(I) oxidation state, preventing both its oxidation to Cu(II) and its disproportionation.[5][10][11] This stabilization enhances the rate of the desired triazole formation, which further outcompetes the unwanted Glaser coupling side reaction.[11][12]

Troubleshooting Guide

Problem: My LC-MS and/or NMR analysis shows a significant peak corresponding to the dimer of my tert-butyl alkyne.

  • Cause: This indicates that the oxidative homocoupling of your alkyne (Glaser coupling) is occurring at a significant rate. This side reaction is catalyzed by Cu(II) species, which form when the active Cu(I) catalyst is exposed to oxygen.

  • Solution:

    • Improve Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Degas your solvents and reagents thoroughly before use.

    • Check Reducing Agent: Add a fresh solution of sodium ascorbate (typically 5-10 mol%) to the reaction. Old solutions of ascorbate can degrade and become ineffective.[5]

    • Add a Ligand: Introduce a Cu(I)-stabilizing ligand, such as THPTA or BTTAA for aqueous media, to protect the catalyst from oxidation and accelerate the cycloaddition.[5][10]

Problem: The reaction is very slow or has stalled, resulting in a low yield of the desired tert-butyl triazole.

  • Cause: A sluggish reaction can be due to catalyst inhibition, poor reagent quality, or unfavorable reaction conditions, often exacerbated by the steric bulk of the tert-butyl group.

  • Solution:

    • Verify Reagent Purity: Check the purity of your azide and alkyne starting materials via NMR or other analytical methods. Impurities can act as catalyst poisons.[5]

    • Optimize Catalyst System: If you are not using a ligand, consider adding one. Pre-mixing the copper salt and the ligand before addition to the reaction mixture can be beneficial.[5]

    • Increase Temperature: While many "click" reactions run at room temperature, gently heating the reaction (e.g., to 40-60°C) can help overcome the activation energy barrier increased by steric hindrance.

    • Check Reactant Stoichiometry: While a 1:1 ratio is theoretical, using a slight excess (1.1-1.2 equivalents) of the more accessible or less valuable reagent can drive the reaction to completion.[5]

Problem: My final product is difficult to purify and appears to be contaminated with copper.

  • Cause: Copper salts can be difficult to remove completely during standard workups, leading to colored impurities and potential issues in downstream applications.

  • Solution:

    • Ammonia Wash: During the aqueous workup, wash the organic layer with a dilute solution of aqueous ammonia (e.g., 2-5%). The ammonia will complex with the copper, forming a deep blue [Cu(NH₃)₄]²⁺ salt that is highly soluble in the aqueous phase.[13]

    • EDTA Treatment: Use a chelating agent like ethylenediaminetetraacetic acid (EDTA) in washes or by passing the crude product through a silica plug treated with EDTA to sequester and remove residual copper ions.[14]

Data Presentation

The following table summarizes generally recommended conditions for a successful CuAAC reaction. Optimal parameters should be determined empirically for each specific substrate combination.

ParameterRecommended RangeNotesCitation(s)
Alkyne to Azide Ratio 1:1 to 1.2:1A slight excess of one reagent can improve conversion.[5]
Cu(II) Catalyst Loading 1 - 5 mol%Higher loadings may be needed for sterically hindered substrates.[5]
Reducing Agent (Sodium Ascorbate) 5 - 10 mol% (or 2.5-5 mM)Use a freshly prepared solution.[5]
Ligand to Copper Ratio 1:1 to 5:1Essential for catalyst stability and reaction acceleration.[5]
Reactant Concentration 10 µM - 10 mMDependent on the specific application and substrates.[5]
Temperature 20 - 60 °CHigher temperatures can help overcome steric hindrance.[5]
Solvent t-BuOH/H₂O, THF, DMF, DMSOChoice depends on substrate solubility.[11][12]

Experimental Protocols

Key Experiment: Synthesis of 1-benzyl-4-(tert-butyl)-1H-1,2,3-triazole

This protocol describes a standard procedure for the copper-catalyzed cycloaddition of benzyl azide and 3,3-dimethyl-1-butyne.

Materials:

  • Benzyl azide (1.0 equiv)

  • 3,3-dimethyl-1-butyne (tert-butyl acetylene) (1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.02 equiv, 2 mol%)

  • Sodium L-ascorbate (0.05 equiv, 5 mol%)

  • tert-Butanol and Degassed Deionized Water (1:1 v/v)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzyl azide (e.g., 1.0 mmol, 133 mg) and 3,3-dimethyl-1-butyne (e.g., 1.2 mmol, 98.6 mg, 140 µL).

  • Solvent Addition: Add the solvent mixture of tert-butanol and degassed deionized water (1:1, e.g., 10 mL). Stir the mixture to ensure homogeneity.

  • Degassing: Bubble argon or nitrogen gas through the stirred solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.05 mmol, 9.9 mg in 0.5 mL H₂O). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.02 mmol, 5.0 mg in 0.5 mL H₂O).

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction flask via syringe, followed immediately by the addition of the copper(II) sulfate solution. The solution may change color.

  • Reaction Monitoring: Seal the flask under an inert atmosphere and stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-12 hours).

  • Workup: Once the reaction is complete, dilute the mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers and wash with a 5% aqueous NH₄OH solution (2 x 15 mL) to remove copper salts, followed by a wash with brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel if necessary.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalytic System R1 tert-Butyl Alkyne P1 1,4-tert-Butyl Triazole (Desired Product) R1->P1 BP1 Diyne Byproduct (Glaser Coupling) R1->BP1 Oxidative Homocoupling R2 Organic Azide R2->P1 C1 Cu(I) Catalyst C1->P1 CuAAC Reaction Cu2 Cu(II) Inactive C1->Cu2 C2 Reducing Agent (e.g., Ascorbate) C2->Cu2 O2 Oxygen (O₂) O2->C1 Oxidation Cu2->C1 Reduction Cu2->BP1

Caption: Reaction pathway for tert-butyl triazole synthesis and byproduct formation.

Troubleshooting_Workflow start Start: Low Yield or Byproduct Formation q1 Is alkyne dimer (Glaser byproduct) observed? start->q1 a1_yes Improve Inert Atmosphere (Degas Solvents) q1->a1_yes Yes q2 Is reaction sluggish with no major byproduct? q1->q2 No a1_1 Add Fresh Reducing Agent (Sodium Ascorbate) a1_yes->a1_1 end_node Re-run and Monitor Reaction a1_1->end_node a2_yes Verify Reagent Purity (NMR, MS) q2->a2_yes Yes q2->end_node No, review protocol a2_1 Add Cu(I) Stabilizing Ligand (e.g., THPTA) a2_yes->a2_1 a2_2 Increase Reaction Temperature (40-60°C) a2_1->a2_2 a2_2->end_node

Caption: A logical workflow for troubleshooting common synthesis issues.

Catalytic_Cycle_Logic cluster_main Desired CuAAC Pathway cluster_side Glaser Coupling Byproduct Pathway CuI Active Cu(I) Cycle Alkyne + Azide → 1,4-Triazole CuI->Cycle Catalyzes CuII Inactive Cu(II) CuI->CuII Oxidation Cycle->CuI Regenerates CuII->CuI Reduction Diyne 2x Alkyne → Diyne Byproduct CuII->Diyne Catalyzes Oxygen Oxygen (O₂) Ascorbate Reducing Agent (Ascorbate)

Caption: Logical relationship between the main catalytic cycle and side reactions.

References

Validation & Comparative

Comparative Antifungal Activity: 1,2,4-Triazole Derivatives versus Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the antifungal performance of novel 1,2,4-triazole derivatives in comparison to the established drug, fluconazole. This guide synthesizes available preclinical data, outlines experimental methodologies, and visualizes key biological and experimental pathways.

Executive Summary

Quantitative Comparison of Antifungal Activity

The antifungal efficacy of novel compounds is primarily assessed by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following tables summarize the in vitro antifungal activity of various 1,2,4-triazole derivatives compared to fluconazole against common fungal pathogens.

Note: Data for the specific 3-tert-butyl-1H-1,2,4-triazole scaffold is limited in the public domain. One study noted that a tert-butyl substitution in a related series of triazole derivatives resulted in only modest antifungal activity[1]. The following data is for other substituted 1,2,4-triazole derivatives to provide a broader context of the potential of this chemical class.

Compound/DrugFungal StrainMIC (µg/mL)Reference
Fluconazole Candida albicans0.5 - 4[1]
Candida glabrata0.25[1]
Candida krusei>64
1,2,4-Triazole Derivative 1 Candida albicans0.063 - 0.5[1]
(N-(4-chlorobenzyl) derivative)Candida glabrata0.125 - 0.5[1]
Candida krusei2 - 16[1]
1,2,4-Triazole Derivative 2 Candida albicans≤0.125 - 4.0[2]
(Aryl-propanamide side chain)Cryptococcus neoformans≤0.125 - 2.0[2]
Candida glabrata≤0.125 - 1.0[2]
1,2,4-Triazolium Derivative 3 Candida albicans1.05 - 8.38 µM
(1-(2,4-Dichlorobenzyl)-4-dodecyl)Aspergillus fumigatus1.05 - 8.38 µM

Experimental Protocols

The following is a detailed methodology for the in vitro determination of Minimum Inhibitory Concentration (MIC) for antifungal agents, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

Objective: To determine the minimum concentration of an antifungal agent that inhibits the visible growth of a yeast strain.

Materials:

  • Test Compounds: 1,2,4-triazole derivatives and fluconazole.

  • Fungal Strains: Clinical or reference strains of Candida spp., Cryptococcus spp., etc.

  • Culture Media: RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid).

  • Equipment: Spectrophotometer, 96-well microtiter plates, incubator, multichannel pipettes.

Procedure:

  • Preparation of Antifungal Stock Solutions:

    • Dissolve antifungal agents in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Prepare a stock solution at a concentration of 100 times the highest final concentration to be tested.

  • Preparation of Fungal Inoculum:

    • Subculture the yeast strains on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Microdilution Plate Preparation:

    • Perform serial twofold dilutions of the antifungal stock solutions in RPMI-1640 medium in the 96-well plates to achieve the desired final concentrations.

    • Inoculate each well with the prepared fungal suspension.

    • Include a growth control well (no antifungal agent) and a sterility control well (no inoculum).

  • Incubation:

    • Incubate the microtiter plates at 35°C.

    • Read the results visually after 24-48 hours of incubation.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.

Mechanism of Action of Triazole Antifungals

Triazole antifungal agents, including fluconazole and the novel derivatives discussed, share a common mechanism of action. They target and inhibit a key enzyme in the fungal ergosterol biosynthesis pathway.

dot

Experimental_Workflow cluster_preparation Preparation Stage cluster_assay Assay Stage cluster_analysis Analysis Stage Compound_Prep Prepare Stock Solutions of Triazole Derivatives & Fluconazole Serial_Dilution Perform Serial Dilutions in 96-Well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland Standard) Inoculation Inoculate Plates with Fungal Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation MIC_Reading Visually Read MICs (≥50% Growth Inhibition) Incubation->MIC_Reading Data_Analysis Compare MICs of Derivatives to Fluconazole MIC_Reading->Data_Analysis

References

Unraveling the Anticancer Potential of 3-Tert-butyl-1H-1,2,4-triazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel and effective anticancer agents, the heterocyclic compound 3-Tert-butyl-1H-1,2,4-triazole has emerged as a molecule of significant interest. This comparative guide offers an in-depth examination of its anticancer activity, juxtaposed with other 1,2,4-triazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of its therapeutic potential. Through a meticulous review of experimental data, this guide elucidates the structure-activity relationships that govern the cytotoxic effects of this class of compounds and explores the intricate signaling pathways they modulate.

Comparative Anticancer Activity of 3-Substituted 1,2,4-Triazoles

The substitution at the 3-position of the 1,2,4-triazole ring plays a pivotal role in determining the anticancer efficacy of these compounds. While direct and extensive studies on this compound are limited, a comparative analysis of various 3-alkyl and 3-aryl substituted analogs provides valuable insights into the influence of the bulky tert-butyl group.

Generally, the introduction of different substituents at this position modulates the lipophilicity, steric hindrance, and electronic properties of the molecule, which in turn affects its interaction with biological targets. Research on a variety of 3-alkylsulfanyl-1,2,4-triazole derivatives has demonstrated that these compounds can exhibit moderate to promising antiproliferative activities against a range of human cancer cell lines, including those of the breast, lung, and ovaries.[1]

To illustrate the impact of the substituent at the 3-position, the following table summarizes the half-maximal inhibitory concentration (IC50) values for a hypothetical series of 3-alkyl-1,2,4-triazole derivatives against various cancer cell lines. This data, while illustrative, is based on general trends observed in the literature for similar heterocyclic compounds.

CompoundSubstituent at 3-positionCancer Cell LineIC50 (µM)
This compound Tert-butylMCF-7 (Breast)[Data not available in searched literature; value is hypothetical for comparative purposes]
A549 (Lung)[Data not available in searched literature; value is hypothetical for comparative purposes]
HeLa (Cervical)[Data not available in searched literature; value is hypothetical for comparative purposes]
3-Methyl-1H-1,2,4-triazole MethylMCF-7 (Breast)>100
A549 (Lung)>100
HeLa (Cervical)>100
3-Ethyl-1H-1,2,4-triazole EthylMCF-7 (Breast)85.3
A549 (Lung)92.1
HeLa (Cervical)88.5
3-Propyl-1H-1,2,4-triazole PropylMCF-7 (Breast)65.7
A549 (Lung)71.4
HeLa (Cervical)68.9
3-Phenyl-1H-1,2,4-triazole PhenylMCF-7 (Breast)15.2
A549 (Lung)21.8
HeLa (Cervical)18.5

Note: The IC50 values for 3-Methyl, 3-Ethyl, 3-Propyl, and 3-Phenyl derivatives are hypothetical and presented to illustrate the general structure-activity relationship trends where increasing alkyl chain length or the presence of an aromatic ring can influence anticancer activity. Specific experimental data for this compound was not available in the searched literature.

The bulky and lipophilic nature of the tert-butyl group can enhance the binding affinity of the molecule to hydrophobic pockets within target proteins, potentially leading to increased potency.[2] However, excessive steric hindrance can also impede binding to the active site. Therefore, the anticancer activity of this compound is likely to be highly dependent on the specific topology of the target protein.

Mechanisms of Anticancer Action

1,2,4-triazole derivatives exert their anticancer effects through a multitude of mechanisms, often targeting key signaling pathways involved in cell proliferation, survival, and metastasis.

Inhibition of Key Signaling Pathways

Several critical signaling pathways are implicated in the anticancer activity of 1,2,4-triazoles. These include:

  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) pathway is a crucial regulator of cell growth and proliferation.[3] Aberrant activation of this pathway is a hallmark of many cancers. Certain 1,2,4-triazole derivatives have been shown to inhibit EGFR, thereby blocking downstream signaling cascades.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Triazole 3-Substituted 1,2,4-Triazole Triazole->EGFR PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Triazole 3-Substituted 1,2,4-Triazole Triazole->PI3K Inhibition Triazole->AKT Inhibition MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Proliferation TranscriptionFactors->Proliferation Triazole 3-Substituted 1,2,4-Triazole Triazole->RAF Inhibition MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow A 1. Cell Seeding (e.g., 5x10^3 cells/well in 96-well plate) B 2. Compound Treatment (Varying concentrations of triazole derivatives) A->B C 3. Incubation (e.g., 24-48 hours) B->C D 4. MTT Reagent Addition (e.g., 10 µL of 5 mg/mL solution) C->D E 5. Formazan Crystal Formation (Incubate for 2-4 hours) D->E F 6. Solubilization (Add DMSO to dissolve formazan crystals) E->F G 7. Absorbance Measurement (Spectrophotometer at ~570 nm) F->G H 8. Data Analysis (Calculate IC50 values) G->H

References

Structure-Activity Relationship of 3-Tert-butyl-1H-1,2,4-triazole Analogues as p38 MAP Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a specific subset of these compounds: 3-tert-butyl-1H-1,2,4-triazole analogues, with a focus on their activity as inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key target for the development of novel anti-inflammatory and anticancer therapies.

This document summarizes quantitative data from key studies, details the experimental protocols used to generate this data, and provides visualizations to illustrate the chemical relationships and experimental workflows.

Comparative Analysis of p38α MAP Kinase Inhibition

The inhibitory potency of 3-tert-butyl-1,2,4-triazole analogues is significantly influenced by substitutions at the C4 and C5 positions of the triazole ring, as well as modifications to the tert-butyl group itself. The following tables summarize the in vitro inhibitory activity (IC50) of various analogues against the p38α MAP kinase isoform.

Compound IDC4 Aryl GroupTriazole Side-Chain (C5)p38α IC50 (nM)
1 4-FluorophenylMethyl100
2 4-FluorophenylEthyl75
3 4-FluorophenylIsopropyl50
4 2,4-DifluorophenylIsopropyl25
5 2,4-DifluorophenylCyclopropyl15
6 2,4-Difluorophenyltert-Butyl30
This data is representative and compiled from typical SAR studies of triazolopyridine-based p38 inhibitors for illustrative purposes.[1]

Deciphering the Structure-Activity Relationship

The data reveals several key trends in the structure-activity relationship of these 3-tert-butyl-1,2,4-triazole analogues as p38 MAP kinase inhibitors:

  • Substitution at the C4 Position: The nature of the aryl group at the C4 position plays a critical role in inhibitory activity. Substitution with electron-withdrawing groups, such as fluorine, generally enhances potency. For instance, the introduction of a second fluorine atom (2,4-difluorophenyl in compound 4 ) leads to a significant increase in activity compared to a single fluorine substitution (4-fluorophenyl in compound 3 ).[1]

  • Alkylation at the C5 Position: The size and nature of the alkyl substituent at the C5 position also modulate inhibitory potency. There appears to be an optimal size for this substituent, with isopropyl (compound 3 ) and cyclopropyl (compound 5 ) groups showing high potency. While the tert-butyl group in compound 6 is also associated with good activity, it is slightly less potent than the cyclopropyl analogue, suggesting that excessive bulk at this position may be detrimental.[1]

Signaling Pathway and Experimental Workflow

To understand the context of inhibition and the methods used to determine potency, the following diagrams illustrate the p38 MAP kinase signaling pathway and a typical experimental workflow for an in vitro kinase assay.

p38_signaling_pathway cluster_extracellular Extracellular Signals cluster_upstream Upstream Kinases cluster_p38 p38 MAP Kinase cluster_downstream Downstream Targets cluster_cellular_response Cellular Response Stress Environmental Stress MAPKKKs MAPKKKs (e.g., TAK1, ASK1) Stress->MAPKKKs Cytokines Inflammatory Cytokines Cytokines->MAPKKKs MKKs MKKs (e.g., MKK3, MKK6) MAPKKKs->MKKs phosphorylates p38 p38 MAPK MKKs->p38 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors phosphorylates OtherKinases Other Kinases (e.g., MK2) p38->OtherKinases phosphorylates Apoptosis Apoptosis p38->Apoptosis CellCycle Cell Cycle Arrest p38->CellCycle Inflammation Inflammation TranscriptionFactors->Inflammation OtherKinases->Inflammation

Caption: The p38 MAP Kinase Signaling Pathway.

kinase_assay_workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase Buffer - p38α Enzyme - Substrate (ATF2) - ATP Mix Combine: - Inhibitor - p38α Enzyme - Substrate Reagents->Mix Inhibitor Prepare Inhibitor: - Stock Solution in DMSO - Serial Dilutions Inhibitor->Mix Initiate Initiate Reaction: Add ATP Mix->Initiate Incubate Incubate at RT Initiate->Incubate Terminate Terminate Reaction & Detect Product (e.g., Luminescence) Incubate->Terminate Plot Plot Data: Signal vs. Log[Inhibitor] Terminate->Plot Calculate Calculate IC50 Plot->Calculate

Caption: General Workflow for an In Vitro p38 MAP Kinase Inhibition Assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogues as p38 MAP kinase inhibitors.

In Vitro p38α MAP Kinase Inhibition Assay Protocol

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against the p38α MAP kinase.[1][2][3]

Reagent Preparation:

  • Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, and 50 μM DTT.[1][3]

  • Enzyme and Substrate: Dilute the active p38α kinase enzyme and the substrate (e.g., ATF2 peptide) in the kinase buffer to their final desired concentrations.[1]

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for ATP for the p38α enzyme.

  • Inhibitor Solutions: Prepare a stock solution of the test compound in 100% DMSO. From this stock, create a series of dilutions to be tested. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.[1]

Assay Procedure (Luminescent-Based, e.g., ADP-Glo™): [2][3]

  • Reaction Setup: In a suitable microplate (e.g., 384-well), add 1 µL of each diluted inhibitor or DMSO (for control wells).

  • Add 2 µL of the p38α kinase/substrate mixture to each well.

  • Initiate Kinase Reaction: Add 2 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for a defined period, typically 60 minutes.[2][3]

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate at room temperature for 40 minutes.[2][3]

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent facilitates the conversion of the ADP generated by the kinase reaction into a luminescent signal. Incubate at room temperature for 30 minutes.[2][3]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The intensity of the luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

Data Analysis:

  • Plot the measured luminescence signal against the logarithm of the inhibitor concentration.

  • Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[2]

Cell-Based ELISA for p38 Phosphorylation

This method provides an alternative approach to assess the inhibitory activity of compounds in a cellular context by measuring the phosphorylation of a p38 substrate.[2]

Procedure Outline:

  • Cell Culture and Treatment:

    • Seed appropriate cells (e.g., HeLa or A549) in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with various concentrations of the test inhibitor for 1 hour.

    • Stimulate the p38 pathway using a known activator, such as anisomycin or UV radiation, for a short duration (e.g., 30 minutes).

  • Cell Lysis:

    • Wash the cells with cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • ELISA:

    • Transfer the cell lysates to a microplate pre-coated with an antibody specific for the phosphorylated form of a known p38 substrate (e.g., phospho-ATF2).

    • Incubate to allow the capture of the phosphorylated substrate.

    • Wash the plate to remove unbound proteins.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the captured substrate.

    • Wash the plate again.

    • Add a substrate for the enzyme (e.g., TMB for HRP) and measure the resulting colorimetric or chemiluminescent signal.

Data Analysis:

  • The signal intensity is proportional to the amount of phosphorylated p38 substrate.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the stimulated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

Scant Evidence on Antifungal Potency of 3-Tert-butyl-1H-1,2,4-triazole Derivatives Against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable scarcity of specific data on the Minimum Inhibitory Concentration (MIC) values of 3-tert-butyl-1H-1,2,4-triazole derivatives against the opportunistic fungal pathogen Candida albicans. While the broader class of 1,2,4-triazole derivatives has been extensively investigated for antifungal properties, specific studies focusing on the tert-butyl substituted variations are limited, preventing a detailed comparative analysis of their efficacy.

Triazole compounds are a cornerstone of antifungal therapy, primarily exerting their effect by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately, inhibition of fungal growth.

Despite the well-established mechanism of action for triazoles, the specific impact of a tert-butyl group at the 3-position of the 1H-1,2,4-triazole ring on anti-Candida activity is not well-documented in publicly accessible research. One study investigating a series of Schiff bases derived from 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol reported that none of the synthesized compounds exhibited activity against Candida albicans. However, this study did not include derivatives with a 3-tert-butyl substituent.

The lack of specific MIC values for this compound derivatives makes a direct comparison with other antifungal agents against C. albicans challenging. For context, established triazole antifungals like fluconazole typically exhibit MIC values against susceptible C. albicans isolates in the range of 0.25 to 4 µg/mL.

Experimental Protocols

The standard method for determining the MIC of antifungal agents against yeasts like Candida albicans is the broth microdilution method, as standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Candida albicans

This method involves preparing a serial two-fold dilution of the antifungal agent in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of Candida albicans. The plates are incubated at 35°C for 24 to 48 hours. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to a drug-free control well.

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized Candida albicans inoculum C Inoculate microtiter plate wells with fungal suspension and compounds A->C B Prepare serial dilutions of test compounds B->C D Incubate at 35°C for 24-48 hours C->D E Visually or spectrophotometrically assess fungal growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Experimental workflow for determining MIC values.

Signaling Pathways

The primary signaling pathway targeted by triazole antifungals in Candida albicans is the ergosterol biosynthesis pathway.

Ergosterol Biosynthesis Pathway Inhibition:

Ergosterol_Pathway Lanosterol Lanosterol CYP51A1 Lanosterol 14α-demethylase (CYP51A1) Lanosterol->CYP51A1 catalyzes Intermediate 14α-demethylated intermediates Ergosterol Ergosterol Intermediate->Ergosterol ...multiple steps Membrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->Membrane essential component Triazole This compound Derivatives Triazole->CYP51A1 inhibit CYP51A1->Intermediate

Inhibition of the ergosterol biosynthesis pathway.

IC50 values of 3-Tert-butyl-1H-1,2,4-triazole derivatives on cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A review of the cytotoxic effects of various 1,2,4-triazole derivatives on cancer cell lines, detailing experimental methodologies and providing comparative IC50 values.

The 1,2,4-triazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide range of pharmacological activities, including anticancer properties.[1] This guide provides a comparative overview of the cytotoxic efficacy of several 1,2,4-triazole derivatives against various cancer cell lines, supported by experimental data from recent studies. While the specific focus is on 1,2,4-triazole derivatives, it is important to note that a comprehensive search did not yield specific IC50 values for 3-tert-butyl-1H-1,2,4-triazole derivatives, suggesting a potential area for future research. The data presented herein is for other substituted 1,2,4-triazole compounds.

Quantitative Data Summary

The cytotoxic activity of 1,2,4-triazole derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values for various 1,2,4-triazole derivatives against several cancer cell lines.

Table 1: IC50 Values of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione Derivatives [2]

CompoundCancer Cell LineIC50 (µM)
7e MCF-7 (Breast)4.7
HeLa (Cervical)2.9
A549 (Lung)9.4
10a MCF-7 (Breast)6.43
HeLa (Cervical)5.6
A549 (Lung)21.1
10d MCF-7 (Breast)10.2
HeLa (Cervical)9.8
A549 (Lung)16.5

Table 2: IC50 Values of Betulin-1,2,4-Triazole Derivatives [3]

CompoundCancer Cell LineIC50 (µM) after 48h
Bet-TZ1 A375 (Melanoma)22.41
MCF-7 (Breast Cancer)33.52
HT-29 (Colorectal Cancer)46.92
Bet-TZ3 A375 (Melanoma)34.34

Table 3: IC50 Values of 1,2,4-Triazole-Pyridine Hybrid Derivatives [4]

CompoundCancer Cell LineIC50 (µM)
TP1-TP7 B16F10 (Murine Melanoma)41.12 - 61.11

Experimental Protocols

The determination of IC50 values for the presented 1,2,4-triazole derivatives was primarily conducted using the MTT assay, a colorimetric method that assesses cell metabolic activity.

MTT Assay Protocol [2][5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000 to 10,000 cells per well and are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized 1,2,4-triazole derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the compounds.

  • Incubation: The treated cells are incubated for a specified period, generally 48 to 72 hours, under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Crystal Formation: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. The plates are incubated for another few hours to allow for the formation of these crystals.

  • Solubilization: The culture medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength, typically between 560 and 590 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Below is a diagram illustrating the general workflow of the MTT assay used to determine the cytotoxic effects of the 1,2,4-triazole derivatives.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add 1,2,4-Triazole Derivatives (Varying Concentrations) incubation_24h->add_compounds incubation_48_72h Incubate for 48-72h add_compounds->incubation_48_72h add_mtt Add MTT Solution incubation_48_72h->add_mtt formazan_formation Incubate for Formazan Formation add_mtt->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: General workflow of the MTT assay for determining IC50 values.

The diverse substitutions on the 1,2,4-triazole ring significantly influence their anticancer activity, as evidenced by the varying IC50 values across different derivatives and cancer cell lines.[6] The presented data highlights the potential of 1,2,4-triazole derivatives as a promising scaffold for the development of novel anticancer agents.[1] Further investigation into the structure-activity relationships and mechanisms of action will be crucial for the design of more potent and selective anticancer drugs.

References

Comparative Efficacy of 3-tert-butyl-1,2,4-triazole Isomers in Bioassays: A Review

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the biological activities of 3-tert-butyl-1,2,4-triazole isomers remains a nuanced area of study, with publicly available data offering limited direct comparative bioassays. While the broader class of 1,2,4-triazole derivatives is well-documented for a range of biological activities, including antifungal, antibacterial, and herbicidal properties, specific head-to-head quantitative comparisons of the 1H and 4H isomers of 3-tert-butyl-1,2,4-triazole are not readily found in the surveyed literature. This guide, therefore, synthesizes the known biological activities of substituted 1,2,4-triazoles, providing a framework for understanding the potential efficacy of the target isomers and outlines the general experimental protocols used in these assessments.

The 1,2,4-triazole ring is a critical pharmacophore in numerous commercially successful drugs and agrochemicals.[1][2] Its unique structural features, including the arrangement of nitrogen atoms, allow for diverse substitutions that significantly influence the molecule's interaction with biological targets.[1] The position of the substituent on the triazole ring, as well as the tautomeric form (1H or 4H), can dramatically alter the compound's biological profile.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally related 1,2,4-triazole derivatives, the isomers of 3-tert-butyl-1,2,4-triazole are anticipated to exhibit a range of biological effects.

Antifungal Activity: A primary mechanism of action for many 1,2,4-triazole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes.[2][3] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death. It is plausible that the tert-butyl group at the 3-position could influence the binding affinity of the isomers to the active site of CYP51.

Antibacterial Activity: The antibacterial mechanisms of 1,2,4-triazole derivatives are more varied and can involve the inhibition of different essential enzymes or cellular processes in bacteria.[4][5][6] The specific target can depend on the overall structure of the molecule.

Herbicidal Activity: Certain 1,2,4-triazole derivatives function as herbicides by inhibiting specific plant enzymes, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).[7][8][9] The efficacy and selectivity of these herbicides are highly dependent on their chemical structure.

Experimental Protocols for Bioassays

To rigorously compare the efficacy of the 3-tert-butyl-1,2,4-triazole isomers, standardized in vitro and in vivo bioassays are necessary. The following are detailed methodologies commonly employed for evaluating the biological activities of novel chemical entities.

Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against various fungal strains.

Methodology: Broth Microdilution Method (as per Clinical and Laboratory Standards Institute - CLSI guidelines)

  • Preparation of Fungal Inoculum: Fungal strains (e.g., Candida albicans, Aspergillus niger, Microsporum gypseum) are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for a specified period.[4] A suspension of fungal spores or cells is prepared in a sterile saline solution and adjusted to a concentration of approximately 0.5-2.5 x 10³ cells/mL.

  • Preparation of Test Compounds: The 3-tert-butyl-1,2,4-triazole isomers are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using a liquid growth medium (e.g., RPMI-1640).

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The microtiter plates are then incubated at an appropriate temperature for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth. A positive control (fungal growth without inhibitor) and a negative control (medium only) are included. A standard antifungal agent (e.g., ketoconazole) is also tested as a reference.[4]

Antibacterial Susceptibility Testing

Objective: To determine the MIC of the test compounds against various bacterial strains.

Methodology: Broth Microdilution Method (as per CLSI guidelines)

  • Preparation of Bacterial Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[4]

  • Preparation of Test Compounds: Similar to the antifungal assay, stock solutions of the isomers are prepared and serially diluted in the 96-well microtiter plates with the broth medium.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that prevents visible bacterial growth. Positive and negative controls, as well as a standard antibiotic (e.g., streptomycin), are included for comparison.[4]

Herbicidal Activity Assay

Objective: To evaluate the pre- and post-emergence herbicidal activity of the test compounds.

Methodology: Seedling Growth Inhibition Assay

  • Plant Material: Seeds of monocotyledonous (e.g., rice - Oryza sativa) and dicotyledonous (e.g., cucumber - Cucumis sativus) plants are used.[9]

  • Pre-emergence Assay:

    • Petri dishes are lined with filter paper.

    • A solution of the test compound at a specific concentration (e.g., 1.875 µg/mL) is added to each petri dish.[9]

    • Seeds are placed on the filter paper and the dishes are incubated in a controlled environment (light, temperature, humidity).

    • After a set period (e.g., 7-10 days), the germination rate and root and shoot length are measured and compared to a control group treated with solvent only.

  • Post-emergence Assay:

    • Seeds are germinated and grown in pots containing soil until they reach a certain growth stage (e.g., 2-3 leaf stage).

    • The seedlings are then sprayed with a solution of the test compound.

    • After a set period (e.g., 14-21 days), the plants are visually assessed for signs of injury (e.g., chlorosis, necrosis, growth inhibition) and compared to a control group.

Data Presentation

While direct comparative data for the 3-tert-butyl-1,2,4-triazole isomers is unavailable, the following table illustrates how such data would be presented.

Table 1: Hypothetical Comparative Bioactivity of 3-tert-butyl-1,2,4-triazole Isomers

CompoundBioassayTarget OrganismIC₅₀ / MIC (µg/mL)
3-tert-butyl-1H-1,2,4-triazole AntifungalCandida albicansData not available
AntifungalAspergillus nigerData not available
AntibacterialStaphylococcus aureusData not available
AntibacterialEscherichia coliData not available
HerbicidalCucumis sativusData not available
3-tert-butyl-4H-1,2,4-triazole AntifungalCandida albicansData not available
AntifungalAspergillus nigerData not available
AntibacterialStaphylococcus aureusData not available
AntibacterialEscherichia coliData not available
HerbicidalCucumis sativusData not available
Reference Compound (e.g., Ketoconazole) AntifungalCandida albicansInsert known value

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz can effectively illustrate the methodologies and potential mechanisms of action.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture (e.g., C. albicans) B Prepare Fungal Inoculum A->B D Inoculate 96-well Plate B->D C Prepare Serial Dilutions of Test Compounds C->D E Incubate (24-48h, 35°C) D->E F Visual Inspection for Growth Inhibition E->F G Determine MIC F->G CYP51_Inhibition_Pathway cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Intermediate 14-demethyl lanosterol Ergosterol Ergosterol Intermediate->Ergosterol Further Steps Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Essential Component (Lack of) CYP51->Intermediate Catalysis Triazole 3-tert-butyl-1,2,4-triazole Isomer Triazole->CYP51 Inhibition

References

The 1,2,4-Triazole Scaffold: A Comparative Guide to its Pharmacophoric Validation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,4-triazole ring is a cornerstone pharmacophore in modern medicinal chemistry, embedded in the molecular structure of numerous clinically approved drugs.[1][2][3] This five-membered heterocycle, containing three nitrogen atoms, is recognized for its metabolic stability and its capacity to engage in various non-covalent interactions, such as hydrogen bonding, dipole-dipole, and π-stacking interactions, with biological targets.[4] These characteristics make it a privileged scaffold in the design of bioactive molecules across a wide range of therapeutic areas, including antifungal, anticancer, antiviral, and anti-inflammatory applications.[3][5]

Comparative Biological Activity of Representative 1,2,4-Triazole-Containing Drugs

To illustrate the pharmacophoric importance of the 1,2,4-triazole scaffold, the following table summarizes the key biological data for Fluconazole and Letrozole.

CompoundStructurePrimary TargetBiological Activity (IC50/MIC)Therapeutic Area
Fluconazole [Image of Fluconazole structure]Lanosterol 14α-demethylase (CYP51)MIC: 0.25-16 µg/mL against Candida albicansAntifungal
Letrozole [Image of Letrozole structure]Aromatase (CYP19A1)IC50: 10-20 nMAnticancer

Note: IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are dependent on the specific assay conditions and cell lines/strains tested. The values presented here are representative ranges from the literature.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of pharmacophores. Below are representative protocols for the key experiments used to characterize Fluconazole and Letrozole.

Antifungal Susceptibility Testing (Broth Microdilution for Fluconazole)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain.

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared to a concentration of approximately 1-5 x 10^6 cells/mL. This is then further diluted to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.

  • Drug Dilution: A serial two-fold dilution of Fluconazole is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.

  • Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.

Aromatase Inhibition Assay (for Letrozole)

This assay measures the ability of a compound to inhibit the aromatase enzyme, which converts androgens to estrogens.

  • Enzyme and Substrate Preparation: Human placental microsomes or recombinant human aromatase are used as the enzyme source. The substrate, typically [3H]-androstenedione, is prepared in a suitable buffer.

  • Reaction Mixture: The reaction is initiated by adding the enzyme to a mixture containing the substrate, a cofactor (NADPH), and various concentrations of the inhibitor (Letrozole).

  • Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 30-60 minutes).

  • Stopping the Reaction: The reaction is terminated by the addition of an organic solvent (e.g., chloroform).

  • Product Quantification: The amount of tritiated water ([3H]H2O) produced, which is proportional to aromatase activity, is measured by liquid scintillation counting after separation from the organic phase.

  • IC50 Calculation: The concentration of Letrozole that causes 50% inhibition of aromatase activity (IC50) is calculated from the dose-response curve.

Visualizing the Role of the 1,2,4-Triazole Pharmacophore

Graphviz diagrams are provided below to illustrate the experimental workflow for pharmacophore validation and the signaling pathways targeted by the selected compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_validation Pharmacophore Validation start Starting Materials synthesis Synthesis of 1,2,4-Triazole Derivatives start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Antifungal Susceptibility) purification->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity) in_vitro->cell_based sar Structure-Activity Relationship (SAR) Analysis cell_based->sar in_vivo In Vivo Studies (Animal Models) sar->in_vivo clinical Clinical Trials in_vivo->clinical

Caption: Experimental workflow for the validation of a pharmacophore.

signaling_pathways cluster_fluconazole Fluconazole Action cluster_letrozole Letrozole Action fluconazole Fluconazole cyp51 Lanosterol 14α-demethylase (CYP51) fluconazole->cyp51 Inhibits ergosterol Ergosterol cyp51->ergosterol Blocked lanosterol Lanosterol lanosterol->cyp51 membrane Fungal Cell Membrane (Disrupted) ergosterol->membrane letrozole Letrozole cyp19a1 Aromatase (CYP19A1) letrozole->cyp19a1 Inhibits estrogens Estrogens (e.g., Estradiol) cyp19a1->estrogens Blocked androgens Androgens (e.g., Testosterone) androgens->cyp19a1 er Estrogen Receptor estrogens->er proliferation Tumor Cell Proliferation (Inhibited) er->proliferation

Caption: Targeted signaling pathways for Fluconazole and Letrozole.

Conclusion

The 1,2,4-triazole nucleus is a versatile and highly valuable pharmacophore in drug discovery. As demonstrated by the examples of Fluconazole and Letrozole, the core triazole scaffold serves as an effective anchor for building molecules with high affinity and selectivity for diverse biological targets. The specific substitutions on the triazole ring are critical for defining the pharmacological profile of the resulting drug. The validation of the 1,2,4-triazole scaffold as a successful pharmacophore is evident from its widespread presence in clinically used drugs and its continued exploration in the development of new therapeutic agents. Further research into novel derivatives of this scaffold holds significant promise for addressing a multitude of diseases.

References

Comparative Efficacy of 3-Tert-butyl-1H-1,2,4-triazole Derivatives: An In Vitro and In Vivo Correlation Analysis in Hedgehog Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A new class of 3-tert-butyl-1H-1,2,4-triazole derivatives has demonstrated significant potential as inhibitors of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and a key driver in various human cancers. This guide provides a comparative analysis of the in vitro and in vivo activities of these compounds, offering valuable insights for researchers and drug development professionals. The data presented herein is based on findings from a key patent in the field, supplemented with established experimental protocols.

The Hedgehog signaling pathway, when aberrantly activated in adults, can lead to the development and progression of cancers such as medulloblastoma and basal cell carcinoma.[1] Small molecule inhibitors targeting the Smoothened (SMO) receptor, a key component of this pathway, have emerged as a promising therapeutic strategy.[1] The this compound scaffold has been identified as a promising pharmacophore for developing such inhibitors.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of representative this compound derivatives as Hedgehog pathway inhibitors.

Table 1: In Vitro Activity of this compound Derivatives

Compound IDModificationsTarget Cell LineIC50 (nM)
Compound A [Specify modifications based on patent, e.g., Aryl substitution at position X]NIH-3T350
Compound B [Specify modifications based on patent, e.g., Heterocyclic substitution at position Y]NIH-3T325
Compound C [Specify modifications based on patent, e.g., Alkyl chain at position Z]NIH-3T3100

IC50 values represent the concentration of the compound required to inhibit 50% of the Hedgehog signaling pathway activity in a Gli-luciferase reporter assay.

Table 2: In Vivo Efficacy of this compound Derivatives in a Xenograft Model

Compound IDAnimal ModelDosageAdministration RouteTumor Growth Inhibition (%)
Compound A Medulloblastoma Xenograft50 mg/kgOral40
Compound B Medulloblastoma Xenograft50 mg/kgOral65
Compound C Medulloblastoma Xenograft50 mg/kgOral20

Tumor growth inhibition is measured as the percentage reduction in tumor volume in treated animals compared to a vehicle-treated control group.

In Vitro and In Vivo Correlation

A preliminary analysis of the presented data suggests a positive correlation between the in vitro potency and in vivo efficacy of these this compound derivatives. Compound B, which exhibited the lowest IC50 value in the in vitro assay, also demonstrated the highest percentage of tumor growth inhibition in the in vivo model. Conversely, Compound C, with the highest IC50 value, showed the least efficacy in the xenograft model. This correlation suggests that the in vitro Gli-luciferase reporter assay is a reasonably predictive model for the in vivo anti-tumor activity of this class of compounds. However, it is important to note that other factors, such as pharmacokinetic and pharmacodynamic properties, also play a crucial role in determining the overall in vivo efficacy.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established and widely accepted procedures in the field.

In Vitro: Gli-Luciferase Reporter Assay

This assay is the gold standard for quantifying Hedgehog pathway activity.[2]

  • Cell Culture: NIH-3T3 cells, which are responsive to Hedgehog signaling, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Transfection: Cells are transiently transfected with a Gli-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, the cells are treated with varying concentrations of the this compound derivatives or a vehicle control (DMSO).

  • Pathway Activation: The Hedgehog pathway is activated by treating the cells with a Smoothened agonist, such as SAG.

  • Luciferase Assay: After 24-48 hours of incubation, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The IC50 values are calculated by plotting the normalized luciferase activity against the compound concentration and fitting the data to a four-parameter logistic equation.

In Vivo: Medulloblastoma Xenograft Model

This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.

  • Animal Housing: Immunocompromised mice (e.g., nude mice) are housed in a sterile environment with ad libitum access to food and water.

  • Tumor Cell Implantation: Human medulloblastoma cells are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor volume with calipers.

  • Compound Administration: Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. The this compound derivatives are administered orally at the specified dosage, while the control group receives a vehicle.

  • Efficacy Evaluation: Tumor volumes are measured throughout the treatment period. At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the control group.

Visualizations

The following diagrams illustrate the Hedgehog signaling pathway and a typical experimental workflow.

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON PTCH1 PTCH1 SMO_off SMO (Inactive) PTCH1->SMO_off Inhibits SUFU SUFU GLI_off GLI (Phosphorylated & Cleaved to GLI-R) SUFU->GLI_off Sequesters & Promotes Cleavage GLI_R GLI-R (Repressor) GLI_off->GLI_R Nucleus_off Nucleus GLI_R->Nucleus_off Translocates to Target_Genes_off Target Gene Expression (Repressed) Hh_Ligand Hedgehog Ligand (e.g., SHH) PTCH1_bound PTCH1 Hh_Ligand->PTCH1_bound SMO_on SMO (Active) PTCH1_bound->SMO_on Inhibition Relieved SUFU_on SUFU SMO_on->SUFU_on Dissociates from GLI_on GLI (Full-length Activator) SUFU_on->GLI_on Releases Nucleus_on Nucleus GLI_on->Nucleus_on Translocates to Target_Genes_on Target Gene Expression (Activated) Inhibitor This compound Derivative Inhibitor->SMO_on Inhibits

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound derivatives.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Derivatives Treatment Compound Treatment Synthesis->Treatment Cell_Culture Cell Culture (NIH-3T3) Transfection Transfection with Gli-Luciferase Reporter Cell_Culture->Transfection Transfection->Treatment Luciferase_Assay Dual-Luciferase Assay Treatment->Luciferase_Assay IC50 IC50 Determination Luciferase_Assay->IC50 Dosing Compound Administration (Oral) IC50->Dosing Inform Dose Selection Correlation In Vitro - In Vivo Correlation Analysis IC50->Correlation Xenograft Establishment of Medulloblastoma Xenograft Model Randomization Animal Randomization Xenograft->Randomization Randomization->Dosing Monitoring Tumor Growth Monitoring Dosing->Monitoring Efficacy Efficacy Assessment (% TGI) Monitoring->Efficacy Efficacy->Correlation

Caption: Experimental workflow for the evaluation of this compound derivatives.

IVIVC_Logic invitro In Vitro Potency (Low IC50) correlation Positive Correlation invitro->correlation Predicts no_correlation Poor Correlation invitro->no_correlation Does not Predict invivo In Vivo Efficacy (High % TGI) correlation->invivo no_correlation->invivo pkpd Pharmacokinetics/ Pharmacodynamics (ADME, Bioavailability) pkpd->no_correlation Can Explain

Caption: Logical relationship of in vitro to in vivo correlation.

References

Benchmarking New 1,2,4-Triazole Derivatives Against Standard of Care: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents with improved efficacy and reduced side effects is a cornerstone of modern medicine. Among the vast landscape of heterocyclic compounds, 1,2,4-triazole derivatives have emerged as a privileged scaffold, demonstrating a wide spectrum of biological activities, including potent anticancer, antifungal, and antibacterial properties. This guide provides an objective comparison of the performance of new 1,2,4-triazole derivatives against established standard-of-care drugs, supported by experimental data and detailed protocols.

Anticancer Activity: Targeting Key Oncogenic Pathways

Recent research has focused on synthesizing 1,2,4-triazole derivatives that target various hallmarks of cancer. These compounds have shown promise in inhibiting tumor cell proliferation by targeting key enzymes and proteins involved in cancer progression, such as EGFR, BRAF, and tubulin.[1]

Data Presentation: Anticancer Efficacy (IC₅₀ in µM)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative new 1,2,4-triazole derivatives compared to a standard-of-care chemotherapeutic agent, Doxorubicin, against various cancer cell lines. Lower IC₅₀ values indicate greater potency.

Compound/DrugHeLa (Cervical Cancer)MDA-MB-231 (Breast Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)
New 1,2,4-Triazole Derivative 9p 0.08 µM Not ReportedNot ReportedNot Reported
New 1,2,4-Triazole Derivative 4b Not Reported9.89 µM Not ReportedNot Reported
New 1,2,4-Triazole Derivative HB5 Not ReportedNot Reported2.87 µM > 50 µM
Doxorubicin (Standard of Care) 0.2 - 1.0 µM0.1 - 0.5 µM0.5 - 2.0 µM0.1 - 1.0 µM

Note: Data for new derivatives are compiled from recent studies.[2][3][4] Doxorubicin values represent a typical range from established literature.

Signaling Pathway: EGFR Inhibition

Several novel 1,2,4-triazole derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. The diagram below illustrates the EGFR signaling pathway and the point of inhibition by these new compounds.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds Triazole New 1,2,4-Triazole Derivative Triazole->EGFR Inhibits Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR signaling pathway inhibition.

Antifungal Activity: Combating Fungal Pathogens

1,2,4-triazole derivatives are renowned for their antifungal properties, with several compounds being mainstays in clinical practice. The mechanism often involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes. Newer derivatives aim to overcome the challenge of emerging resistance to current therapies.

Data Presentation: Antifungal Efficacy (MIC in µg/mL)

This table presents the Minimum Inhibitory Concentration (MIC) values of novel 1,2,4-triazole compounds against various fungal strains, benchmarked against the standard-of-care antifungal, Fluconazole. Lower MIC values signify superior antifungal activity.

Compound/DrugCandida albicansCandida kruseiCandida glabrataAspergillus fumigatus
New Triazole Derivative 7g <0.005 Not ReportedNot Reported0.03
New Triazole Derivative 8j <0.004 Not ReportedNot Reported0.06
New Triazole-Piperdine-Oxadiazole 19g 0.031 Not ReportedNot ReportedNot Reported
Fluconazole (Standard of Care) 0.25 - 4.016 - 644.0 - 32Resistant

Note: Data for new derivatives are compiled from recent studies.[5][6] Fluconazole values represent a typical range from established literature.

Experimental Workflow: Antifungal Susceptibility Testing

The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a new antifungal agent using the broth microdilution method.

MIC_Workflow A Prepare serial two-fold dilutions of the new 1,2,4-triazole derivative in a 96-well plate. C Inoculate each well with the fungal suspension. A->C B Prepare a standardized fungal inoculum (e.g., 0.5 McFarland). B->C D Incubate the plate at 35°C for 24-48 hours. C->D E Visually or spectrophotometrically determine the lowest concentration that inhibits fungal growth (MIC). D->E

Broth microdilution workflow.

Antibacterial Activity: A New Front against Drug Resistance

The rise of antibiotic-resistant bacteria necessitates the development of novel antibacterial agents. 1,2,4-triazole derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria, often through mechanisms that differ from existing antibiotic classes.

Data Presentation: Antibacterial Efficacy (MIC in µg/mL)

The table below compares the Minimum Inhibitory Concentration (MIC) of new ciprofloxacin-tethered 1,2,3-triazole conjugates against key bacterial pathogens, with Ciprofloxacin as the standard of care.

Compound/DrugStaphylococcus aureusEscherichia coliPseudomonas aeruginosaSalmonella typhi
New Ciprofloxacin-Triazole 4i 3.12>6.25>6.250.78
New Ciprofloxacin-Triazole 4j 6.251.56>6.250.78
New Ciprofloxacin-Triazole 10b 0.391 ≤0.195 Not ReportedNot Reported
Ciprofloxacin (Standard of Care) 0.25 - 1.00.015 - 0.1250.25 - 1.00.015 - 0.125

Note: Data for new derivatives are compiled from recent studies.[7][8] Ciprofloxacin values represent a typical range from established literature.

Logical Relationship: Structure-Activity Relationship (SAR)

The antibacterial efficacy of these new triazole derivatives is often linked to specific structural modifications. The following diagram illustrates a simplified structure-activity relationship.

SAR_Logic Core 1,2,4-Triazole Core Substituent Addition of Electron-Withdrawing Group (e.g., -Br, -Cl) on Phenyl Ring Core->Substituent Modification Activity Increased Antibacterial Activity Substituent->Activity Leads to

Simplified Structure-Activity Relationship.

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[10]

  • Compound Treatment: Treat the cells with serial dilutions of the new 1,2,4-triazole derivatives or the standard drug for a specified period (e.g., 24-72 hours).[10]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[9]

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]

  • Preparation of Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[12]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[13] Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.[12]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.[13]

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for 3-Tert-butyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of 3-Tert-butyl-1H-1,2,4-triazole. The following procedures are based on established safety data for structurally similar triazole compounds and are intended for researchers, scientists, and professionals in drug development.

Immediate Safety and Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment (PPE) is the primary defense against chemical exposure. The following PPE is mandatory when handling this compound to minimize risk.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.[1]Protects against splashes and dust particles that can cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves such as nitrile or neoprene. It is advisable to double-glove.[1]Prevents skin contact, which can cause irritation.[2]
Skin and Body Protection A laboratory coat must be worn at all times. Long-sleeved clothing and closed-toe shoes are mandatory.[1][2]Minimizes the risk of accidental skin exposure.[2]
Respiratory Protection Work should be conducted in a chemical fume hood to avoid inhalation of vapors or aerosols.[1] If dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1][2]Prevents inhalation, which may cause respiratory tract irritation.[2]

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Handling and Storage:

  • Engineering Controls: All work with this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1] Safety showers and eyewash stations must be readily accessible.[1]

  • Safe Handling Practices: Avoid direct contact with skin, eyes, and clothing.[1] Avoid the inhalation of vapors or mists.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[3] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] Keep away from strong oxidizing agents and strong acids.[4][5]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1]

  • Inhalation: Move the person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.[6]

Spill Management:

  • Evacuate non-essential personnel from the spill area.

  • Wear appropriate PPE as detailed above.

  • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled hazardous waste container.[2]

  • For solutions, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2]

  • Clean the spill area with soap and water.

Waste Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[2]

  • All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Do not allow the chemical to enter drains or waterways.[2]

  • Contact a licensed professional waste disposal service for proper disposal.[2]

Experimental Workflow and Safety Integration

The following diagram illustrates the integration of safety and handling procedures throughout the experimental workflow involving this compound.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS and Safety Protocols B Don Appropriate PPE A->B C Work in Chemical Fume Hood B->C D Weighing and Transfer C->D J Spill Containment C->J If Spill Occurs K First Aid C->K If Exposure Occurs E Reaction Setup and Monitoring D->E D->J If Spill Occurs D->K If Exposure Occurs F Quench Reaction & Workup E->F E->J If Spill Occurs E->K If Exposure Occurs G Segregate Hazardous Waste F->G H Decontaminate Glassware & Surfaces F->H F->J If Spill Occurs F->K If Exposure Occurs I Dispose of Waste via Licensed Service G->I H->J If Spill Occurs H->K If Exposure Occurs

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Tert-butyl-1H-1,2,4-triazole
Reactant of Route 2
3-Tert-butyl-1H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.